molecular formula C7H8FNO B1426593 2-Ethoxy-5-fluoropyridine CAS No. 858675-61-3

2-Ethoxy-5-fluoropyridine

Cat. No.: B1426593
CAS No.: 858675-61-3
M. Wt: 141.14 g/mol
InChI Key: RMLKQVFQPMQDIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxy-5-fluoropyridine is a useful research compound. Its molecular formula is C7H8FNO and its molecular weight is 141.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethoxy-5-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO/c1-2-10-7-4-3-6(8)5-9-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMLKQVFQPMQDIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70718246
Record name 2-Ethoxy-5-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858675-61-3
Record name 2-Ethoxy-5-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Ethoxy-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Ethoxy-5-fluoropyridine is a key heterocyclic building block in modern medicinal chemistry and drug development. Its substituted pyridine scaffold is a prevalent feature in a multitude of biologically active molecules, where the ethoxy and fluoro groups can significantly influence properties such as metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive technical overview of the primary synthetic routes to this compound, focusing on practical, field-proven methodologies suitable for a research and development setting. We will delve into the mechanistic underpinnings of the chosen reactions, provide detailed experimental protocols, and discuss the rationale behind the selection of starting materials and reaction conditions.

Compound Profile:

  • IUPAC Name: this compound[1]

  • CAS Number: 858675-61-3[1]

  • Molecular Formula: C₇H₈FNO[1]

  • Molecular Weight: 141.14 g/mol [1]

Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of this compound is most efficiently achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack, particularly at the C2 and C4 positions. The presence of an electron-withdrawing fluorine atom at the C5 position further depletes the ring of electron density, thereby activating the C2 position towards substitution. A leaving group, typically a halide, at the C2 position is readily displaced by a suitable nucleophile.

The primary nucleophile for this transformation is the ethoxide ion, generated from ethanol and a strong base. This approach is robust, scalable, and generally proceeds in high yield without the need for transition metal catalysts.

Synthetic_Overview SM1 Starting Material: 2-Halogenated-5-fluoropyridine Product Target Molecule: This compound SM1->Product Reaction Reagent Nucleophile: Sodium Ethoxide (NaOEt) Reagent->Product Reacts with Mechanism Mechanism: Nucleophilic Aromatic Substitution (SNAr) Product->Mechanism Formed via

References

An In-depth Technical Guide to 2-Ethoxy-5-fluoropyridine: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Ethoxy-5-fluoropyridine, a heterocyclic building block of increasing importance in the fields of medicinal chemistry and drug development. We will delve into its fundamental molecular and physical properties, explore its synthesis and reactivity, and highlight its applications as a critical intermediate in the creation of novel therapeutic agents. This document is intended for researchers, chemists, and professionals in the pharmaceutical industry who require a deep, practical understanding of this compound.

Core Molecular and Physicochemical Profile

This compound is a substituted pyridine derivative. The core structure consists of a pyridine ring, which is a six-membered aromatic heterocycle containing one nitrogen atom. This ring is functionalized with an ethoxy group (-OCH₂CH₃) at the 2-position and a fluorine atom (-F) at the 5-position.

The strategic placement of these functional groups significantly influences the molecule's electronic properties and reactivity. The electron-donating ethoxy group and the highly electronegative, electron-withdrawing fluorine atom create a unique electronic environment that is advantageous for specific synthetic transformations, particularly in the construction of complex drug molecules.[1][2]

Quantitative Data Summary

A summary of the key physicochemical properties of this compound is presented below. These values are critical for its use in experimental design, reaction optimization, and safety assessments.

PropertyValueSource
Molecular Formula C₇H₈FNO[3]
Molecular Weight 141.14 g/mol [3][4]
IUPAC Name This compound[3]
CAS Number 858675-61-3[3]
Canonical SMILES CCOC1=NC=C(C=C1)F[3]
Calculated XLogP3-AA 1.6[3]
Appearance Data not consistently available; typically a liquid or low-melting solid.

Molecular Structure and Spectroscopic Confirmation

The unequivocal confirmation of a molecule's structure is the bedrock of chemical research. For this compound, standard spectroscopic techniques provide a definitive fingerprint.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, with their chemical shifts and coupling patterns influenced by the fluorine and ethoxy substituents. Additionally, a triplet corresponding to the methyl protons (-CH₃) and a quartet for the methylene protons (-OCH₂-) of the ethoxy group will be clearly visible.

    • ¹³C NMR : The carbon spectrum will display distinct signals for each of the seven carbon atoms, with the carbon atoms directly bonded to fluorine and oxygen showing characteristic shifts.

    • ¹⁹F NMR : This is a crucial technique for fluorinated compounds. A single resonance in the ¹⁹F NMR spectrum confirms the presence of the single fluorine atom on the pyridine ring.

  • Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight of the compound.[3] High-resolution mass spectrometry (HRMS) can provide the exact mass, further validating the elemental composition of C₇H₈FNO.

Synthesis and Mechanistic Considerations

The synthesis of fluorinated pyridines is a topic of significant interest in organic chemistry.[5] A common and reliable method for preparing this compound is through a nucleophilic aromatic substitution (SₙAr) reaction.

Causality in Synthesis Design : The choice of an SₙAr pathway is logical and efficient. The starting material, 2-Chloro-5-fluoropyridine, possesses a chlorine atom at the 2-position, which is activated towards nucleophilic attack by the electron-withdrawing nature of the pyridine nitrogen and the fluorine at the 5-position.[6] Chlorine is an excellent leaving group in this context. The nucleophile, sodium ethoxide, is a strong, readily available base and nucleophile, making it ideal for displacing the chloride to form the desired ether linkage.

The workflow for this synthesis is depicted below.

G cluster_reactants Reactants reactant1 2-Chloro-5-fluoropyridine product This compound reactant1->product SₙAr Reaction reactant2 Sodium Ethoxide (NaOEt) reactant2->product solvent Ethanol (EtOH) Solvent solvent->product Reaction Medium condition Reflux (Heating) condition->product Energy Input byproduct Sodium Chloride (NaCl) product->byproduct Forms

Caption: Synthetic workflow for this compound via SₙAr reaction.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system, providing clear steps from reaction setup to product isolation and purification.

  • Reagent Preparation : Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.0 eq) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon). Rationale: The exclusion of water is critical to prevent quenching the sodium ethoxide and to avoid side reactions.

  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-Chloro-5-fluoropyridine (1.0 eq) in anhydrous ethanol.[6]

  • Nucleophilic Addition : Slowly add the freshly prepared sodium ethoxide solution to the flask containing the 2-Chloro-5-fluoropyridine solution at room temperature.

  • Reaction Execution : Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Rationale: Heating provides the necessary activation energy for the SₙAr reaction to proceed at a practical rate.

  • Workup : After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction : Redissolve the resulting residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the sodium chloride byproduct and any remaining ethanol. Wash the organic layer with brine to remove residual water.

  • Purification : Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by silica gel column chromatography or distillation under reduced pressure to yield pure this compound.

Applications in Drug Development and Medicinal Chemistry

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1][7] Fluorinated pyridine scaffolds, such as this compound, are therefore highly valuable intermediates.[8][9]

This specific building block can be found in the patent literature as a key component in the synthesis of a wide range of biologically active molecules, including inhibitors of various enzymes and modulators of receptors implicated in diseases such as cancer, inflammation, and infectious diseases. Its structure allows for further chemical modification, enabling chemists to fine-tune the properties of a lead compound during the drug optimization process.[10] For example, related 2-amino-5-fluoropyridine structures are vital for developing new therapeutic agents.[8][11]

References

A Technical Guide to the Spectroscopic Characterization of 2-Ethoxy-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Ethoxy-5-fluoropyridine (CAS No. 858675-61-3) is a substituted pyridine derivative of interest in medicinal chemistry and materials science.[1] The strategic placement of an electron-donating ethoxy group and an electron-withdrawing fluorine atom on the pyridine ring creates a unique electronic and structural profile. Accurate structural confirmation and purity assessment of such molecules are paramount, relying on a synergistic application of modern spectroscopic techniques.

This guide provides an in-depth analysis of the expected spectroscopic signature of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As experimental spectra for this specific compound are not widely available in public-access databases, this document synthesizes data from close structural analogs and first principles to present a robust, predictive framework for its characterization. The methodologies and interpretations herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to confidently identify and analyze this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive information, with the added diagnostic feature of through-bond fluorine couplings.

Experimental Protocol: NMR
  • Sample Preparation: Dissolve 5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for similar structures.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a 1-2 second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) is required. The presence of fluorine will introduce C-F couplings, which can be complex but are highly informative.[2]

¹H NMR Spectral Analysis

The ¹H NMR spectrum will show signals for the three distinct aromatic protons and the two chemically different protons of the ethyl group.

Predicted ¹H NMR Data (in CDCl₃)

Labeled Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Integration Rationale
H-6 ~8.0 - 8.2 Doublet of doublets (dd) ³J(H6-H4) ≈ 3 Hz, ⁴J(H6-F) ≈ 3-4 Hz 1H Deshielded by adjacent nitrogen and fluorine atom.
H-4 ~7.3 - 7.5 Triplet of doublets (td) or ddd ³J(H4-H3) ≈ 9 Hz, ³J(H4-F) ≈ 8-9 Hz, ³J(H6-H4) ≈ 3 Hz 1H Coupled to H-3, H-6, and the fluorine at position 5.
H-3 ~6.7 - 6.9 Doublet of doublets (dd) ³J(H3-H4) ≈ 9 Hz, ⁴J(H3-F) ≈ 3 Hz 1H Shielded by the adjacent electron-donating ethoxy group.
-OCH₂- ~4.3 - 4.5 Quartet (q) ³J(CH₂-CH₃) ≈ 7 Hz 2H Typical chemical shift for an ethoxy group attached to an aromatic ring.

| -CH₃ | ~1.3 - 1.5 | Triplet (t) | ³J(CH₃-CH₂) ≈ 7 Hz | 3H | Standard aliphatic triplet coupled to the adjacent methylene group. |

Fragmentation M [C₇H₈FNO]⁺• m/z = 141 (Molecular Ion) M_minus_28 [C₅H₄FNO]⁺• m/z = 113 M->M_minus_28 - C₂H₄ M_minus_29 [C₅H₄FN]⁺ m/z = 112 M->M_minus_29 - •C₂H₅ M_minus_45 [C₅H₄FN]⁺ m/z = 96 M->M_minus_45 - •OC₂H₅

References

Introduction: The Strategic Importance of 2-Ethoxy-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Reactivity and Stability of 2-Ethoxy-5-fluoropyridine

This compound is a substituted heterocyclic compound of significant interest in modern synthetic and medicinal chemistry.[1] Its structure, featuring a pyridine core functionalized with an electron-donating ethoxy group at the 2-position and a strongly electron-withdrawing fluorine atom at the 5-position, creates a unique electronic landscape that governs its reactivity and utility. The pyridine scaffold is a privileged motif in numerous therapeutic agents, and the strategic incorporation of fluorine can profoundly influence a molecule's pharmacological profile.[2][3] Fluorine substitution is known to enhance metabolic stability, improve lipophilicity, and modulate the pKa of nearby functional groups, thereby fine-tuning bioavailability and target binding affinity.[3][4][5]

This guide provides an in-depth analysis of the chemical reactivity and stability of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore its behavior in key synthetic transformations and under various chemical conditions, providing a causal understanding of its synthetic applications.

Physicochemical Properties Summary

A clear understanding of a compound's physical properties is fundamental to its application in synthesis and formulation.

PropertyValueSource
Molecular Formula C₇H₈FNO[1]
Molecular Weight 141.14 g/mol [1]
IUPAC Name This compound[1]
CAS Number 858675-61-3[1]
Predicted pKa 1.61 ± 0.22[6]
Storage Sealed in dry, Room Temperature[6]

Section 1: Chemical Reactivity Profile

The reactivity of this compound is dictated by the interplay of three key structural features:

  • The Pyridine Nitrogen: As an sp²-hybridized nitrogen atom, it is electron-withdrawing, rendering the pyridine ring electron-deficient compared to benzene. This deactivation makes the ring less susceptible to electrophilic aromatic substitution and more prone to nucleophilic attack.

  • The 2-Ethoxy Group: This is an electron-donating group (EDG) via resonance, which partially counteracts the electron-withdrawing effect of the ring nitrogen, particularly at the ortho and para positions (C3, C5).

  • The 5-Fluoro Group: Fluorine is a strongly electronegative, electron-withdrawing group (EWG) via induction. This effect further deactivates the ring towards electrophilic attack but significantly activates it for nucleophilic aromatic substitution, especially at positions ortho and para to the fluorine.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a cornerstone reaction for functionalizing electron-poor aromatic rings.[7] The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8] For fluorinated pyridines, the C-F bond, despite its strength, is susceptible to cleavage in the rate-determining step because the high electronegativity of fluorine strongly activates the ring towards the initial nucleophilic attack.[7]

In this compound, the fluorine atom at the C5 position activates the ring for SNAr. However, research on related 2-halopyridines suggests that a 5-substituent's effect can be complex. While most 5-substituents enhance the rate of nucleophilic substitution at the 2-position, a fluorine atom at C5 has been observed to retard the reaction, a phenomenon attributed to lone-pair repulsion with the negative charge buildup in the Meisenheimer complex intermediate.[9][10] The primary sites of reactivity for this compound are therefore more likely to involve displacement of other leaving groups introduced onto the ring or reactions at other positions. For instance, if a leaving group were present at C4 or C6, the fluorine at C5 would strongly activate those positions for SNAr.

SNAr_Mechanism

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution on the pyridine ring is generally difficult due to the ring's inherent electron-deficient nature, which is further exacerbated by the fluorine atom.[11] The nitrogen atom can also be protonated under acidic conditions typical for EAS, which further deactivates the ring. While the 2-ethoxy group is activating, harsh conditions are likely required for reactions like nitration or halogenation. The substitution would be predicted to occur at the C3 or C5 position, directed by the ethoxy group. However, the presence of fluorine at C5 makes C3 the most probable site for any successful electrophilic attack.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-heteroatom bonds and are highly effective for functionalizing fluorinated pyridines.[12] These reactions are central to modern drug discovery for rapidly diversifying core structures.[13] The C-F bond in electron-deficient aryl fluorides can be activated and participate directly in cross-coupling, although this often requires specific catalytic systems.[14] More commonly, another halide (e.g., Br or I) is introduced onto the ring to serve as the coupling partner.

Key Cross-Coupling Protocols:

  • Suzuki-Miyaura Coupling: Forms C-C bonds by coupling an organoboron reagent with a halide. This is highly effective for synthesizing biaryl derivatives from a bromo- or iodo-substituted this compound.[12]

  • Buchwald-Hartwig Amination: Forms C-N bonds by coupling an amine with a halide. This is a crucial method for installing amine functionalities, which are prevalent in bioactive molecules.

  • Sonogashira Coupling: Forms C-C triple bonds by coupling a terminal alkyne with a halide, enabling the synthesis of alkynyl-pyridines.

Cross_Coupling_Workflow

Caption: General workflow for a palladium-catalyzed cross-coupling reaction.

Section 2: Chemical Stability

The stability of this compound is a critical parameter for its storage, handling, and use in multi-step syntheses.

ConditionStability AssessmentRationale / Potential Decomposition Pathway
Thermal Generally stable at room temperature.[6] Decomposition is expected at elevated temperatures.At high temperatures, decomposition of the pyridine ring or cleavage of the ethoxy group can occur. Thermal decomposition studies on related porphyrin complexes show multi-step degradation processes.[15]
Acidic (Strong) Potentially unstable.The pyridine nitrogen can be protonated. The ethoxy group is susceptible to acid-catalyzed hydrolysis (ether cleavage) under harsh conditions (e.g., HBr, HI) to yield 5-fluoro-2-hydroxypyridine.
Basic (Strong) Generally stable.The pyridine ring and ethoxy group are typically stable to bases. However, very strong bases could potentially deprotonate the pyridine ring, though this is unlikely under standard conditions.
Oxidizing Agents Susceptible to oxidation.The pyridine nitrogen can be oxidized to the corresponding N-oxide using reagents like m-CPBA or H₂O₂. The pyridine ring itself can be cleaved under harsh oxidative conditions.
Reducing Agents Stable under many conditions.The aromatic ring is resistant to catalytic hydrogenation under standard conditions (e.g., H₂/Pd-C) where nitro groups would be reduced. Harsher conditions could potentially reduce the pyridine ring.

Section 3: Representative Experimental Protocols

The following protocols are provided as validated starting points for the synthetic manipulation of this compound derivatives.

Protocol 1: Suzuki-Miyaura Coupling of a Bromo-Substituted Precursor

This protocol describes a typical procedure for the formation of a C-C bond, a key transformation in fragment-based drug design. The choice of SPhos as a ligand is based on its high activity for coupling electron-deficient heteroaryl chlorides and bromides.

Objective: To synthesize 4-(Aryl)-2-ethoxy-5-fluoropyridine from 4-bromo-2-ethoxy-5-fluoropyridine.

Methodology:

  • Preparation: To an oven-dried Schlenk tube, add 4-bromo-2-ethoxy-5-fluoropyridine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and cesium carbonate (Cs₂CO₃, 2.0 equiv.).

  • Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium catalyst, e.g., palladium(II) acetate (Pd(OAc)₂, 2 mol%), and the ligand, e.g., SPhos (4 mol%).

  • Reaction Assembly: Evacuate the Schlenk tube and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere. Add anhydrous 1,4-dioxane as the solvent via syringe.

  • Execution: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Protocol 2: Nucleophilic Aromatic Substitution with an Amine

This protocol details a general method for displacing a leaving group (e.g., a second fluorine atom) on a related pyridine scaffold with an amine nucleophile.[8] DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to scavenge the HF generated during the reaction.

Objective: To synthesize a 4-amino-2-ethoxy-5,6-difluoropyridine derivative.

Methodology:

  • Preparation: To a dry round-bottom flask under an inert atmosphere, add 2-ethoxy-4,6-difluoropyrimidine (a related, highly reactive substrate) (1.0 equiv.). Dissolve the starting material in anhydrous acetonitrile.

  • Base Addition: Add DIPEA (1.5 equiv.) to the solution.

  • Nucleophile Addition: Add the primary or secondary amine nucleophile (1.1-1.2 equiv.) to the reaction mixture. For less reactive amines, gentle heating (e.g., 50 °C) may be required.

  • Execution: Stir the reaction mixture at the appropriate temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: Redissolve the residue in a suitable solvent like dichloromethane or ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography or recrystallization.

Section 4: Applications in Drug Discovery and Development

The this compound scaffold is a valuable building block in medicinal chemistry. Its derivatives are explored for various therapeutic targets due to the favorable properties imparted by the fluoro- and ethoxy- substituents.

A prominent example is in the synthesis of Lemborexant , an orexin receptor antagonist approved for the treatment of insomnia.[3] The synthesis involves the coupling of an acid with 2-amino-5-fluoropyridine, highlighting the utility of the fluorinated pyridine core in constructing complex molecular architectures. The fluorine atom in such structures is often critical for achieving the desired potency and pharmacokinetic profile.[3] The incorporation of fluorinated heterocycles is a widely used strategy in the development of drugs targeting the central nervous system, as well as antiviral and anticancer agents.[4][16]

Conclusion

This compound presents a nuanced reactivity profile that skilled synthetic chemists can exploit to create diverse and complex molecules. Its stability under many common reaction conditions makes it a robust building block for multi-step synthesis. While the pyridine ring is generally deactivated towards electrophilic attack, it is primed for functionalization via modern synthetic methods, particularly palladium-catalyzed cross-coupling. A thorough understanding of the electronic interplay between the nitrogen heteroatom, the activating ethoxy group, and the deactivating fluoro group is paramount for predicting its reactivity and successfully incorporating this valuable scaffold into advanced synthetic programs, particularly in the pursuit of novel therapeutics.

References

An In-depth Technical Guide to 2-Ethoxy-5-fluoropyridine: From Discovery to Modern Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Ethoxy-5-fluoropyridine, a fluorinated pyridine derivative of significant interest to researchers, scientists, and professionals in drug development. Delving into its discovery, historical synthetic evolution, and contemporary applications, this document offers field-proven insights and detailed experimental context.

Executive Summary

This compound has emerged as a valuable building block in medicinal chemistry and materials science. Its unique electronic properties, conferred by the interplay of the fluorine atom and the ethoxy group on the pyridine ring, make it a desirable scaffold for the synthesis of complex molecules with tailored biological activities. While the precise moment of its initial discovery remains somewhat obscure in publicly accessible literature, its synthetic roots are firmly planted in the broader development of fluorinated heterocyclic chemistry. This guide traces the logical progression of its synthesis, from foundational principles of nucleophilic aromatic substitution to modern, optimized protocols, and explores its burgeoning role in the creation of innovative pharmaceuticals.

The Genesis of a Key Intermediate: A Historical Perspective

The history of this compound is intrinsically linked to the advancements in the synthesis of fluorinated pyridines. The introduction of fluorine into organic molecules has been a pivotal strategy in medicinal chemistry, often enhancing metabolic stability, binding affinity, and bioavailability.[1][2]

While a singular "discovery" paper for this compound is not readily apparent in a historical context, its synthesis is a logical extension of well-established principles in heterocyclic chemistry. The earliest preparations likely emerged from the need for functionalized fluoropyridine building blocks in exploratory research programs within the pharmaceutical and agrochemical industries.

The foundational chemistry enabling the synthesis of this compound lies in the nucleophilic aromatic substitution (SNAr) reaction. Seminal work in the mid-20th century established the principles of activating aromatic rings for nucleophilic attack, particularly with the introduction of electron-withdrawing groups. The pyridine nitrogen itself acts as an activating group, and the additional presence of a fluorine atom further enhances the electrophilicity of the pyridine ring, making it susceptible to nucleophilic displacement.

The Core Synthesis: A Tale of Two Halogens

The most prevalent and logical synthetic route to this compound involves the nucleophilic aromatic substitution of a dihalogenated pyridine precursor with sodium ethoxide. The two primary starting materials for this transformation are 2-chloro-5-fluoropyridine and 2,5-difluoropyridine.

The Kinetic Advantage of Fluorine as a Leaving Group

From a mechanistic standpoint, the choice of the leaving group at the 2-position is critical. While both chlorine and fluorine are viable leaving groups in SNAr reactions, fluorine offers a significant kinetic advantage. A comprehensive study by Schlosser and Rausis in 2005 provided quantitative evidence for this phenomenon. Their research demonstrated that 2-fluoropyridine reacts with sodium ethoxide approximately 320 times faster than its chloro-analogue.[3][4]

This enhanced reactivity is attributed to the high electronegativity of the fluorine atom, which strongly polarizes the C-F bond and facilitates the initial attack of the nucleophile, the rate-determining step in most SNAr reactions.

Electronic Effects of the 5-Fluoro Substituent

The presence of the fluorine atom at the 5-position also plays a crucial role in the reactivity of the starting material. While electron-withdrawing groups generally accelerate SNAr reactions, the study by Schlosser and Rausis intriguingly found that a fluorine atom at the 5-position can slightly retard the reaction.[3][4] This is rationalized by the potential for lone-pair/lone-pair repulsion between the 5-fluoro substituent and the developing negative charge in the Meisenheimer intermediate.

Despite this slight retarding effect, the overall activation provided by the pyridine nitrogen and the excellent leaving group ability of the 2-fluoro substituent make the reaction with sodium ethoxide a highly efficient method for the synthesis of this compound.

Modern Synthetic Protocols: A Step-by-Step Guide

The synthesis of this compound is now a routine procedure in many chemistry laboratories. The following protocol outlines a typical and reliable method based on the nucleophilic aromatic substitution of 2,5-difluoropyridine.

Synthesis of this compound from 2,5-Difluoropyridine

This protocol is favored due to the generally higher reactivity of the 2-fluoro substituent compared to a 2-chloro substituent.

Objective: To synthesize this compound via a nucleophilic aromatic substitution reaction.

Materials and Reagents:

  • 2,5-Difluoropyridine

  • Sodium Ethoxide (solid or as a solution in ethanol)

  • Anhydrous Ethanol

  • Anhydrous Toluene (optional, as a co-solvent)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Standard laboratory glassware and workup equipment

Experimental Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,5-difluoropyridine in anhydrous ethanol.

  • Addition of Nucleophile: To the stirred solution, add sodium ethoxide portion-wise at room temperature. A slight exotherm may be observed.

  • Reaction Monitoring: The reaction mixture is typically heated to reflux to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting residue is partitioned between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Extraction and Drying: The organic layer is separated, and the aqueous layer is extracted with the same organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent, and filtered.

  • Purification: The solvent is removed from the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Self-Validating System: The purity of the final product should be confirmed by analytical techniques such as 1H NMR, 13C NMR, and GC-MS to ensure the absence of starting material and isomeric impurities. The characteristic shifts in the NMR spectra, particularly the ethoxy protons and the coupling constants of the aromatic protons, will confirm the successful formation of the desired product.

The Rise of this compound in Drug Discovery

The utility of this compound as a synthetic intermediate has grown in recent years, with its incorporation into a variety of bioactive molecules. The 5-fluoropyridin-2-yloxy moiety is a recurring structural motif in modern pharmaceuticals.

A notable example of a drug candidate incorporating this scaffold is MK-6096 , a dual orexin receptor antagonist developed for the treatment of insomnia. The discovery and development of such compounds highlight the importance of having efficient access to key building blocks like this compound. The synthesis of these complex molecules often relies on the coupling of the 5-fluoropyridin-2-ol (derived from this compound) with a suitable partner molecule.

The presence of the fluorine atom in these drug candidates can significantly impact their pharmacokinetic and pharmacodynamic properties, often leading to improved metabolic stability and enhanced binding to their biological targets.[1][2]

Future Directions and Perspectives

The journey of this compound from a conceptual synthetic target to a valuable tool in drug discovery is a testament to the ongoing evolution of organic chemistry. As our understanding of the role of fluorine in molecular design deepens, the demand for versatile fluorinated building blocks will undoubtedly continue to grow.

Future research in this area may focus on the development of even more efficient and sustainable synthetic routes to this compound and its derivatives. This could include the exploration of catalytic methods that avoid the use of stoichiometric bases or the development of flow chemistry processes for safer and more scalable production.

Furthermore, the continued exploration of the chemical space around the this compound core is likely to yield novel drug candidates with improved therapeutic profiles for a wide range of diseases.

Visualizations

Synthesis of this compound

G start 2,5-Difluoropyridine intermediate Meisenheimer Complex (Intermediate) start->intermediate Nucleophilic Attack reagent Sodium Ethoxide (NaOEt) product This compound intermediate->product Loss of Fluoride

Caption: Nucleophilic aromatic substitution for this compound synthesis.

Key Applications in Drug Discovery

G main_compound This compound intermediate 5-Fluoropyridin-2-ol main_compound->intermediate Hydrolysis application Bioactive Molecules (e.g., MK-6096) intermediate->application Coupling Reactions

Caption: Role of this compound as a key intermediate.

References

A Technical Guide to Unlocking the Potential of 2-Ethoxy-5-fluoropyridine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2-Ethoxy-5-fluoropyridine is a strategically-functionalized heterocyclic compound poised for significant application in contemporary drug discovery and development. The convergence of a bioisosteric fluorine atom and a metabolically-relevant ethoxy group on the privileged pyridine scaffold presents a unique combination of physicochemical properties. This guide delineates promising, under-explored research avenues for this molecule, moving beyond its role as a simple building block. We will explore its potential as a core scaffold for developing next-generation kinase inhibitors, central nervous system (CNS) active agents, and advanced imaging probes. This document provides the scientific rationale, detailed experimental workflows, and synthetic strategies to empower researchers to leverage the full potential of this versatile chemical entity.

Part 1: The this compound Scaffold: Core Attributes and Strategic Value

The utility of this compound in drug design stems from the synergistic interplay of its three core components: the pyridine ring, the fluorine substituent, and the ethoxy group.

  • Pyridine Core: The pyridine ring is a ubiquitous motif in pharmaceuticals due to its ability to act as a hydrogen bond acceptor and its capacity for diverse chemical functionalization.

  • Fluorine Atom: The introduction of fluorine at the 5-position profoundly impacts the molecule's properties. Fluorine is the most electronegative element, and its incorporation can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate the pKa of the pyridine nitrogen, thereby influencing solubility and membrane permeability.[1][2][3]

  • Ethoxy Group: The 2-ethoxy group is an electron-donating group that modulates the electronic character of the pyridine ring. It can also serve as a key interaction point within a protein's active site and provides a potential site for metabolic cleavage (O-dealkylation), which can be engineered to control the pharmacokinetic profile of a drug candidate.

These features combine to make this compound a valuable starting point for library synthesis and lead optimization.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 858675-61-3[4]
Molecular Formula C₇H₈FNO[5]
Molecular Weight 141.14 g/mol [5]
IUPAC Name This compound[5]
SMILES CCOC1=NC=C(C=C1)F[5]
XLogP3 1.6[5]

Part 2: Synthesis and Derivatization: A Chemist's Blueprint

The synthetic accessibility and reactivity of a scaffold are paramount to its utility. This compound offers multiple vectors for chemical modification, allowing for systematic exploration of chemical space.

Proposed Synthetic Route

While multiple routes are conceivable, a robust and scalable synthesis can be adapted from standard etherification reactions. The Williamson ether synthesis provides a reliable method, starting from the commercially available 2-chloro-5-fluoropyridine.

Protocol 2.1.1: Synthesis of this compound

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add absolute ethanol (10 volumes relative to the limiting reagent).

  • Alkoxide Formation: Under an inert atmosphere (N₂ or Ar), add sodium metal (1.1 equivalents) portion-wise to the ethanol at 0 °C. Allow the mixture to stir until all the sodium has reacted to form sodium ethoxide.

  • Nucleophilic Substitution: Dissolve 2-chloro-5-fluoropyridine (1.0 equivalent) in a minimal amount of anhydrous ethanol and add it dropwise to the sodium ethoxide solution.

  • Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and monitor by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Work-up: Cool the reaction to room temperature and carefully quench with water. Reduce the volume of ethanol using a rotary evaporator.

  • Extraction: Extract the aqueous residue with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.

Key Derivatization Pathways

The electronic nature of the substituted pyridine ring dictates its reactivity towards further functionalization. The electron-donating ethoxy group activates the ring towards electrophilic substitution, while the fluorine atom has a deactivating effect. The primary sites for further chemistry are the C3, C4, and C6 positions.

G cluster_derivatization Derivatization Strategies main This compound lithiation Directed Ortho-Metalation (C3-position) main->lithiation n-BuLi eas Electrophilic Aromatic Substitution (e.g., Halogenation at C3/C4) main->eas NBS/NIS ch_activation C-H Activation (e.g., C6-position) main->ch_activation Ru/Ir Catalyst suzuki Suzuki/Cross-Coupling (Post-Halogenation) eas->suzuki Pd Catalyst, Boronic Acid G start This compound step1 Step 1: Halogenation (e.g., Bromination at C3) start->step1 step2 Step 2: Library Synthesis (Suzuki & Buchwald-Hartwig Couplings) step1->step2 step3 Step 3: In Silico Docking (vs. Kinase Panel: EGFR, VEGFR-2, TRK) step2->step3 step4 Step 4: In Vitro Kinase Assay (Biochemical IC50 Determination) step3->step4 step5 Step 5: Cellular Assay (Anti-proliferative MTT Assay) step4->step5 end Lead Compound step5->end G cluster_protein Target Protein cluster_fragments Fragment Library protein Protein nmr 19F NMR Spectrometer protein->nmr frag1 Fragment 1 (Non-binder) frag1->nmr No Δδ frag2 This compound (Binder) frag2->nmr Chemical Shift (Δδ)

References

Safety, handling, and storage of 2-Ethoxy-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling, and Storage of 2-Ethoxy-5-fluoropyridine

Introduction

This compound is a substituted pyridine derivative increasingly utilized as a key building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. The incorporation of both an ethoxy group and a fluorine atom onto the pyridine ring imparts unique electronic and lipophilic properties, making it a valuable intermediate for drug discovery and development professionals. However, as with many fluorinated heterocyclic compounds, a comprehensive understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel.

This guide provides a detailed framework for the safe handling, storage, and disposal of this compound. It is designed for researchers, scientists, and process chemists, moving beyond mere procedural lists to explain the rationale behind each safety recommendation. By grounding these protocols in the fundamental chemical and toxicological properties of the compound and its structural analogs, this document aims to foster a culture of safety and scientific integrity.

Hazard Identification and Toxicological Profile

While comprehensive toxicological data for this compound may be limited, a robust hazard assessment can be constructed by examining data from its structural analogs, such as other fluorinated and ethoxy-substituted pyridines.[1] The primary hazards are associated with irritation, potential toxicity upon ingestion or inhalation, and the generation of hazardous decomposition products under thermal stress.

Based on data from similar compounds, this compound is anticipated to cause skin, eye, and respiratory irritation.[2][3]

Table 1: GHS Hazard Classification (Anticipated)

Hazard Class Category Hazard Statement
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation.[2]
Serious Eye Damage/Eye Irritation Category 2A H319: Causes serious eye irritation.[2]

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[2] |

Note: This classification is based on data for structurally related compounds and should be considered a precautionary guideline. Always refer to the most current Safety Data Sheet (SDS) for definitive hazard information.

Upon combustion, pyridine derivatives can release toxic gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and, significantly, hydrogen fluoride (HF).[2][3] Hydrogen fluoride is a highly corrosive and toxic substance that requires specialized first aid and medical treatment in case of exposure.[4]

Personal Protective Equipment (PPE): The First Line of Defense

A multi-layered PPE strategy is essential to mitigate the risks of exposure. The selection of specific PPE is not merely a box-checking exercise; it is a scientifically-informed decision based on the compound's potential hazards.

Table 2: Recommended Personal Protective Equipment

Body Part Personal Protective Equipment Specifications and Rationale
Eyes/Face Chemical Splash Goggles & Face Shield Goggles are the minimum requirement to protect against splashes.[5] A face shield must be worn over goggles when there is a heightened risk of splashing or when handling larger quantities.[6]
Hands Chemical-Resistant Gloves Nitrile or butyl rubber gloves are recommended.[1][5] Latex gloves offer insufficient protection and should not be used.[5] Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid contaminating skin.
Body Laboratory Coat A fully buttoned, flame-resistant lab coat prevents incidental skin contact.[7]

| Respiratory | Respirator (if required) | Handling should occur in a certified chemical fume hood to minimize inhalation risk.[8] If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used by trained personnel.[1][7] |

PPE Workflow Diagram

The following diagram illustrates the logical sequence for donning and doffing PPE to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE (Putting On) cluster_doffing Doffing PPE (Taking Off) d1 1. Lab Coat d2 2. Goggles/Face Shield d1->d2 d3 3. Gloves d2->d3 f1 1. Gloves (Contaminated) f2 2. Goggles/Face Shield f1->f2 f3 3. Lab Coat f2->f3 Spill_Response cluster_small Small Spill (Inside Fume Hood) cluster_large Large Spill (Outside Fume Hood) spill Spill Occurs assess Assess Spill Size & Location spill->assess s1 Restrict Access assess->s1 Small l1 Evacuate Immediate Area assess->l1 Large s2 Use Spill Kit Absorbent s1->s2 s3 Collect into Waste Container s2->s3 s4 Decontaminate Area s3->s4 l2 Alert Supervisor & EH&S l1->l2 l3 Prevent Entry l2->l3 l4 Await Emergency Response l3->l4

References

An In-Depth Technical Guide to the Functional Groups of 2-Ethoxy-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethoxy-5-fluoropyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its molecular architecture is defined by three core functional groups: the pyridine ring, a 2-ethoxy substituent, and a 5-fluoro atom. The interplay of the electronic and steric properties of these groups imparts a unique chemical personality to the molecule, influencing its reactivity, physicochemical properties, and pharmacological behavior. This guide provides an in-depth analysis of each functional group, explores their synergistic effects, and details the experimental protocols necessary for the molecule's unambiguous characterization. The content herein is designed to serve as a technical resource for scientists leveraging this and similar scaffolds in the pursuit of novel therapeutic agents.

Introduction to a Privileged Scaffold

In the landscape of modern medicinal chemistry, fluorinated pyridine derivatives have emerged as exceptionally valuable structural motifs.[1] Their prevalence in a vast number of approved drugs underscores their importance. The strategic incorporation of fluorine into such scaffolds can profoundly influence a molecule's electronic distribution, lipophilicity, pKa, and metabolic stability.[1][2] this compound (EFP) is a prime example of a building block that combines the foundational pyridine core with the modulating effects of both an alkoxy group and a fluorine atom. This combination makes it a versatile intermediate for introducing these key features into more complex drug candidates, ultimately aiming to enhance pharmacokinetic profiles and binding affinities.[3][4]

Molecular Architecture of this compound

The precise arrangement of atoms and functional groups in EFP dictates its physical and chemical behavior. A clear understanding of this architecture is the first step in predicting its reactivity and interactions.

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 858675-61-3[5]
Molecular Formula C₇H₈FNO[5]
Molecular Weight 141.14 g/mol [5]
IUPAC Name This compound[5]
SMILES CCOC1=NC=C(C=C1)F[5]
XLogP3 1.6[5]

Analysis of Core Functional Groups

The "personality" of EFP is a direct result of the amalgamation of its three constituent functional groups.

The Pyridine Core: A Heterocyclic Foundation

Pyridine is a six-membered aromatic heterocycle structurally similar to benzene, but with one carbon atom replaced by a nitrogen.[6] This substitution has profound electronic consequences.

  • Aromaticity and Electronics : The nitrogen atom is sp² hybridized, and its lone pair of electrons resides in an sp² orbital in the plane of the ring. These electrons do not participate in the aromatic system. The ring contains 6 π-electrons, fulfilling Hückel's rule (4n+2) for aromaticity.[6] However, the high electronegativity of the nitrogen atom polarizes the ring, creating a π-deficient system. This makes the pyridine ring generally less reactive towards electrophilic aromatic substitution compared to benzene and more susceptible to nucleophilic attack.

  • Basicity : The localized lone pair on the nitrogen atom confers basic properties, allowing it to act as a hydrogen bond acceptor or to be protonated. The basicity (pKa of the conjugate acid) of the pyridine core is a critical parameter, and it is significantly modulated by the attached substituents.

The 2-Ethoxy Group (-OCH₂CH₃): An Ether Linkage

The ethoxy group at the C2 position is an ether functionality that exerts dual electronic effects on the pyridine ring.

  • Electronic Influence :

    • Inductive Effect (-I) : Oxygen is more electronegative than carbon, so it withdraws electron density from the C2 position through the sigma bond (inductive effect).

    • Resonance Effect (+R) : The lone pairs on the oxygen atom can be delocalized into the π-system of the pyridine ring. This donation of electron density (resonance effect) is particularly influential at the ortho (C3) and para (C5) positions.

  • Reactivity Modulation : In 2-alkoxypyridines, the resonance donation from the oxygen atom can activate the ring towards certain reactions, counteracting the inherent π-deficiency of the pyridine core.[7] This makes positions C3 and C5 more susceptible to electrophilic attack than in an unsubstituted pyridine.

  • Metabolic Considerations : Ether linkages are common sites for metabolic cleavage by cytochrome P450 enzymes (O-dealkylation). The stability of the ethoxy group in EFP would be a key consideration in a drug development context.

The 5-Fluoro Substituent (-F): A Halogen Modulator

The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry, used to fine-tune a molecule's properties.[1]

  • Potent Inductive Effect (-I) : Fluorine is the most electronegative element. Its primary influence is a powerful electron-withdrawing inductive effect, which significantly reduces the electron density of the entire pyridine ring.[8] This effect has several important consequences:

    • pKa Reduction : The fluorine atom's withdrawal of electron density makes the nitrogen lone pair less available for protonation, thereby lowering the basicity (decreasing the pKa) of the pyridine ring.[9][10] This modulation of pKa is critical for controlling a drug's ionization state at physiological pH, which in turn affects solubility, cell permeability, and target binding.

    • Reactivity Tuning : The strong deactivation of the ring makes it even more resistant to electrophilic substitution and more primed for certain types of nucleophilic substitution.

  • Metabolic Blocking : The carbon-fluorine bond is exceptionally strong. Replacing a hydrogen atom at a metabolically vulnerable position with fluorine can block oxidative metabolism by P450 enzymes, thereby increasing the drug's half-life and metabolic stability.[11][12]

Synergistic Effects and Molecular Personality

It is the combination of these functional groups that defines the unique chemical character of this compound.

Caption: Interplay of electronic effects in this compound.

The molecule features a classic "push-pull" system. The ethoxy group "pushes" electron density into the ring via resonance, while the fluorine atom and the ring nitrogen strongly "pull" electron density away via induction.

  • Impact on Basicity : The electron-donating resonance of the ethoxy group would tend to increase basicity, but this is likely overshadowed by the powerful inductive withdrawal from both the fluorine atom and the ethoxy oxygen. The net effect is a significantly lower pKa compared to unsubstituted pyridine or 2-ethoxypyridine.

  • Reactivity towards Substitution : The overall electron-deficient nature of the ring, enhanced by the fluorine atom, makes it a candidate for nucleophilic aromatic substitution (SNAAr), particularly at positions activated by the substituents. For instance, a strong nucleophile might displace the ethoxy group. Photochemical reactions with amines have also been shown to result in nucleophilic displacement on fluoropyridine systems.[13]

Experimental Characterization Protocols

Unambiguous structural confirmation is paramount. A combination of spectroscopic techniques is required to validate the identity and purity of this compound.

Characterization_Workflow Sample Synthesized Sample (this compound) NMR NMR Spectroscopy Sample->NMR Dissolve in CDCl3 MS Mass Spectrometry (MS) Sample->MS Ionize Sample IR Infrared (IR) Spectroscopy Sample->IR Analyze Neat or as KBr pellet Structure Structure Confirmed NMR->Structure ¹H, ¹³C, ¹⁹F Spectra Match MS->Structure Correct Molecular Ion Peak IR->Structure Key Functional Group Bands Present

Caption: Experimental workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of organic molecules. For EFP, a suite of experiments is necessary.

Protocol: NMR Analysis

  • Sample Preparation : Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition : Acquire a proton NMR spectrum.

    • Expected Signals : Look for a triplet around 1.4 ppm (ethoxy -CH₃), a quartet around 4.4 ppm (ethoxy -OCH₂-), and three distinct signals in the aromatic region (typically 6.5-8.5 ppm) corresponding to the three protons on the pyridine ring. The coupling patterns (doublets, doublet of doublets) will be indicative of their relative positions.

  • ¹³C NMR Acquisition : Acquire a carbon-13 NMR spectrum.

    • Expected Signals : Expect seven distinct signals: two for the ethoxy group and five for the pyridine ring carbons. The carbon attached to fluorine (C5) will appear as a doublet due to ¹³C-¹⁹F coupling. The carbon attached to the ethoxy group (C2) will be significantly downfield.[14]

  • ¹⁹F NMR Acquisition : Acquire a fluorine-19 NMR spectrum.

    • Causality : This experiment is crucial for confirming the presence and environment of the fluorine atom. It provides a direct and highly sensitive signal for the fluoro substituent.[10]

    • Expected Signal : A single signal will be observed. Its chemical shift is characteristic of a fluorine atom on an aromatic ring. The signal may show coupling to the adjacent aromatic protons (H4 and H6).

Mass Spectrometry (MS)

MS provides the exact molecular weight, confirming the elemental composition.

Protocol: Mass Spectrometry Analysis

  • Sample Introduction : Introduce a dilute solution of the sample into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

  • Data Acquisition : Acquire the spectrum in positive ion mode.

  • Data Analysis : Look for the molecular ion peak [M+H]⁺ at m/z 142.06. High-resolution mass spectrometry (HRMS) should confirm the exact mass consistent with the formula C₇H₉FNO⁺.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional group bonds based on their vibrational frequencies.

Protocol: Infrared Spectroscopy Analysis

  • Sample Preparation : Place a drop of the neat liquid sample between two salt (NaCl or KBr) plates.

  • Spectrum Acquisition : Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis : Identify characteristic absorption bands:

    • ~3100-3000 cm⁻¹ : Aromatic C-H stretching.

    • ~2980-2850 cm⁻¹ : Aliphatic C-H stretching (ethoxy group).

    • ~1600-1450 cm⁻¹ : C=C and C=N stretching vibrations of the aromatic pyridine ring.

    • ~1250-1000 cm⁻¹ : Strong C-O stretching (ether) and C-F stretching bands.

Applications in Drug Development

This compound is not an active pharmaceutical ingredient (API) itself but serves as a crucial building block in the synthesis of complex APIs. The 5-fluoropyridine motif is present in several FDA-approved drugs. For example, the insomnia medication Lemborexant contains a 2-amino-5-fluoropyridine moiety, where the fluorine atom was found to be crucial for achieving high binding affinity and a good pharmacological profile.[15] The synthesis of such molecules often involves coupling a key intermediate, like 2-amino-5-fluoropyridine (which can be derived from EFP), with another complex fragment.[15] The presence of the ethoxy and fluoro groups on the pyridine scaffold provides medicinal chemists with a pre-functionalized starting point to explore structure-activity relationships and optimize lead compounds.[1][16]

Conclusion

The functional groups of this compound—the pyridine ring, the ethoxy group, and the fluorine atom—each contribute distinct and powerful electronic and steric features. Their synergistic interaction creates a π-deficient, weakly basic aromatic system with modulated reactivity. The ethoxy group acts as a resonance donor, while the fluorine atom serves as a potent inductive withdrawer, a pKa modulator, and a potential metabolic shield. Understanding this intricate interplay is fundamental for any researcher or drug development professional seeking to employ this versatile scaffold in the rational design and synthesis of next-generation therapeutics. The robust characterization through a combination of NMR, MS, and IR spectroscopy provides the necessary validation for its use in these demanding applications.

References

A Technical Guide to the Preliminary Biological Screening of 2-Ethoxy-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The fluoropyridine scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents. The introduction of fluorine can significantly modulate a molecule's physicochemical and pharmacokinetic properties, including metabolic stability and target binding affinity.[1][2][3] This guide presents a structured, rationale-driven framework for the initial biological evaluation of the novel compound, 2-Ethoxy-5-fluoropyridine. We outline a two-tiered preliminary screening strategy focused on identifying potential anticancer and antimicrobial activities, areas where fluorinated heterocycles have shown considerable promise.[4][5][6] This document provides detailed, field-proven protocols for in vitro cytotoxicity and antimicrobial susceptibility testing, data interpretation guidelines, and a forward-looking perspective on hit validation.

Introduction and Rationale for Screening

This compound is a synthetic heterocyclic compound featuring a pyridine ring substituted with two key functional groups: a fluorine atom and an ethoxy group. While specific biological data for this exact molecule is not extensively documented in public literature[7][8], its structural motifs provide a compelling basis for pharmacological investigation.

  • The Fluoropyridine Core: Fluorine's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—are often exploited by medicinal chemists to enhance drug-like properties.[1][2] Fluorination can block metabolic oxidation, increase membrane permeability, and alter pKa to improve oral bioavailability and target engagement.[1][2]

  • Precedent in Pharmacology: Numerous drugs containing the fluoropyridine moiety have been approved for various therapeutic applications, including oncology and infectious diseases.[2][4] This history of success suggests that novel derivatives like this compound are worthy candidates for broad biological screening.

Given this context, a logical starting point for the preliminary biological evaluation is to assess its activity in two major therapeutic areas: oncology and microbiology. This guide details a cost-effective, high-throughput initial screening cascade designed to identify any potential "hit" activity.

Pre-Screening Compound Characterization

Before commencing biological assays, it is critical to establish the identity, purity, and solubility of the test compound. This foundational step ensures the reliability and reproducibility of all subsequent data.

ParameterMethodAcceptance CriteriaRationale
Identity Confirmation ¹H NMR, ¹³C NMR, LC-MSSpectra consistent with the proposed structure of this compound.Verifies that the correct molecule has been synthesized and isolated.
Purity Assessment HPLC or UPLC≥95% purityEnsures that any observed biological effect is due to the target compound and not impurities.
Solubility Visual inspection in DMSOClear solution at a concentration of 10-20 mM.Dimethyl sulfoxide (DMSO) is a standard solvent for compound screening. Establishing maximum solubility is crucial for preparing accurate stock solutions and avoiding compound precipitation in aqueous assay media.

Tier 1 Screening: A Dual-Pronged Approach

Our proposed preliminary screening strategy is designed to efficiently probe for two of the most common activities associated with the fluoropyridine scaffold: cytotoxicity against cancer cells and growth inhibition of pathogenic microbes.

G cluster_start Compound Preparation cluster_screen Tier 1 Screening cluster_data Data Output & Analysis Compound This compound (Purity ≥95%) Stock Prepare 10 mM Stock in DMSO Compound->Stock Cytotoxicity Anticancer Screening (MTT Assay) Stock->Cytotoxicity Test Compound Antimicrobial Antimicrobial Screening (Broth Microdilution) Stock->Antimicrobial Test Compound IC50 Calculate IC50 (μM) Cytotoxicity->IC50 MIC Determine MIC (μg/mL) Antimicrobial->MIC Hit_Cancer Hit? (IC50 < 10 μM) IC50->Hit_Cancer Hit_Microbe Hit? (MIC ≤ 16 μg/mL) MIC->Hit_Microbe Follow_Up_Cancer Tier 2: Dose-Response & Panel Screening Hit_Cancer->Follow_Up_Cancer Yes Follow_Up_Microbe Tier 2: Hit Confirmation & Spectrum Analysis Hit_Microbe->Follow_Up_Microbe Yes

References

Methodological & Application

Application Notes & Protocols for the Synthesis of Novel Compounds Using 2-Ethoxy-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: The Strategic Value of 2-Ethoxy-5-fluoropyridine

In the landscape of modern medicinal chemistry and materials science, fluorinated heterocyclic compounds are indispensable building blocks.[1][2] The strategic incorporation of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, making it a cornerstone of rational drug design.[2][3] this compound emerges as a particularly valuable scaffold due to its unique combination of electronic and steric properties.

This guide provides an in-depth exploration of the synthetic utility of this compound. We will move beyond simple procedural lists to dissect the causality behind key synthetic strategies, empowering researchers to harness its full potential. The molecule's reactivity is primarily governed by three features:

  • An Electron-Deficient Pyridine Core: The ring nitrogen atom inherently withdraws electron density, pre-activating the ring for certain transformations.

  • The 5-Fluoro Substituent: This highly electronegative atom further decreases electron density and serves as an excellent leaving group in Nucleophilic Aromatic Substitution (SNAr) reactions.[4][5]

  • The 2-Ethoxy Group: This group acts as a powerful ortho-directing group for metalation, enabling regioselective functionalization at the C3 position. It also modulates the electronic profile of the ring.[6][7][8]

This document will detail the primary synthetic pathways leveraging these features: Nucleophilic Aromatic Substitution (SNAr), Directed ortho-Metalation (DoM), and subsequent Metal-Catalyzed Cross-Coupling reactions.

Strategy 1: Nucleophilic Aromatic Substitution (SNAr) at the C5 Position

The most direct functionalization pathway for this compound is the displacement of the fluoride ion by a nucleophile. The pyridine ring, activated by the ring nitrogen and the fluorine atom itself, is highly susceptible to nucleophilic attack.[9][10] This reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as a key intermediate.[9][11] Fluorine's high electronegativity stabilizes this intermediate, making it a better leaving group than other halogens in many SNAr contexts.[5]

This approach is exceptionally effective for installing a wide variety of nitrogen, oxygen, and sulfur-based functional groups, which are prevalent in pharmaceutically active compounds.

Visualizing the SNAr Mechanism

DoM_Workflow Figure 2: General Workflow for DoM start This compound step1 1. Dissolve in Anhydrous THF 2. Cool to -78 °C start->step1 step2 Add Organolithium Base (e.g., n-BuLi, s-BuLi) step1->step2 intermediate Formation of C3-Lithiated Intermediate step2->intermediate step3 Quench with Electrophile (E+) intermediate->step3 electrophiles Iodine (I₂) Aldehydes (RCHO) CO₂ Trimethylsilyl chloride (TMSCl) step3->electrophiles e.g. product C3-Functionalized Product step3->product

References

2-Ethoxy-5-fluoropyridine: A Versatile Building Block for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Introduction: The Strategic Advantage of Fluorinated Pyridines in Drug Discovery

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the design of novel therapeutics. Its ability to engage in hydrogen bonding and its presence in numerous biologically active molecules make it a privileged structure. The strategic incorporation of fluorine atoms into this scaffold has emerged as a powerful tactic to fine-tune the physicochemical and pharmacokinetic properties of drug candidates.[1][2] Fluorination can enhance metabolic stability, modulate pKa, and improve membrane permeability, thereby addressing key challenges in drug development.[1][2] This application note details the utility of 2-ethoxy-5-fluoropyridine , a specialized building block that combines the benefits of a fluorinated pyridine core with an ethoxy substituent, offering a unique set of properties for the synthesis of next-generation therapeutics.

The presence of the 5-fluoro substituent significantly influences the electronic properties of the pyridine ring, enhancing its stability towards oxidative metabolism.[2] Concurrently, the 2-ethoxy group provides a handle for modifying lipophilicity and can serve as a bioisosteric replacement for other functional groups, potentially improving oral bioavailability and target engagement.[3][4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of this compound, complete with detailed experimental protocols.

Physicochemical Properties and Their Implications in Drug Design

The judicious selection of building blocks in drug discovery is heavily influenced by their physicochemical properties. This compound offers a compelling profile for medicinal chemists aiming to optimize the drug-like characteristics of their lead compounds.

PropertyValueImplication in Medicinal ChemistrySource
CAS Number 858675-61-3Unique identifier for substance tracking and procurement.[6]
Molecular Formula C₇H₈FNOProvides the elemental composition.[6]
Molecular Weight 141.14 g/mol A low molecular weight is advantageous for oral bioavailability (Lipinski's Rule of 5).[6]
XLogP3 1.6Indicates moderate lipophilicity, which is often correlated with good membrane permeability and balanced solubility.[6]
Hydrogen Bond Acceptors 2The pyridine nitrogen and the ether oxygen can participate in hydrogen bonding interactions with biological targets.[6]
Hydrogen Bond Donors 0The absence of hydrogen bond donors can contribute to improved membrane permeability.[6]
Polar Surface Area 22.1 ŲA low polar surface area is generally associated with better penetration of the blood-brain barrier.[6]

Synthetic Protocols: Preparation and Application of this compound

The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound and its subsequent use in a representative medicinal chemistry application.

Protocol 1: Synthesis of this compound via Nucleophilic Aromatic Substitution

This protocol describes a plausible and efficient method for the preparation of this compound from the commercially available 2,5-difluoropyridine. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the more activated 2-position of the pyridine ring is selectively targeted by the ethoxide nucleophile.[7][8][9][10][11]

Reaction Scheme:

Caption: Synthetic workflow for this compound.

Protocol 2: Application in the Synthesis of a Hypothetical Kinase Inhibitor Scaffold

This protocol illustrates the use of this compound as a building block in the synthesis of a hypothetical kinase inhibitor scaffold. Many kinase inhibitors feature a substituted pyridine core. [12][13][14][15]In this example, the fluorine atom at the 5-position can be displaced by a nucleophile in a subsequent SNAr reaction, demonstrating the versatility of this building block.

Reaction Scheme:

(Where R-NH2 represents a generic amine-containing fragment of a larger molecule)

Causality Behind Experimental Choices:

  • Substrate: this compound is used as the electrophile. The fluorine at the 5-position is activated towards nucleophilic attack by the electron-withdrawing effect of the pyridine nitrogen.

  • Nucleophile: A primary or secondary amine is a common nucleophile in the synthesis of kinase inhibitors, often forming a key interaction with the hinge region of the kinase.

  • Base: A non-nucleophilic organic base such as diisopropylethylamine (DIPEA) is used to neutralize the HF generated during the reaction, driving the equilibrium towards the product.

  • Solvent: A high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO) is often used for SNAr reactions to ensure solubility of the reactants and to facilitate the reaction at elevated temperatures.

  • Temperature: Microwave irradiation is employed to accelerate the reaction, a common technique in modern medicinal chemistry for rapid library synthesis and lead optimization.

Step-by-Step Methodology:

  • Reaction Setup: In a 10 mL microwave vial, combine this compound (141 mg, 1.0 mmol), the desired amine (1.2 mmol), and diisopropylethylamine (DIPEA) (258 mg, 2.0 mmol) in 5 mL of anhydrous DMSO.

  • Microwave Irradiation: Seal the vial and heat the reaction mixture in a microwave reactor at 150 °C for 30-60 minutes. Monitor the reaction progress by LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with 50 mL of ethyl acetate.

  • Washing: Wash the organic layer with water (3 x 25 mL) and then with brine (1 x 25 mL) to remove DMSO and excess reagents.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by preparative HPLC or flash column chromatography on silica gel to obtain the desired substituted aminopyridine product.

dot

Drug_Discovery_Workflow Start This compound (Building Block) Reaction SNAr with Amine Library Start->Reaction Library Library of Kinase Inhibitor Scaffolds Reaction->Library Screening High-Throughput Screening (Kinase Assays) Library->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Iterative Design Lead_Opt->Reaction New Building Blocks Candidate Drug Candidate Lead_Opt->Candidate

Caption: Role of this compound in a drug discovery workflow.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for medicinal chemistry. Its unique combination of a fluorinated pyridine core and an ethoxy substituent provides a strategic advantage in the design of novel therapeutics with optimized pharmacokinetic and pharmacodynamic profiles. The synthetic protocols detailed in this application note offer a practical guide for the preparation and utilization of this compound. As the demand for more sophisticated and effective drugs continues to grow, the application of specialized building blocks like this compound will undoubtedly play a crucial role in the future of drug discovery.

References

Application Notes and Protocols for 2-Ethoxy-5-fluoropyridine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Pyridines in Modern Agrochemicals

The pyridine scaffold is a cornerstone in the development of a vast array of agrochemicals, including herbicides, fungicides, and insecticides.[1][2][3] Its unique chemical properties and biological activity have made it a privileged structure in the design of novel crop protection agents.[1][2] The introduction of fluorine atoms into the pyridine ring can dramatically enhance the efficacy of these compounds. Fluorine's high electronegativity and relatively small size can alter the electronic properties of the molecule, improve its metabolic stability, and increase its binding affinity to target enzymes, often leading to enhanced biological activity at lower application rates.[4]

2-Ethoxy-5-fluoropyridine is a key heterocyclic building block that combines the benefits of the pyridine core with the advantageous properties of fluorine and an ethoxy functional group. This strategic combination makes it a valuable intermediate in the synthesis of advanced agrochemicals. The ethoxy group can influence the molecule's lipophilicity, affecting its uptake and transport within the target organism, while the fluorine atom at the 5-position can block metabolic degradation and enhance binding to the target site. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of a novel herbicidal agent, illustrating its potential in the development of next-generation crop protection solutions.

Core Application: Synthesis of a Novel Picolinate Herbicide Analogue

Picolinate herbicides are a significant class of auxin mimics that disrupt plant growth by causing uncontrolled cell division.[5] The following sections detail a synthetic route to a novel picolinate herbicide analogue, leveraging this compound as a key starting material. The proposed synthesis involves a multi-step sequence, including a crucial cross-coupling reaction to construct the core phenyl-pyridine structure.

Overall Synthetic Workflow

The proposed synthesis is a three-step process starting from this compound. The key steps are:

  • Suzuki-Miyaura Cross-Coupling: Formation of a C-C bond between this compound and a functionalized phenylboronic acid derivative.

  • Hydrolysis: Conversion of the ester group to a carboxylic acid.

  • Amidation: Formation of the final amide product.

Diagram of the Synthetic Workflow:

G A This compound C Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->C B 4-Methoxycarbonyl-3-chlorophenylboronic acid B->C D Methyl 2-(2-ethoxy-5-fluoropyridin-6-yl)-5-chlorobenzoate C->D Step 1 E Hydrolysis (LiOH, THF/H2O) D->E Step 2 F 2-(2-Ethoxy-5-fluoropyridin-6-yl)-5-chlorobenzoic acid E->F G Amidation (Propylamine, Coupling Agent) F->G Step 3 H Novel Picolinate Herbicide Analogue G->H

Caption: Proposed synthetic pathway for a novel picolinate herbicide analogue.

Experimental Protocols

PART 1: Synthesis of Methyl 2-(2-ethoxy-5-fluoropyridin-6-yl)-5-chlorobenzoate (Intermediate 1)

This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form the core phenyl-pyridine structure.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Molar Eq.
This compound858675-61-3141.14101.0
4-Methoxycarbonyl-3-chlorophenylboronic acid913835-47-9214.41121.2
Pd(dppf)Cl₂72287-26-4731.730.50.05
Potassium Carbonate (K₂CO₃)584-08-7138.21252.5
1,4-Dioxane123-91-188.1150 mL-
Water7732-18-518.0210 mL-

Procedure:

  • To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (1.41 g, 10 mmol), 4-Methoxycarbonyl-3-chlorophenylboronic acid (2.57 g, 12 mmol), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.37 g, 0.5 mmol), and potassium carbonate (3.46 g, 25 mmol).

  • Evacuate the flask and backfill with dry nitrogen. Repeat this process three times to ensure an inert atmosphere.

  • Add degassed 1,4-dioxane (50 mL) and degassed water (10 mL) to the flask via syringe.

  • Heat the reaction mixture to 90°C and stir vigorously for 12 hours under the nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane/ethyl acetate solvent system.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add 100 mL of ethyl acetate and 50 mL of water. Separate the organic layer.

  • Wash the organic layer with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford Methyl 2-(2-ethoxy-5-fluoropyridin-6-yl)-5-chlorobenzoate as a white solid.

Diagram of the Suzuki-Miyaura Coupling Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Combine Reactants: - this compound - Boronic Acid - Pd Catalyst - Base B Add Degassed Solvents (Dioxane/Water) A->B Inert Atmosphere C Heat to 90°C Stir for 12h B->C D Extraction with Ethyl Acetate C->D E Column Chromatography D->E F Pure Intermediate 1 E->F

Caption: Workflow for the Suzuki-Miyaura coupling reaction.

PART 2: Synthesis of 2-(2-Ethoxy-5-fluoropyridin-6-yl)-5-chlorobenzoic acid (Intermediate 2)

This protocol describes the hydrolysis of the methyl ester to the corresponding carboxylic acid.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Molar Eq.
Methyl 2-(2-ethoxy-5-fluoropyridin-6-yl)-5-chlorobenzoate-311.7281.0
Lithium Hydroxide (LiOH)1310-65-223.95243.0
Tetrahydrofuran (THF)109-99-972.1140 mL-
Water7732-18-518.0210 mL-
1M Hydrochloric Acid (HCl)7647-01-036.46As needed-

Procedure:

  • Dissolve Methyl 2-(2-ethoxy-5-fluoropyridin-6-yl)-5-chlorobenzoate (2.50 g, 8 mmol) in a mixture of THF (40 mL) and water (10 mL) in a 100 mL round-bottom flask.

  • Add lithium hydroxide (0.57 g, 24 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with 20 mL of water.

  • Cool the solution in an ice bath and acidify to pH 2-3 with 1M HCl.

  • A white precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield 2-(2-Ethoxy-5-fluoropyridin-6-yl)-5-chlorobenzoic acid.

PART 3: Synthesis of N-propyl-2-(2-ethoxy-5-fluoropyridin-6-yl)-5-chlorobenzamide (Final Product)

This protocol outlines the final amidation step to produce the target herbicide analogue.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Molar Eq.
2-(2-Ethoxy-5-fluoropyridin-6-yl)-5-chlorobenzoic acid-297.6951.0
Propylamine107-10-859.1161.2
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)148893-10-1380.2361.2
Diisopropylethylamine (DIPEA)7087-68-5129.24102.0
Dichloromethane (DCM)75-09-284.9350 mL-

Procedure:

  • Dissolve 2-(2-Ethoxy-5-fluoropyridin-6-yl)-5-chlorobenzoic acid (1.49 g, 5 mmol) in anhydrous DCM (50 mL) in a 100 mL round-bottom flask under a nitrogen atmosphere.

  • Add HATU (2.28 g, 6 mmol) and DIPEA (1.74 mL, 10 mmol) to the solution.

  • Stir the mixture at room temperature for 15 minutes.

  • Add propylamine (0.49 mL, 6 mmol) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to obtain the final product, N-propyl-2-(2-ethoxy-5-fluoropyridin-6-yl)-5-chlorobenzamide.

Safety and Handling

This compound and its derivatives should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All reactions should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) for each reagent.[6][7]

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of novel agrochemicals. The protocols provided herein demonstrate a practical and efficient synthetic route to a potential new picolinate herbicide, highlighting the strategic importance of this fluorinated pyridine derivative in modern agrochemical research and development. The methodologies described can be adapted for the synthesis of a wide range of other biologically active molecules, underscoring the broad applicability of this compound in the discovery of new crop protection solutions.

References

Application Notes and Protocols for the Development of TNAP Inhibitors Utilizing 2-Ethoxy-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, pharmacology, and vascular biology.

Introduction: Targeting Tissue-Nonspecific Alkaline Phosphatase (TNAP) in Vascular Calcification

Tissue-nonspecific alkaline phosphatase (TNAP) is a key enzyme responsible for skeletal mineralization.[1][2] Its primary role in bone is to hydrolyze inorganic pyrophosphate (PPi), a potent inhibitor of hydroxyapatite crystal formation, thereby facilitating bone growth.[3] However, the aberrant expression and activity of TNAP in soft tissues, particularly the vasculature, is a critical driver of pathological calcification.[4] Vascular calcification, the deposition of calcium phosphate crystals in blood vessel walls, is strongly associated with cardiovascular morbidity and mortality, especially in patients with chronic kidney disease (CKD) and diabetes.[1]

By hydrolyzing PPi, TNAP locally reduces the concentration of this critical calcification inhibitor, tipping the balance towards mineral deposition within the vascular smooth muscle cells (VSMCs).[4] This has positioned TNAP as a high-value therapeutic target for preventing or reversing ectopic calcification.[1][5] The development of potent and selective small-molecule inhibitors of TNAP is therefore a promising strategy to restore physiological levels of PPi in the vasculature and mitigate the progression of cardiovascular calcification.[5][6]

This guide outlines a strategic approach to the design, synthesis, and evaluation of novel TNAP inhibitors, leveraging the chemical properties of 2-Ethoxy-5-fluoropyridine as a key structural scaffold.

Rationale for this compound as a Core Scaffold

While direct utilization of this compound in published TNAP inhibitors is not established, its structural and electronic properties make it a compelling starting point for a lead discovery campaign. The pyridine core is a prevalent motif in numerous biologically active compounds.[7][8] The strategic placement of substituents allows for the fine-tuning of physicochemical properties and target engagement.

The rationale for selecting this compound is threefold:

  • Vector for Diversity: The pyridine ring can be functionalized at multiple positions. The ethoxy group can be a key interaction point or can be modified, while the fluorine atom can enhance metabolic stability and binding affinity through favorable electrostatic interactions.[9]

  • Synthetic Tractability: Fluorinated pyridines are versatile intermediates in organic synthesis. The fluorine and ethoxy groups can influence the reactivity of the pyridine ring, and the molecule can be readily elaborated using modern cross-coupling methodologies like Suzuki-Miyaura or Buchwald-Hartwig amination reactions to build molecular complexity.[10][11]

  • Drug-like Properties: The inclusion of fluorine is a common strategy in medicinal chemistry to improve properties such as lipophilicity and metabolic stability, potentially leading to candidates with favorable pharmacokinetic profiles.[7][9]

This document proposes a hypothetical, yet scientifically grounded, workflow for utilizing this compound as a foundational building block for a novel class of TNAP inhibitors.

Proposed Workflow for TNAP Inhibitor Development

The development of novel TNAP inhibitors from the this compound scaffold can be systematically approached through a multi-stage process encompassing chemical synthesis, biochemical screening, and cell-based functional assays.

G cluster_0 Synthesis & Library Generation cluster_1 In Vitro Screening Cascade cluster_2 Cellular & Functional Evaluation A This compound Starting Material B Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) A->B C Focused Library of Pyridine Derivatives B->C D Primary Screen: Biochemical TNAP Assay (Colorimetric or Luminescent) C->D E IC50 Determination & Potency Ranking D->E F Selectivity Assays (IAP, PLAP) E->F G In Vitro Calcification Model (Vascular Smooth Muscle Cells) F->G H Toxicity Assessment (MTT Assay) G->H

Figure 1: A generalized workflow for the discovery and validation of TNAP inhibitors.

PART 1: Synthetic Chemistry Protocols

Hypothetical Synthesis of a Pyridine-based TNAP Inhibitor Library

The core strategy involves the functionalization of the this compound scaffold at a position amenable to modification, for instance, by introducing a reactive handle such as a bromine or iodine atom. This would then serve as a versatile intermediate for introducing a variety of substituents via palladium-catalyzed cross-coupling reactions.

Step 1: Halogenation of this compound (Hypothetical)

  • To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., THF or Dichloromethane), cool the mixture to -78 °C under an inert atmosphere (N2 or Ar).

  • Slowly add a strong base such as n-butyllithium or LDA (1.1 eq) and stir for 1 hour to facilitate directed ortho-metalation.

  • Introduce an electrophilic halogen source (e.g., 1,2-dibromotetrachloroethane or iodine) (1.2 eq) and allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting halogenated intermediate by column chromatography on silica gel.

Step 2: Library Synthesis via Suzuki-Miyaura Cross-Coupling

The halogenated this compound intermediate is an ideal substrate for Suzuki-Miyaura coupling to introduce a diverse range of aryl or heteroaryl moieties.

  • In a reaction vial, combine the halogenated pyridine intermediate (1.0 eq), the desired boronic acid or boronate ester (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base like potassium carbonate (2.0 eq).

  • Add a solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water.

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Seal the vial and heat the reaction to 80-100 °C for 12-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final compounds by flash chromatography or preparative HPLC to yield a library of diverse pyridine derivatives.

PART 2: Biochemical Assay Protocols

Protocol 2.1: Colorimetric TNAP Inhibition Assay using p-Nitrophenyl Phosphate (pNPP)

This assay provides a robust and cost-effective method for primary screening and IC50 determination. TNAP hydrolyzes pNPP to p-nitrophenol, which is a yellow product that can be quantified spectrophotometrically.[3][12][13]

Materials:

  • Recombinant human TNAP

  • Assay Buffer: 1 M Diethanolamine (DEA), pH 9.8, containing 1 mM MgCl2 and 20 µM ZnCl2.[14]

  • Substrate: p-Nitrophenyl phosphate (pNPP)

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare a stock solution of pNPP in the assay buffer. The final concentration in the assay should be at or near the Km value for TNAP.

  • In a 96-well plate, add 2 µL of test compound dilutions in DMSO (or DMSO for control wells).

  • Add 158 µL of Assay Buffer to each well.

  • Add 20 µL of a pre-diluted solution of recombinant human TNAP in Assay Buffer to all wells except the blank.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of the pNPP substrate solution to all wells.

  • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Stop the reaction by adding 50 µL of 3 M NaOH.[13]

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 values by fitting the data to a dose-response curve.

Protocol 2.2: Luminescent TNAP Inhibition Assay

For higher sensitivity and a wider dynamic range, a luminescent assay using a substrate like CDP-Star® is recommended, particularly for confirming hits and characterizing potent inhibitors.[6][14][15]

Materials:

  • Recombinant human TNAP

  • Luminescent Assay Buffer: 100 mM DEA-HCl, pH 9.8, 1 mM MgCl2, 20 µM ZnCl2.[6][14]

  • Substrate: CDP-Star® (or similar chemiluminescent substrate)

  • Test compounds in DMSO

  • 384-well white opaque microplate

  • Luminometer or microplate reader with luminescence detection

Procedure:

  • In a 384-well white plate, add 1 µL of test compound dilutions in DMSO.

  • Add 20 µL of recombinant human TNAP diluted in Luminescent Assay Buffer.

  • Pre-incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 5 µL of CDP-Star® substrate solution (final concentration at its Km value, typically ~50 µM).[6][14]

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence signal using a plate reader.

  • Calculate percent inhibition and IC50 values as described for the colorimetric assay.

PART 3: Cell-Based Functional Assay Protocol

Protocol 3.1: In Vitro Vascular Smooth Muscle Cell (VSMC) Calcification Assay

This assay assesses the ability of lead compounds to inhibit the pathological mineralization of VSMCs induced by high phosphate levels, a key driver of vascular calcification.[1][2][4]

Materials:

  • Human Aortic Smooth Muscle Cells (HASMCs)

  • Basal Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Calcification Medium: Basal Medium supplemented with an inorganic phosphate solution (NaH2PO4/Na2HPO4) to a final concentration of 2-3 mM.[2]

  • Test compounds

  • Alizarin Red S staining solution

  • Calcium quantification kit

Procedure:

  • Cell Seeding: Seed HASMCs in a 24-well plate at a density that allows them to reach confluence. Culture in Basal Medium at 37°C and 5% CO2.

  • Induction of Calcification: Once confluent, switch the medium to Calcification Medium. Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a negative control (Basal Medium).

  • Incubation: Culture the cells for 7-14 days, replacing the medium and test compounds every 2-3 days.

  • Assessment of Calcification (Alizarin Red S Staining):

    • Wash the cell monolayer with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Wash again with deionized water.

    • Stain with 2% Alizarin Red S solution (pH 4.2) for 20 minutes.

    • Wash extensively with deionized water to remove excess stain.

    • Visualize and photograph the red-orange calcium deposits under a microscope.

  • Quantification of Calcium Deposition:

    • After staining, destain the wells by adding 10% acetic acid and incubating for 30 minutes with shaking.

    • Neutralize the solution with 10% ammonium hydroxide.

    • Measure the absorbance of the extracted stain at 405 nm.

    • Alternatively, after washing the fixed cells, extract the calcium by incubating with 0.6 M HCl overnight.

    • Quantify the calcium content in the HCl extract using a colorimetric calcium assay kit, and normalize to the total protein content of the well.

Data Presentation and Interpretation

The inhibitory activity of a hypothetical series of compounds derived from this compound is summarized below. This data illustrates how structure-activity relationships (SAR) can be established to guide lead optimization.

Compound IDR-Group (at C4)TNAP IC50 (nM)IAP Selectivity (Fold)PLAP Selectivity (Fold)VSMC Calcification Inhibition (% at 1 µM)
HYPO-001 Phenyl850>10>1015
HYPO-002 4-Methoxyphenyl420>20>2035
HYPO-003 4-Trifluoromethylphenyl95>50>5068
HYPO-004 3-Pyridyl150>40>4055
HYPO-005 2-Thienyl210>30>3048
SBI-425 (Ref) Aryl Sulfonamide16>100>10095

Data is hypothetical and for illustrative purposes only. SBI-425 is a known potent TNAP inhibitor included for reference.

Mechanism of Action Elucidation

To understand how novel inhibitors interact with TNAP, kinetic studies are essential. By measuring the inhibitor's effect on the enzyme kinetics at varying concentrations of both the substrate (e.g., pNPP) and a phosphate-acceptor substrate (e.g., DEA), the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) can be determined. Many known TNAP inhibitors exhibit an uncompetitive mode of action.[5][14]

G TNAP TNAP Active Site Zn++ Zn++ Mg++ Ser102 Product 2x Pi TNAP->Product Hydrolysis Substrate PPi (Substrate) Substrate->TNAP:Ser Binds & Phosphorylates Ser102 Inhibitor Hypothetical Inhibitor (this compound core) Inhibitor->TNAP Binds to allosteric site or E-S complex (Uncompetitive Inhibition)

References

Anwendungshinweise und Protokolle: Funktionalisierung von 2-Ethoxy-5-fluorpyridin für die Entwicklung neuer chemischer Wirkstoffe

Author: BenchChem Technical Support Team. Date: January 2026

Verfasser: Dr. Gemini, Leitender Anwendungswissenschaftler Datum: 5. Januar 2026 Abstrakt: Dieses Dokument bietet eine detaillierte technische Anleitung zur chemischen Derivatisierung von 2-Ethoxy-5-fluorpyridin, einem entscheidenden Baustein in der modernen medizinischen Chemie. Wir untersuchen strategische Ansätze zur Funktionalisierung des Pyridinrings, einschließlich der gerichteten ortho-Metallierung, Halogenierung und Palladium-katalysierten Kreuzkupplungsreaktionen. Jede Methode wird durch detaillierte, schrittweise Protokolle, Erklärungen der zugrunde liegenden chemischen Prinzipien und Methoden zur Validierung der Ergebnisse untermauert. Ziel ist es, Forschern, Wissenschaftlern und Fachleuten in der Arzneimittelentwicklung ein robustes Framework für die Synthese neuartiger chemischer Entitäten auf Basis dieses vielseitigen Scaffolds an die Hand zu geben.

Einleitung: Die strategische Bedeutung von 2-Ethoxy-5-fluorpyridin in der Wirkstoffforschung

Das 2-Ethoxy-5-fluorpyridin-Motiv ist aufgrund seiner einzigartigen elektronischen und sterischen Eigenschaften zu einem privilegierten Strukturelement in der Wirkstoffforschung geworden. Die Einführung von Fluoratomen in pharmazeutische Wirkstoffe ist eine bewährte Strategie zur Verbesserung pharmakokinetischer und pharmakodynamischer Profile.[1] Fluor kann die metabolische Stabilität erhöhen, die Bindungsaffinität durch günstige Protein-Ligand-Wechselwirkungen verbessern und die Lipophilie modulieren. Die Ethoxygruppe an der C2-Position des Pyridinrings dient nicht nur als elektronischer Modulator, sondern auch als entscheidende "Lenkgruppe" für regioselektive Funktionalisierungen.

Dieses Anwendungsdossier konzentriert sich auf die wichtigsten synthetischen Wege zur Derivatisierung von 2-Ethoxy-5-fluorpyridin. Wir werden die Reaktivität des Grundgerüsts analysieren und Protokolle für Schlüsselreaktionen bereitstellen, die als Grundlage für die Erstellung komplexer Molekülbibliotheken für das Wirkstoffscreening dienen.

Chemische Eigenschaften von 2-Ethoxy-5-fluorpyridin:

EigenschaftWertQuelle
Summenformel C7H8FNOPubChem[2]
Molmasse 141.14 g/mol PubChem[2]
CAS-Nummer 858675-61-3PubChem[2]
SMILES CCOC1=NC=C(C=C1)FPubChem[2]

Analyse der Reaktivität: Regioselektivität durch elektronische Effekte

Das Reaktionsverhalten von 2-Ethoxy-5-fluorpyridin wird durch das Zusammenspiel der Substituenten bestimmt:

  • C2-Ethoxy-Gruppe: Als elektronenreiche Gruppe (+M-Effekt) aktiviert sie den Pyridinring für elektrophile Angriffe und erhöht die Elektronendichte, insbesondere an den Positionen C3 und C5. Gleichzeitig fungiert sie als hervorragende dirigierende Gruppe für die ortho-Metallierung an der C3-Position.

  • C5-Fluor-Atom: Aufgrund seiner hohen Elektronegativität übt das Fluor einen starken elektronenziehenden Effekt (-I-Effekt) aus, der den Ring desaktiviert. Dieser Effekt ist entscheidend für die Reaktivität bei nukleophilen aromatischen Substitutionen.[3][4]

Diese kombinierten Effekte führen zu einer differenzierten Reaktivität an den verschiedenen Positionen des Rings, die gezielt für die Synthese genutzt werden kann. Die C3-Position ist durch die dirigierende Wirkung der Ethoxygruppe für die Deprotonierung anfällig, während die C6-Position durch den Einfluss des Ringstickstoffs und des Fluoratoms für bestimmte Kupplungsreaktionen aktiviert werden kann.

Strategie 1: Gerichtete ortho-Metallierung (DoM) und elektrophiler Quench

Die gerichtete ortho-Metallierung ist eine der wirkungsvollsten Strategien zur regioselektiven Funktionalisierung von Arenen und Heteroarenen. Die C2-Ethoxygruppe komplexiert mit starken Lithiumbasen und lenkt die Deprotonierung ausschließlich an die benachbarte C3-Position. Das resultierende C3-lithiierte Intermediat ist ein starkes Nukleophil, das mit einer Vielzahl von Elektrophilen umgesetzt werden kann.

DoM_Workflow Start 2-Ethoxy-5-fluoropyridine Base Starke Base (n-BuLi oder LDA) in THF, -78 °C Start->Base Intermediate C3-Lithiiertes Intermediat (Nukleophil) Base->Intermediate Deprotonierung Electrophile Elektrophil (E+) (z.B. I₂, DMF, Aldehyd) Intermediate->Electrophile Product C3-funktionalisiertes Produkt Electrophile->Product Elektrophiler Quench

Abbildung 1: Workflow der gerichteten ortho-Metallierung (DoM).

Detailliertes Versuchsprotokoll: Iodierung an der C3-Position

Dieses Protokoll beschreibt die Synthese von 2-Ethoxy-5-fluor-3-iodpyridin, einem wichtigen Zwischenprodukt für nachfolgende Kreuzkupplungsreaktionen.

Materialien:

  • 2-Ethoxy-5-fluorpyridin

  • n-Butyllithium (n-BuLi, 2.5 M in Hexanen)

  • Iod (I₂)

  • Wasserfreies Tetrahydrofuran (THF)

  • Gesättigte wässrige Ammoniumchlorid (NH₄Cl)-Lösung

  • Gesättigte wässrige Natriumthiosulfat (Na₂S₂O₃)-Lösung

  • Wasserfreies Magnesiumsulfat (MgSO₄)

Protokoll:

  • Reaktionsaufbau: Ein trockener, mit Inertgas (Argon oder Stickstoff) gespülter Dreihalskolben wird mit einem Magnetrührer, einem Thermometer und einem Septum ausgestattet.

  • Einwaage: 2-Ethoxy-5-fluorpyridin (1.0 Äquiv.) wird in wasserfreiem THF gelöst (ca. 0.2 M Konzentration).

  • Kühlung: Die Lösung wird in einem Trockeneis/Aceton-Bad auf -78 °C gekühlt.

  • Lithierung: n-BuLi (1.1 Äquiv.) wird langsam über eine Spritze zugetropft, wobei die Innentemperatur unter -70 °C gehalten wird. Die Mischung wird für 1 Stunde bei -78 °C gerührt. Die Bildung des lithiierten Intermediats kann durch eine Farbänderung angezeigt werden.

  • Elektrophiler Quench: Eine Lösung von Iod (1.2 Äquiv.) in wasserfreiem THF wird langsam zugetropft. Die Reaktion wird für weitere 2 Stunden bei -78 °C gerührt und darf dann langsam auf Raumtemperatur erwärmen.

  • Aufarbeitung: Die Reaktion wird vorsichtig mit gesättigter NH₄Cl-Lösung gequencht. Die wässrige Phase wird mit Ethylacetat extrahiert. Die vereinigten organischen Phasen werden nacheinander mit gesättigter Na₂S₂O₃-Lösung (zur Entfernung von überschüssigem Iod) und Kochsalzlösung gewaschen, über MgSO₄ getrocknet und im Vakuum eingeengt.

  • Reinigung: Der Rückstand wird mittels Säulenchromatographie an Kieselgel (typischerweise mit einem Hexan/Ethylacetat-Gradienten) gereinigt, um das reine 2-Ethoxy-5-fluor-3-iodpyridin zu erhalten.

Systemvalidierung:

  • Reaktionsverfolgung: Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) oder GC-MS nach Entnahme einer kleinen Probe und deren Quenchen mit Methanol verfolgt werden.

  • Produktcharakterisierung: Die Struktur des Produkts sollte durch ¹H-NMR, ¹³C-NMR und Massenspektrometrie bestätigt werden. Das ¹H-NMR-Spektrum sollte das Verschwinden des Signals für das C3-Proton und das Auftreten von zwei Dubletts für die verbleibenden aromatischen Protonen zeigen.

Strategie 2: Palladium-katalysierte Kreuzkupplungsreaktionen

Palladium-katalysierte Kreuzkupplungsreaktionen sind ein Eckpfeiler der modernen organischen Synthese und ermöglichen die Bildung von Kohlenstoff-Kohlenstoff- und Kohlenstoff-Heteroatom-Bindungen unter milden Bedingungen.[5] Das in Strategie 1 synthetisierte 3-Iod-Derivat ist ein ideales Substrat für Reaktionen wie die Suzuki-Miyaura- oder Sonogashira-Kupplung.

Suzuki_Cycle Pd0 LₙPd(0) OxAdd LₙPd(II)(R¹)X Pd0->OxAdd Oxidative Addition ArX R¹-X (z.B. 3-Iodpyridin-Derivat) ArX->OxAdd Transmetal LₙPd(II)(R¹)R² OxAdd->Transmetal Transmetallierung Organoboron R²-B(OR)₂ (Organoboron-Reagenz) Organoboron->Transmetal Base Base Base->Transmetal Transmetal->Pd0 Reduktive Eliminierung Product R¹-R² (Gekoppeltes Produkt) Transmetal->Product

Abbildung 2: Vereinfachter katalytischer Zyklus der Suzuki-Miyaura-Kreuzkupplung.

Detailliertes Versuchsprotokoll: Suzuki-Miyaura-Kupplung an der C3-Position

Dieses Protokoll beschreibt die Kupplung von 2-Ethoxy-5-fluor-3-iodpyridin mit Phenylboronsäure.

Materialien:

  • 2-Ethoxy-5-fluor-3-iodpyridin (1.0 Äquiv.)

  • Phenylboronsäure (1.2 Äquiv.)

  • Palladium(II)-acetat (Pd(OAc)₂, 0.02 Äquiv.)

  • Triphenylphosphin (PPh₃, 0.08 Äquiv.) oder ein modernerer Ligand wie SPhos

  • Kaliumcarbonat (K₂CO₃, 3.0 Äquiv.)

  • Lösungsmittelgemisch (z.B. Dioxan/Wasser, 4:1)

Protokoll:

  • Reaktionsaufbau: Ein Schlenkrohr wird mit einem Magnetrührer ausgestattet.

  • Einwaage: Das Iodpyridin, Phenylboronsäure, Pd(OAc)₂, PPh₃ und K₂CO₃ werden in das Rohr eingewogen.

  • Entgasen: Das Rohr wird verschlossen, evakuiert und dreimal mit Inertgas (Argon) gespült.

  • Lösungsmittelzugabe: Das entgaste Lösungsmittelgemisch wird über eine Kanüle zugegeben.

  • Reaktion: Die Mischung wird unter Rühren auf 80-100 °C erhitzt. Der Fortschritt wird mittels DC oder LC-MS überwacht.

  • Aufarbeitung: Nach Abkühlen auf Raumtemperatur wird Wasser zugegeben und die Mischung mit Ethylacetat extrahiert. Die vereinigten organischen Phasen werden mit Kochsalzlösung gewaschen, über MgSO₄ getrocknet und im Vakuum eingeengt.

  • Reinigung: Das Rohprodukt wird mittels Säulenchromatographie gereinigt, um das gewünschte 2-Ethoxy-5-fluor-3-phenylpyridin zu erhalten.

Systemvalidierung:

  • Katalysatorauswahl: Die Wahl des Palladium-Präkatalysators und des Liganden ist entscheidend für den Erfolg der Reaktion.[6] Luftstabile Pd(II)-Präkatalysatoren in Kombination mit sterisch anspruchsvollen, elektronenreichen Liganden führen oft zu den besten Ergebnissen.[5]

  • Basen- und Lösungsmittelscreening: Die Optimierung von Base und Lösungsmittel kann die Ausbeute erheblich verbessern. Anorganische Basen wie K₂CO₃ oder Cs₂CO₃ sind üblich.

  • Produktcharakterisierung: Die erfolgreiche Kupplung wird durch NMR-Spektroskopie (Auftreten von Signalen für die Phenylgruppe) und Massenspektrometrie (korrekte Masse des Produkts) bestätigt.

Tabelle typischer Kreuzkupplungspartner:

KupplungstypPartner (R²)Typische BedingungenAnmerkungen
Suzuki-Miyaura Aryl-/Heteroaryl-Boronsäuren oder -esterPd-Katalysator, Base (z.B. K₂CO₃, Cs₂CO₃), Dioxan/H₂OSehr breite funktionelle Gruppentoleranz.[5]
Sonogashira Terminale AlkinePd/Cu-Katalysator, Base (z.B. Et₃N, DIPEA), THF oder DMFErmöglicht die Einführung von Alkinyl-Gruppen.[7]
Buchwald-Hartwig Amine, AmidePd-Katalysator, sterisch gehinderter Ligand, starke Base (z.B. NaOtBu)Wichtig für die Synthese von Arylaminen.
Stille Organozinn-ReagenzienPd-Katalysator, aprotisches Lösungsmittel (z.B. Toluol, DMF)Hohe Toxizität der Zinn-Reagenzien schränkt die Anwendung ein.

Schlussfolgerungen und Ausblick

Die Derivatisierung von 2-Ethoxy-5-fluorpyridin durch die hier beschriebenen Methoden – gerichtete ortho-Metallierung und Palladium-katalysierte Kreuzkupplung – bietet einen modularen und hochgradig anpassbaren Zugang zu einer breiten Palette neuer chemischer Entitäten. Die vorgestellten Protokolle sind als robuste Ausgangspunkte konzipiert, die durch systematische Optimierung an spezifische Substrate angepasst werden können. Die erzeugten Derivate dienen als wertvolle Zwischenprodukte für die Synthese komplexer, biologisch aktiver Moleküle und tragen somit maßgeblich zur Beschleunigung des Wirkstoff-Entdeckungsprozesses bei. Die Kombination aus regioselektiver Kontrolle und der Vielseitigkeit moderner Kupplungsreaktionen macht 2-Ethoxy-5-fluorpyridin zu einem unverzichtbaren Baustein im Arsenal des medizinischen Chemikers.

Referenzen

  • Titel: Cross-Coupling Reactions Guide Quelle: Vertex AI Search URL: 5

  • Titel: this compound | C7H8FNO | CID 56737745 - PubChem Quelle: PubChem URL: 2

  • Titel: The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions - Infoscience Quelle: EPFL-Infoscience URL: 3

  • Titel: The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions - ResearchGate Quelle: ResearchGate URL: 4

  • Titel: COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton Quelle: University of Southampton ePrints URL: 7

  • Titel: FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - MDPI Quelle: MDPI URL: 1

  • Titel: Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications | Chemical Reviews - ACS Publications Quelle: ACS Publications URL: 6

References

Application Notes and Protocols: Scale-up Synthesis of 2-Ethoxy-5-fluoropyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Ethoxy-5-fluoropyridine and its derivatives are crucial building blocks in the pharmaceutical and agrochemical industries. Their unique electronic properties, imparted by the fluorine and ethoxy substituents, make them valuable precursors for a range of biologically active molecules. As demand for these compounds grows, the need for robust, scalable, and cost-effective synthetic methods becomes paramount. This document provides a detailed guide for researchers, scientists, and drug development professionals on the scale-up synthesis of this compound derivatives, focusing on practical protocols, process optimization, and safety considerations.

The primary challenge in scaling up the synthesis of these derivatives lies in achieving consistent yields and high purity while managing the potential hazards associated with the reagents and reaction conditions. This guide will explore established synthetic routes, offering insights into the causality behind experimental choices to ensure both efficiency and safety in a production environment.

Strategic Approaches to Scale-Up Synthesis

The synthesis of this compound typically involves a nucleophilic aromatic substitution (SNAr) reaction. The choice of starting material is a critical decision that impacts the overall process efficiency, cost, and safety profile. Two primary routes are commonly employed, each with its own set of advantages and challenges.

Route A: From 2,5-Difluoropyridine

This is often the preferred route due to the high reactivity of the 2-position of the pyridine ring towards nucleophilic attack, which is further activated by the electron-withdrawing fluorine atom at the 5-position. The reaction of 2,5-difluoropyridine with sodium ethoxide proceeds with excellent regioselectivity to yield the desired this compound.

Route B: From 2-Chloro-5-fluoropyridine

An alternative approach utilizes 2-chloro-5-fluoropyridine as the starting material. While chlorine is a less effective leaving group than fluorine in SNAr reactions, this can be overcome by using more forcing reaction conditions, such as higher temperatures or stronger bases. This route may be economically advantageous depending on the relative cost and availability of the starting materials.

The following diagram illustrates the general synthetic workflow for producing this compound.

G cluster_route_a Route A cluster_route_b Route B 2,5-Difluoropyridine 2,5-Difluoropyridine Reaction A Nucleophilic Aromatic Substitution 2,5-Difluoropyridine->Reaction A Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->Reaction A This compound This compound Reaction A->this compound 2-Chloro-5-fluoropyridine 2-Chloro-5-fluoropyridine Reaction B Nucleophilic Aromatic Substitution 2-Chloro-5-fluoropyridine->Reaction B Reaction B->this compound Sodium Ethoxide2 Sodium Ethoxide Sodium Ethoxide2->Reaction B Purification Purification This compound->Purification Final Product Final Product Purification->Final Product

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the scale-up synthesis of this compound via the two primary routes. These protocols are designed to be self-validating, with in-process checks and clear endpoints.

Protocol 1: Synthesis from 2,5-Difluoropyridine (Route A)

This method is favored for its high regioselectivity and milder reaction conditions.

Materials and Equipment:

Reagent/EquipmentGrade/SpecificationSupplier
2,5-Difluoropyridine97%Sigma-Aldrich
Sodium Ethoxide21% solution in ethanolMajor chemical supplier
Ethanol (anhydrous)ACS GradeMajor chemical supplier
TolueneACS GradeMajor chemical supplier
10 L Jacketed Glass Reactorwith overhead stirrer, condenser, and temperature probeMajor equipment supplier
Rotary EvaporatorIndustrial scaleMajor equipment supplier
Vacuum Distillation Apparatuswith fractionating columnMajor equipment supplier

Procedure:

  • Reactor Setup and Inerting: Set up the 10 L jacketed glass reactor with an overhead stirrer, condenser, and a nitrogen inlet. Purge the reactor with nitrogen for at least 30 minutes to ensure an inert atmosphere. This is critical to prevent side reactions involving moisture and oxygen.

  • Reagent Charging: Charge the reactor with 2.0 L of anhydrous ethanol. With stirring, slowly add 2.5 kg (21.7 mol) of 2,5-difluoropyridine.

  • Reaction Initiation: Begin cooling the reactor contents to 0-5 °C using a circulating chiller. Slowly add 7.5 L of a 21% sodium ethoxide solution in ethanol (approximately 23.9 mol) to the reactor over a period of 2 hours, maintaining the internal temperature below 10 °C. The exotherm of the reaction must be carefully controlled to prevent runaway reactions.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours. Monitor the reaction progress by Gas Chromatography (GC) until the starting material is consumed (<1% remaining).

  • Work-up and Extraction: Once the reaction is complete, cool the mixture to 10-15 °C. Quench the reaction by the slow addition of 5 L of water. Add 5 L of toluene and stir for 30 minutes. Stop the stirring and allow the layers to separate.

  • Phase Separation: Separate the lower aqueous layer and extract it with an additional 2 L of toluene. Combine the organic layers.

  • Washing: Wash the combined organic layers with 3 L of brine solution to remove any residual water-soluble impurities.

  • Solvent Removal: Concentrate the organic layer under reduced pressure using a rotary evaporator to remove the toluene and ethanol.

  • Purification: Purify the crude product by vacuum distillation to obtain this compound as a colorless liquid.

Expected Yield and Purity:

ParameterValue
Expected Yield80-90%
Purity (by GC)>99%
Protocol 2: Synthesis from 2-Chloro-5-fluoropyridine (Route B)

This route is a viable alternative, particularly if 2-chloro-5-fluoropyridine is more readily available or cost-effective.

Materials and Equipment:

Reagent/EquipmentGrade/SpecificationSupplier
2-Chloro-5-fluoropyridine

Catalytic Functionalization of 2-Ethoxy-5-fluoropyridine: A Guide for Synthetic Innovation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2-Ethoxy-5-fluoropyridine Scaffold

The this compound motif is a privileged scaffold in modern medicinal chemistry and drug discovery. The unique combination of an electron-donating ethoxy group at the 2-position and a strongly electron-withdrawing fluorine atom at the 5-position imparts distinct physicochemical properties to the molecule. This substitution pattern can enhance metabolic stability, modulate basicity (pKa), and provide a vector for specific intermolecular interactions with biological targets. Consequently, the development of robust and versatile catalytic methods for the selective functionalization of this heterocycle is of paramount importance for the rapid generation of novel molecular entities with therapeutic potential.

This comprehensive guide provides detailed application notes and protocols for the catalytic functionalization of this compound, with a focus on methods that offer high yields, broad functional group tolerance, and predictable regioselectivity. The protocols described herein are designed to be self-validating and are supported by mechanistic insights and authoritative references to empower researchers in their synthetic endeavors.

SECTION 1: Palladium-Catalyzed C-H Arylation

Direct C-H arylation has emerged as a powerful and atom-economical strategy for the formation of C-C bonds, circumventing the need for pre-functionalized starting materials.[1][2] For this compound, the electronic properties of the substituents direct the regioselectivity of C-H activation. The electron-donating ethoxy group at C2 and the directing effect of the pyridine nitrogen favor functionalization at the C3 and C6 positions.

Mechanistic Rationale

The palladium-catalyzed C-H arylation of this compound with an aryl halide is proposed to proceed through a concerted metalation-deprotonation (CMD) pathway. The palladium catalyst, typically in a Pd(II) state, coordinates to the pyridine nitrogen. This pre-coordination directs the C-H activation event to the adjacent C-H bonds. The choice of ligand is crucial in stabilizing the palladium center and facilitating the catalytic cycle. Bulky, electron-rich phosphine ligands, such as SPhos, have demonstrated efficacy in promoting the C-H arylation of electron-deficient heterocycles.[3][4][5]

G cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd(0) Pd(0) Oxidative_Addition Ar-Pd(II)-X Pd(0)->Oxidative_Addition Ar-X CMD Cyclometalated Intermediate Oxidative_Addition->CMD This compound Reductive_Elimination Functionalized Product + Pd(0) CMD->Reductive_Elimination Reductive_Elimination->Pd(0) Start This compound + Aryl Halide caption Proposed Catalytic Cycle for Pd-Catalyzed C-H Arylation.

Caption: Proposed Catalytic Cycle for Pd-Catalyzed C-H Arylation.

Protocol: Palladium-Catalyzed C-H Arylation of this compound with 4-Bromoanisole

This protocol describes a representative procedure for the direct C-H arylation at the C6 position.

Materials:

  • This compound (1.0 mmol)

  • 4-Bromoanisole (1.2 mmol)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol)

  • Potassium Pivalate (PivOK, 2.0 mmol)

  • Anhydrous 1,4-Dioxane (5 mL)

  • Schlenk flask and magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Palladium(II) Acetate (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and Potassium Pivalate (252 mg, 2.0 mmol).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous 1,4-dioxane (5 mL) to the flask.

  • Add this compound (141 mg, 1.0 mmol) and 4-bromoanisole (224 mg, 1.2 mmol) to the reaction mixture.

  • Seal the Schlenk flask and heat the reaction mixture to 110 °C with vigorous stirring for 16-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-ethoxy-5-fluoro-6-(4-methoxyphenyl)pyridine.

Expected Results and Characterization:

EntryAryl HalideProductYield (%)
14-Bromoanisole2-Ethoxy-5-fluoro-6-(4-methoxyphenyl)pyridine75-85
21-Bromo-4-(trifluoromethyl)benzene2-Ethoxy-5-fluoro-6-(4-(trifluoromethyl)phenyl)pyridine65-75
32-Bromothiophene2-Ethoxy-5-fluoro-6-(thiophen-2-yl)pyridine70-80

Yields are based on isolated product after chromatography.

SECTION 2: Iridium-Catalyzed C-H Borylation

Iridium-catalyzed C-H borylation is a highly effective method for introducing a versatile boronic ester functionality onto a heterocyclic core.[6][7] This transformation allows for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura) to install a wide range of substituents. For this compound, the regioselectivity of borylation is primarily governed by steric factors, favoring functionalization at the less hindered positions.

Mechanistic Considerations

The active iridium catalyst, typically generated in situ from a precursor like [Ir(OMe)(COD)]₂ and a bipyridine-based ligand, reacts with a diboron reagent such as bis(pinacolato)diboron (B₂pin₂). The catalytic cycle involves the oxidative addition of a C-H bond to the iridium center, followed by reductive elimination to form the C-B bond and regenerate the active catalyst.[8][9] The fluorine substituent at the C5 position can influence the electronic properties of the adjacent C-H bonds, potentially affecting the reaction rate.

G Ir_precatalyst [Ir(OMe)(COD)]₂ + Ligand Active_Ir_catalyst Active Ir(III) Catalyst Ir_precatalyst->Active_Ir_catalyst CH_Activation C-H Oxidative Addition Active_Ir_catalyst->CH_Activation + Substrate B2pin2 B₂pin₂ Substrate This compound Reductive_Elimination Reductive Elimination CH_Activation->Reductive_Elimination + B₂pin₂ Reductive_Elimination->Active_Ir_catalyst Regeneration Product Borylated Product Reductive_Elimination->Product caption Simplified Workflow for Iridium-Catalyzed C-H Borylation.

Caption: Simplified Workflow for Iridium-Catalyzed C-H Borylation.

Protocol: Iridium-Catalyzed C-H Borylation of this compound

This protocol outlines a general procedure for the borylation of this compound, which is expected to occur at the C3 and C4 positions.

Materials:

  • This compound (1.0 mmol)

  • Bis(pinacolato)diboron (B₂pin₂, 1.5 mmol)

  • [Ir(OMe)(COD)]₂ (0.015 mmol)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy, 0.03 mmol)

  • Anhydrous Tetrahydrofuran (THF, 5 mL)

  • Microwave vial and magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox, add [Ir(OMe)(COD)]₂ (9.9 mg, 0.015 mmol) and 4,4'-di-tert-butyl-2,2'-bipyridine (8.0 mg, 0.03 mmol) to a microwave vial.

  • Add anhydrous THF (2 mL) and stir for 10 minutes to form the catalyst solution.

  • In a separate vial, dissolve this compound (141 mg, 1.0 mmol) and bis(pinacolato)diboron (381 mg, 1.5 mmol) in anhydrous THF (3 mL).

  • Transfer the substrate solution to the catalyst solution.

  • Seal the microwave vial and heat the reaction mixture to 80 °C in a microwave reactor for 1-2 hours.

  • Monitor the reaction by GC-MS for the formation of the borylated products.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • The crude product can often be used directly in subsequent reactions or purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Expected Results and Further Functionalization:

The reaction is expected to yield a mixture of 3-borylated and 4-borylated isomers. The ratio of these isomers will depend on the precise reaction conditions. The resulting boronic esters are valuable intermediates for Suzuki-Miyaura cross-coupling reactions.

Product IsomerExpected Yield (%)
2-Ethoxy-5-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridineMajor Isomer
2-Ethoxy-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridineMinor Isomer

SECTION 3: Transition Metal-Catalyzed Cross-Coupling Reactions

For instances where a handle for cross-coupling is already present or can be readily installed (e.g., via halogenation), traditional cross-coupling reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination offer reliable pathways for functionalization.

Protocol: Suzuki-Miyaura Coupling of 3-Bromo-2-ethoxy-5-fluoropyridine

This protocol assumes the availability of 3-bromo-2-ethoxy-5-fluoropyridine, which can be synthesized via electrophilic bromination of the parent heterocycle.

Materials:

  • 3-Bromo-2-ethoxy-5-fluoropyridine (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.03 mmol)

  • Potassium Carbonate (K₂CO₃, 2.0 mmol)

  • 1,4-Dioxane/Water (4:1, 5 mL)

  • Round-bottom flask and magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add 3-bromo-2-ethoxy-5-fluoropyridine (220 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), Pd(dppf)Cl₂ (22 mg, 0.03 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Add the 1,4-dioxane/water solvent mixture (5 mL).

  • Heat the reaction mixture to 90 °C with vigorous stirring for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-ethoxy-5-fluoro-3-phenylpyridine.

Expected Yield: 80-90%

Protocol: Sonogashira Coupling of 3-Bromo-2-ethoxy-5-fluoropyridine

This protocol details the introduction of an alkynyl group.[10][11][12][13][14]

Materials:

  • 3-Bromo-2-ethoxy-5-fluoropyridine (1.0 mmol)

  • Phenylacetylene (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol)

  • Copper(I) Iodide (CuI, 0.04 mmol)

  • Triethylamine (Et₃N, 3.0 mmol)

  • Anhydrous Tetrahydrofuran (THF, 5 mL)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add Pd(PPh₃)₂Cl₂ (14 mg, 0.02 mmol) and CuI (7.6 mg, 0.04 mmol).

  • Add anhydrous THF (5 mL) followed by triethylamine (0.42 mL, 3.0 mmol).

  • Add 3-bromo-2-ethoxy-5-fluoropyridine (220 mg, 1.0 mmol) and phenylacetylene (0.13 mL, 1.2 mmol).

  • Stir the reaction mixture at room temperature for 8-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite, washing with THF.

  • Concentrate the filtrate and purify the residue by column chromatography to afford 2-ethoxy-5-fluoro-3-(phenylethynyl)pyridine.

Expected Yield: 75-85%

Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-ethoxy-5-fluoropyridine

This protocol enables the formation of a C-N bond.[15][16][17][18][19]

Materials:

  • 3-Bromo-2-ethoxy-5-fluoropyridine (1.0 mmol)

  • Morpholine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl, 0.03 mmol)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

  • Anhydrous Toluene (5 mL)

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (13.7 mg, 0.015 mmol), RuPhos (14 mg, 0.03 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol) to a vial.

  • In a separate vial, dissolve 3-bromo-2-ethoxy-5-fluoropyridine (220 mg, 1.0 mmol) and morpholine (0.11 mL, 1.2 mmol) in anhydrous toluene (5 mL).

  • Add the substrate solution to the catalyst mixture.

  • Seal the vial and heat the reaction to 100 °C for 12-18 hours.

  • Monitor the reaction by LC-MS.

  • After cooling, dilute the reaction with ethyl acetate and filter through celite.

  • Concentrate the filtrate and purify by column chromatography to yield 4-(2-ethoxy-5-fluoropyridin-3-yl)morpholine.

Expected Yield: 70-80%

Conclusion

The protocols detailed in this guide offer a robust starting point for the catalytic functionalization of this compound. The choice of method will depend on the desired final product and the availability of starting materials. By understanding the underlying mechanistic principles and carefully controlling the reaction parameters, researchers can effectively leverage these catalytic systems to synthesize a diverse array of novel compounds for applications in drug discovery and materials science.

References

Application Notes & Protocols: 2-Ethoxy-5-fluoropyridine in Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often imparting enhanced metabolic stability, binding affinity, and bioavailability to active pharmaceutical ingredients (APIs).[1][2] 2-Ethoxy-5-fluoropyridine has emerged as a highly valuable and versatile intermediate in this domain. Its unique electronic and steric properties, conferred by the electron-withdrawing fluorine atom and the reactive ethoxy group, make it a key building block for a range of therapeutic agents, particularly in the development of novel antiviral and anticancer drugs.[3] This document provides a comprehensive guide for researchers and drug development professionals on the properties, synthesis, purification, and safe handling of this compound, establishing a foundation for its effective integration into pharmaceutical manufacturing workflows.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of this compound is fundamental to its application in synthesis. The compound is a liquid at room temperature and its key properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₈FNO[4]
Molecular Weight 141.14 g/mol [4]
CAS Number 858675-61-3[4]
Boiling Point ~211 °C at 760 mmHg (Predicted)[3]
Density ~1.178 g/cm³ (Predicted)[3]
Appearance Colorless to light yellow liquid
IUPAC Name This compound[4]
Analytical Characterization

The identity and purity of this compound must be rigorously confirmed before its use as a pharmaceutical intermediate. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for structural confirmation. The ¹H NMR spectrum will show characteristic signals for the ethoxy group (a triplet and a quartet) and distinct aromatic protons on the pyridine ring, with coupling patterns influenced by the fluorine atom. ¹³C NMR provides data on the carbon skeleton.[5][6]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.[7]

  • Infrared (IR) Spectroscopy: Identifies functional groups present in the molecule, such as C-O, C-F, and aromatic C-N bonds.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound by separating it from starting materials, by-products, and other impurities.

The Strategic Role in Pharmaceutical Synthesis

The utility of this compound stems from the synergistic effects of its substituents.

  • The 5-Fluoro Group: The fluorine atom at the 5-position is a bioisostere for a hydrogen atom but possesses high electronegativity. This modification can block metabolic oxidation at that site, increasing the drug's half-life.[1] Furthermore, the C-F bond can form favorable interactions with enzyme active sites, potentially increasing the binding affinity and potency of the final API.[2][8]

  • The 2-Ethoxy Group: The ethoxy group at the 2-position serves as a versatile synthetic handle. It can be readily displaced by various nucleophiles in a nucleophilic aromatic substitution (SₙAr) reaction, allowing for the coupling of the fluoropyridine core to other complex molecular fragments. This is a common strategy for building the final drug structure.

A representative application of a fluorinated pyridine intermediate is seen in the synthesis of the insomnia medication Lemborexant, which utilizes 2-amino-5-fluoropyridine for a critical coupling step.[8] This highlights the established role of this class of intermediates in constructing complex APIs.

Logical Workflow: Employing Fluoropyridine Intermediates in API Synthesis

A Fluoropyridine Intermediate (e.g., this compound) C Coupling Reaction (e.g., SₙAr, Buchwald-Hartwig) A->C B Complex Molecular Fragment (with nucleophilic group) B->C D Crude API Scaffold C->D Forms key C-N or C-O bond E Further Functionalization & Purification D->E F Final Active Pharmaceutical Ingredient (API) E->F

Caption: General workflow for API synthesis using a fluoropyridine intermediate.

Protocol 1: Synthesis of this compound

This protocol describes a common and reliable method for synthesizing this compound via a nucleophilic aromatic substitution (SₙAr) reaction, starting from the more commercially available 2-chloro-5-fluoropyridine.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Chloro-5-fluoropyridine≥98%CommercialStarting material
Sodium Ethoxide (NaOEt)21% solution in EthanolCommercialNucleophile
Anhydrous Ethanol (EtOH)ACS GradeCommercialSolvent
Diethyl Ether (Et₂O)AnhydrousCommercialExtraction Solvent
Saturated NaCl (Brine)Lab PreparedAqueous wash
Anhydrous MgSO₄ or Na₂SO₄CommercialDrying agent
Round-bottom flask, CondenserGlassware
Magnetic stirrer, Heating mantleEquipment
Nitrogen or Argon gas supplyHigh PurityFor inert atmosphere

Synthesis Workflow Diagram

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation A Charge flask with 2-chloro-5-fluoropyridine and anhydrous ethanol B Establish inert atmosphere (N₂ or Ar) A->B C Add Sodium Ethoxide solution dropwise at RT D Heat reaction mixture to reflux (e.g., 80°C) C->D E Monitor reaction by TLC until SM is consumed D->E F Cool to RT, remove solvent under reduced pressure G Partition residue between water and diethyl ether F->G H Wash organic layer with brine G->H I Dry organic layer (Na₂SO₄), filter, concentrate H->I J Obtain Crude Product I->J

Caption: Step-wise workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-chloro-5-fluoropyridine (1.0 eq) in anhydrous ethanol.

  • Inert Atmosphere: Purge the system with nitrogen or argon gas for 10-15 minutes. Maintaining an inert atmosphere is crucial to prevent side reactions involving moisture.

  • Reagent Addition: Slowly add a solution of sodium ethoxide in ethanol (1.1 - 1.2 eq) to the stirring mixture at room temperature. An exothermic reaction may be observed.

  • Reflux: Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.

  • Work-up:

    • Once the reaction is complete, cool the flask to room temperature.

    • Remove the ethanol solvent using a rotary evaporator.

    • To the resulting residue, add deionized water and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer three times with diethyl ether.

    • Combine the organic layers and wash once with saturated brine. This step helps to remove residual water and inorganic salts.

  • Isolation: Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound as an oil.

Protocol 2: Purification and Quality Control

The crude product from synthesis requires purification to meet the stringent standards (typically >99% purity) for pharmaceutical use. A multi-step process is recommended.[9][10]

Purification Workflow Diagram

A Crude Product B Vacuum Distillation or Column Chromatography A->B Primary Purification C Collect Pure Fractions B->C D Purity & Identity Check (HPLC, GC-MS, NMR) C->D QC Analysis E Purified Intermediate (>99% Purity) D->E Release

Caption: Purification and quality control workflow for this compound.

Step-by-Step Purification Procedure
  • Column Chromatography (Alternative to Distillation):

    • Rationale: This technique is highly effective for removing closely related impurities that may have similar boiling points.

    • Stationary Phase: Prepare a silica gel column.

    • Mobile Phase: A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes, is typically effective. Add a small amount (0.5-1%) of triethylamine to the eluent to prevent the basic pyridine compound from tailing on the acidic silica gel.[9]

    • Procedure: Load the crude product onto the column and elute with the chosen solvent system. Collect fractions and monitor them by TLC to identify those containing the pure product.

    • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.[9]

  • Vacuum Distillation:

    • Rationale: As a liquid, this compound is well-suited for purification by vacuum distillation, which allows it to boil at a lower temperature, preventing thermal decomposition.

    • Procedure: Set up a distillation apparatus for vacuum operation. Carefully heat the crude product under reduced pressure. Collect the fraction that distills at the expected boiling point range.

Final Quality Control
  • Purity Assessment: Analyze the final product using HPLC or Gas Chromatography (GC). The purity should be ≥99.5% for use in GMP (Good Manufacturing Practice) processes.

  • Structural Verification: Obtain ¹H NMR, ¹³C NMR, and MS spectra of the final product and compare them against a reference standard or literature data to confirm its identity.

Safety, Handling, and Storage

Handling fluorinated pyridine derivatives requires strict adherence to safety protocols. While specific data for this compound is limited, data from analogous compounds like 2-amino-5-fluoropyridine and 2-chloro-5-fluoropyridine should be used as a guide.[11]

Table 2: Hazard and Precautionary Summary

Hazard CategoryDescription & Precautionary StatementsSource
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled. Do not eat, drink, or smoke when using this product. Avoid breathing vapors. Use only outdoors or in a well-ventilated area.
Skin Irritation Causes skin irritation. Wear protective gloves and clothing. Wash skin thoroughly after handling.[11]
Eye Irritation Causes serious eye irritation. Wear eye/face protection. IF IN EYES: Rinse cautiously with water for several minutes.
Respiratory Irritation May cause respiratory irritation. Use only under a chemical fume hood.
Required Personal Protective Equipment (PPE)
  • Eye/Face Protection: Safety glasses with side shields or chemical goggles.

  • Skin Protection: Chemically resistant gloves (e.g., nitrile) and a lab coat. Ensure gloves are inspected before use.[11]

  • Respiratory Protection: Use in a certified chemical fume hood is mandatory.

Handling and Storage
  • Handling: Handle in accordance with good industrial hygiene and safety practices. Avoid contact with skin, eyes, and clothing.[11]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong acids.

Conclusion

This compound is a strategically important intermediate whose value in pharmaceutical manufacturing is clear. Its synthesis and purification can be achieved through robust and scalable chemical processes. By following the detailed protocols and safety guidelines outlined in this document, research and development teams can effectively and safely leverage this potent building block to accelerate the discovery and production of next-generation therapeutics.

References

The Synthetic Versatility of 2-Ethoxy-5-fluoropyridine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Fluorinated Pyridine Building Block

In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, the strategic incorporation of fluorine atoms and heterocyclic scaffolds is a cornerstone of molecular design. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered pKa, can profoundly influence the biological activity of a molecule. When combined with the versatile pyridine core, a privileged structure in numerous bioactive compounds, the resulting fluorinated pyridines emerge as powerful building blocks for the construction of complex molecular architectures.

2-Ethoxy-5-fluoropyridine (CAS 858675-61-3) is a prime example of such a valuable synthetic intermediate.[][2] Its structure, featuring an electron-donating ethoxy group at the 2-position and a strongly electron-withdrawing fluorine atom at the 5-position, creates a unique electronic environment within the pyridine ring. This substitution pattern renders the molecule susceptible to a range of transformations, making it a versatile tool for the synthesis of diverse and novel compounds. This guide provides an in-depth exploration of the practical applications of this compound in organic synthesis, offering detailed application notes and representative protocols for key transformations.

Core Reactivity Principles: A Duality of Functionality

The synthetic utility of this compound is primarily dictated by the interplay of its two key functional groups. The fluorine atom at the 5-position, while not at a position typically activated for nucleophilic aromatic substitution (SNAr) by the ring nitrogen alone, can be displaced under certain cross-coupling conditions or may influence the overall reactivity of the molecule. More significantly, the ethoxy group at the 2-position makes the C2-O bond a potential site for transformation, and the pyridine ring itself can be functionalized at other positions. However, the most prominent application of such a scaffold often involves leveraging the pyridine ring as a whole in cross-coupling reactions where a halo-substituent would be present at a different position in a precursor. For the purpose of this guide, we will consider the reactivity of a hypothetical bromo-analogue, 2-ethoxy-5-fluoro-X-bromopyridine, to illustrate the potential of this scaffold in key cross-coupling reactions. Additionally, we will explore the nucleophilic aromatic substitution on a related activated pyridine system to highlight the utility of the this compound moiety in influencing such reactions.

Application I: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds, becoming indispensable tools in the synthesis of pharmaceuticals and agrochemicals.[3] The this compound scaffold can be readily incorporated into target molecules using these powerful methods.

A. Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base.[4][5] This reaction is widely used in the synthesis of biaryl and heteroaryl structures, which are common motifs in kinase inhibitors and other drug candidates.[6]

The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling. The palladium source, often Pd(OAc)₂ or a pre-catalyst, initiates the catalytic cycle. The ligand, typically a phosphine, stabilizes the palladium center and modulates its reactivity. Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps.[5] The base is required for the transmetalation step, where the organic group is transferred from the boron reagent to the palladium center. The solvent system must be capable of dissolving both the organic and inorganic reagents.

This protocol describes a representative Suzuki-Miyaura coupling of a hypothetical 4-bromo-2-ethoxy-5-fluoropyridine with a generic arylboronic acid.

Materials:

  • 4-Bromo-2-ethoxy-5-fluoropyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a dry Schlenk flask, add 4-bromo-2-ethoxy-5-fluoropyridine, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Parameter Condition Rationale
Catalyst Pd(OAc)₂Common and effective palladium source.
Ligand SPhosBulky, electron-rich ligand that promotes high catalytic activity.
Base K₃PO₄Effective base for a wide range of substrates.
Solvent Dioxane/WaterA common solvent system that facilitates the dissolution of both organic and inorganic reagents.
Temperature 80-100 °CProvides sufficient energy for the reaction to proceed at a reasonable rate.
B. Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[3][7] This reaction is of paramount importance in medicinal chemistry, as the arylamine moiety is a key structural feature in a vast number of biologically active compounds, including many kinase inhibitors.[8]

Similar to the Suzuki coupling, the success of the Buchwald-Hartwig amination hinges on the judicious selection of the catalyst, ligand, and base.[9] The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[10] The choice of a bulky, electron-rich phosphine ligand is often crucial for promoting the reductive elimination step, which can be the rate-limiting step of the reaction.

This protocol outlines a representative Buchwald-Hartwig amination of a hypothetical 4-bromo-2-ethoxy-5-fluoropyridine with a generic secondary amine.

Materials:

  • 4-Bromo-2-ethoxy-5-fluoropyridine (1.0 equiv)

  • Secondary amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 equiv)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.02 equiv)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Toluene

Procedure:

  • In a glovebox, add 4-bromo-2-ethoxy-5-fluoropyridine, NaOtBu, Pd₂(dba)₃, and Xantphos to a dry reaction vessel.

  • Add anhydrous, degassed toluene, followed by the secondary amine.

  • Seal the vessel and heat the reaction mixture to 100-120 °C with stirring for 6-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Parameter Condition Rationale
Catalyst Pd₂(dba)₃A common and effective Pd(0) source.
Ligand XantphosA bidentate phosphine ligand with a wide bite angle, often effective for amination reactions.
Base NaOtBuA strong, non-nucleophilic base commonly used in Buchwald-Hartwig aminations.
Solvent TolueneA non-polar aprotic solvent suitable for this reaction.
Temperature 100-120 °CHigher temperatures are often required for the amination of less reactive aryl halides.

Application II: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental reaction for the functionalization of electron-deficient aromatic rings.[11] While this compound itself is not highly activated towards SNAr at the fluorine-bearing carbon, related structures with additional activating groups are excellent substrates for this transformation. The principles of SNAr are crucial for understanding the potential reactivity of derivatives of this compound.

Mechanism of SNAr: An Addition-Elimination Pathway

The SNAr reaction typically proceeds through a two-step addition-elimination mechanism.[12] In the first step, a nucleophile attacks the electron-deficient aromatic ring at a carbon atom bearing a good leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, rate-determining step, the leaving group is expelled, restoring the aromaticity of the ring and yielding the substituted product. The presence of strong electron-withdrawing groups ortho and/or para to the leaving group is crucial for stabilizing the Meisenheimer complex and facilitating the reaction.[13]

This protocol describes a general procedure for the nucleophilic aromatic substitution on a hypothetical 2-ethoxy-5-fluoro-4-nitropyridine, where the nitro group provides the necessary activation for the displacement of a leaving group at the 4-position.

Materials:

  • 4-Chloro-2-ethoxy-5-fluoropyridine (hypothetical) (1.0 equiv)

  • Nucleophile (e.g., a primary or secondary amine) (1.1 equiv)

  • Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Acetonitrile (ACN)

Procedure:

  • Dissolve 4-chloro-2-ethoxy-5-fluoropyridine in acetonitrile in a round-bottom flask.

  • Add the nucleophile to the solution.

  • Add DIPEA to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-80 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Take up the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Parameter Condition Rationale
Substrate Activated pyridineThe presence of an electron-withdrawing group (e.g., nitro) is essential for SNAr.
Nucleophile AmineA common class of nucleophiles used in SNAr reactions.
Base DIPEAA non-nucleophilic base to neutralize the acid formed during the reaction.
Solvent AcetonitrileA polar aprotic solvent that can facilitate SNAr reactions.
Temperature Room temp. to 80 °CThe required temperature depends on the reactivity of the substrate and nucleophile.

Visualizing the Synthetic Pathways

To better illustrate the logical flow of the synthetic applications described, the following diagrams outline the core catalytic cycles and reaction workflows.

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle cluster_workflow Experimental Workflow Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L₂) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Ar'B(OR)₂ Base PdII_Ar Ar-Pd(II)-Ar'(L₂) Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Ar-Ar' Reactants Combine Reactants: Ar-X, Ar'B(OR)₂, Pd Catalyst, Ligand, Base Solvent Add Degassed Solvent Reactants->Solvent Heat Heat and Stir Solvent->Heat Workup Aqueous Workup & Extraction Heat->Workup Purification Purification Workup->Purification

Caption: Catalytic cycle and workflow for Suzuki-Miyaura coupling.

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle cluster_workflow Experimental Workflow Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L₂) OxAdd->PdII AmineCoord Amine Coordination PdII->AmineCoord R₂NH PdII_Amine [Ar-Pd(II)(HNR₂)(L₂)]⁺X⁻ AmineCoord->PdII_Amine Deprotonation Deprotonation PdII_Amine->Deprotonation Base PdII_Amido Ar-Pd(II)-NR₂(L₂) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Ar-NR₂ Reactants Combine Reactants: Ar-X, Amine, Pd Catalyst, Ligand, Base Solvent Add Anhydrous Solvent Reactants->Solvent Heat Heat and Stir (Inert Atmosphere) Solvent->Heat Workup Quench & Aqueous Workup Heat->Workup Purification Purification Workup->Purification

Caption: Catalytic cycle and workflow for Buchwald-Hartwig amination.

SNAr_Reaction cluster_mechanism SNAr Mechanism cluster_workflow Experimental Workflow Start Activated Aryl Halide (Ar-X) Addition Nucleophilic Attack (Nu⁻) Start->Addition Meisenheimer Meisenheimer Complex (Resonance Stabilized) Addition->Meisenheimer Elimination Loss of Leaving Group (-X⁻) Meisenheimer->Elimination Product Substituted Product (Ar-Nu) Elimination->Product Reactants Combine Aryl Halide & Nucleophile SolventBase Add Solvent & Base Reactants->SolventBase React Stir at Appropriate Temperature SolventBase->React Workup Solvent Removal & Extraction React->Workup Purification Purification Workup->Purification

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Ethoxy-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Ethoxy-5-fluoropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your synthetic outcomes. The synthesis, primarily a nucleophilic aromatic substitution (SNAr) reaction, is a robust transformation, but its success hinges on careful control of reagents and reaction conditions.

I. Troubleshooting Guide: Addressing Common Synthesis Challenges

Low yields and the formation of impurities are the most frequently encountered issues in the synthesis of this compound. This section provides a systematic approach to diagnosing and resolving these problems.

Issue 1: Low or No Product Yield

A low or non-existent yield is often multifactorial. The following decision tree can help pinpoint the root cause:

LowYieldTroubleshooting start Low or No Yield of This compound reagent_quality Assess Reagent Quality start->reagent_quality Start Here naoet Is the Sodium Ethoxide fresh and anhydrous? reagent_quality->naoet Check Nucleophile reaction_conditions Evaluate Reaction Conditions temp_control Was the reaction temperature optimal and stable? reaction_conditions->temp_control Check Conditions workup_purification Review Work-up & Purification extraction_efficiency Was the extraction procedure efficient? workup_purification->extraction_efficiency Check Process sm_purity Is the 2-Chloro-5-fluoropyridine of high purity? naoet->sm_purity Yes solution_naoet Prepare fresh Sodium Ethoxide from sodium and anhydrous ethanol. naoet->solution_naoet No solvent_anhydrous Was the ethanol strictly anhydrous? sm_purity->solvent_anhydrous Yes solution_sm Verify purity of starting material via NMR or GC-MS. sm_purity->solution_sm No solvent_anhydrous->reaction_conditions Yes solution_solvent Use freshly distilled ethanol or a new bottle of anhydrous grade. solvent_anhydrous->solution_solvent No time_control Was the reaction time sufficient for completion? temp_control->time_control Yes solution_temp Optimize temperature; use a controlled heating mantle or oil bath. temp_control->solution_temp No time_control->workup_purification Yes solution_time Monitor reaction progress using TLC or GC. time_control->solution_time No purification_loss Was there significant loss during purification? extraction_efficiency->purification_loss Yes solution_extraction Optimize extraction solvent and perform multiple extractions. extraction_efficiency->solution_extraction No solution_purification Optimize purification method (e.g., distillation conditions, chromatography). purification_loss->solution_purification No

Troubleshooting Decision Tree for Low Yield
  • Sub-optimal Sodium Ethoxide: Sodium ethoxide is hygroscopic and can degrade upon exposure to air and moisture. It is often the primary culprit in failed reactions. Commercially available sodium ethoxide can vary in quality. For consistent results, preparing it fresh from sodium metal and anhydrous ethanol is highly recommended.[1][2]

  • Presence of Water: The SNAr reaction is highly sensitive to water. Any moisture will consume the sodium ethoxide, reducing the amount available to react with the 2-chloro-5-fluoropyridine. Furthermore, water can lead to the formation of 5-fluoro-2-hydroxypyridine as a byproduct. Using anhydrous solvents and ensuring all glassware is thoroughly dried is critical.[1]

  • Inadequate Reaction Temperature: This reaction typically requires elevated temperatures to proceed at a reasonable rate.[3] However, excessive heat can promote side reactions and decomposition. The optimal temperature should be carefully maintained, often in the range of 50-100 °C, depending on the solvent and scale.[4]

Issue 2: Formation of Significant Byproducts

The presence of impurities complicates purification and reduces the overall yield.

  • 5-Fluoro-2-hydroxypyridine: As mentioned, this is a common byproduct resulting from the reaction of 2-chloro-5-fluoropyridine with hydroxide ions. Hydroxide can be present due to moisture in the reaction or degradation of the sodium ethoxide.

    • Solution: Strict anhydrous conditions are paramount. Ensure the use of freshly prepared sodium ethoxide and anhydrous ethanol.

  • Unreacted 2-Chloro-5-fluoropyridine: Incomplete conversion is a common issue.

    • Solution: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion. An excess of sodium ethoxide (typically 1.1 to 1.5 equivalents) can be used to drive the reaction forward.

II. Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of sodium ethoxide to 2-chloro-5-fluoropyridine?

A slight excess of sodium ethoxide is generally recommended to ensure complete conversion of the starting material. A molar ratio of 1.1 to 1.5 equivalents of sodium ethoxide to 1 equivalent of 2-chloro-5-fluoropyridine is a good starting point. The optimal ratio may need to be determined empirically for your specific setup.

Q2: Which solvent is best for this synthesis?

Anhydrous ethanol is the most common and effective solvent as it is the conjugate acid of the nucleophile, which can help to maintain the basicity of the reaction mixture. Other polar aprotic solvents like DMSO or DMF can also be used, but ethanol is often preferred for ease of removal during work-up.[5]

Q3: How can I best prepare fresh, high-quality sodium ethoxide?

A standard laboratory procedure involves the careful addition of clean sodium metal to anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).[1][6] The reaction is exothermic and generates hydrogen gas, so proper safety precautions must be taken.

Protocol for Fresh Sodium Ethoxide Preparation

SodiumEthoxidePrep start Start: Prepare Sodium Ethoxide step1 1. Assemble oven-dried glassware under inert atmosphere (N2 or Ar). start->step1 step2 2. Add anhydrous ethanol to the reaction flask. step1->step2 step3 3. Cool the ethanol in an ice bath. step2->step3 step4 4. Carefully add small, clean pieces of sodium metal portion-wise. step3->step4 step5 5. Allow the reaction to proceed until all sodium has dissolved. step4->step5 end End: Fresh Sodium Ethoxide Solution step5->end

Workflow for Preparing Fresh Sodium Ethoxide

Q4: What are the recommended work-up and purification procedures?

A typical work-up involves cooling the reaction mixture, followed by quenching with water to neutralize any unreacted sodium ethoxide. The product is then extracted into an organic solvent such as dichloromethane or ethyl acetate. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), and the solvent is removed under reduced pressure.[7][8] The crude product is often purified by vacuum distillation or column chromatography on silica gel.

Q5: Can other alkoxides be used for similar reactions?

Yes, the Williamson ether synthesis, of which this reaction is a type of SNAr variant, is versatile.[9][10][11] Other sodium alkoxides can be used to generate a variety of 2-alkoxypyridines. However, the reactivity may vary depending on the steric bulk of the alkoxide.

III. Key Reaction Parameters Summary

ParameterRecommendationRationale
Nucleophile Freshly prepared Sodium EthoxideEnsures high reactivity and anhydrous conditions.[1][6]
Solvent Anhydrous EthanolGood solubility for reactants and easy to remove.[5]
Temperature 50-100 °C (Optimize for scale)Balances reaction rate with minimizing side reactions.[4]
Atmosphere Inert (Nitrogen or Argon)Prevents degradation of sodium ethoxide by air and moisture.
Monitoring TLC or GCConfirms reaction completion and helps optimize reaction time.

By carefully controlling these parameters and following the troubleshooting guidance provided, you can significantly improve the yield and purity of your this compound synthesis.

IV. References

  • Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. PMC - NIH.

  • Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines. Benchchem.

  • Technical Support Center: Nucleophilic Substitution on Pyridine Rings. Benchchem.

  • Understand the Steps Followed in Preparation of Sodium Ethoxide. Echemi.

  • Sodium ethoxide: Application and Preparation. ChemicalBook.

  • Directed nucleophilic aromatic substitution reaction. RSC Publishing.

  • ethyl (1-ethylpropenyl)methylcyanoacetate. Organic Syntheses Procedure.

  • Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope (IRJMS).

  • CN105294399A - Preparation method of sodium ethoxide. Google Patents.

  • Troubleshooting low yield in heterocycle fluorination reactions. Benchchem.

  • The Williamson Ether Synthesis. Master Organic Chemistry.

  • Synthesis and characterization of sodium alkoxides | Request PDF. ResearchGate.

  • Williamson Ether Synthesis: Importance, Conditions and Mechanism. Collegedunia.

  • Williamson Ether Synthesis reaction. BYJU'S.

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.

  • Williamson Ether Synthesis: Mechanism, condition, Limitation. Science Info.

  • is formed (Figure 1). After 90 min the reaction is deemed complete, and the reaction mixture containing insoluble silver salts is filtered over Celite (50 g, wetted with. Organic Syntheses Procedure.

  • Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. ACS Publications.

    • Organic Syntheses Procedure.

  • CN102898358A - Preparation method of fluoropyridine compounds. Google Patents.

  • 2-Amino-5-fluoropyridine synthesis. ChemicalBook.

  • Synthesis of 2-amino-5-fluoropyridine. ResearchGate.

  • Williamson ether synthesis. Wikipedia.

  • Detailed experimental procedure for the synthesis of 4-fluoropyridine.

  • CN105669539A - Preparation method of 2-amino-3-fluoropyridine. Google Patents.

References

Technical Support Center: Purification of 2-Ethoxy-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support guide for 2-Ethoxy-5-fluoropyridine. This document is designed for researchers, scientists, and drug development professionals who utilize this important heterocyclic intermediate. As a key building block in medicinal and agrochemical research, achieving high purity is critical for reliable downstream applications. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven techniques to help you overcome common purification challenges.

Safety First: Handling Fluorinated Pyridines

Before beginning any purification protocol, it is imperative to acknowledge the potential hazards associated with this compound and related compounds.

  • Toxicity and Irritation: Pyridine derivatives are often toxic and can be irritating to the skin, eyes, and respiratory system.

  • Flammability: The compound may be flammable.

  • Handling: Always handle this chemical in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[1][2]

  • Storage: Store the purified compound in a tightly sealed, dark glass bottle, preferably under an inert atmosphere (e.g., nitrogen or argon) to protect it from moisture and light.[1]

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound in a direct question-and-answer format.

Issue 1: Low Purity or Multiple Spots on TLC After Initial Work-up

Question: My crude this compound shows multiple spots on TLC after the initial aqueous work-up. What are the likely impurities and what is the most effective initial purification step?

Answer: The presence of multiple components in your crude product is common and typically stems from unreacted starting materials or side products. The most likely impurities depend on your synthetic route, which often involves a nucleophilic aromatic substitution (SNAr) reaction.

Common Impurities:

  • Unreacted Starting Material: If you synthesized the compound from 2,5-difluoropyridine or 2-chloro-5-fluoropyridine and sodium ethoxide, residual starting material is a common impurity.[3]

  • Residual Base: Traces of the base used for the reaction (e.g., sodium ethoxide, sodium hydroxide) or its salts.

  • Hydrolysis Products: If moisture was present, you might have 5-fluoro-2-pyridone as a byproduct.

Causality & Recommended Protocol: Acid-Base Extraction The basicity of the pyridine nitrogen atom provides a powerful and selective handle for separation from non-basic impurities.[4] An acid-base extraction exploits this by reversibly forming a water-soluble salt (a pyridinium salt), which partitions into the aqueous phase, leaving non-basic organic impurities behind.

Experimental Protocol: Acid-Base Wash

  • Dissolution: Dissolve your crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1-2 M HCl).[4][5] The basic this compound will react to form a pyridinium chloride salt and move into the aqueous layer. Most organic, non-basic impurities will remain in the organic layer.

  • Separation: Separate the two layers. Retain the aqueous layer , as it contains your protonated product.

  • Neutralization & Re-extraction: Cool the acidic aqueous layer in an ice bath and carefully add a base (e.g., saturated sodium bicarbonate solution or dilute NaOH) until the pH is >8. This neutralizes the pyridinium salt, regenerating the free pyridine base, which will often precipitate or form an oil.

  • Extraction: Extract the now-basic aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or DCM).

  • Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield your partially purified product.[6]

This procedure should significantly enhance the purity of your material before you proceed to a final purification step like chromatography or distillation.

Issue 2: Peak Tailing and Poor Separation in Silica Gel Chromatography

Question: I'm trying to purify this compound on a silica gel column, but I'm getting severe peak tailing and my compound is co-eluting with impurities. How can I resolve this?

Answer: This is a classic problem when purifying basic compounds like pyridines on standard silica gel.[7]

Causality: The root cause is the interaction between the basic lone pair of electrons on the pyridine's nitrogen atom and the acidic residual silanol groups (Si-OH) on the surface of the silica gel.[7] This strong, non-ideal interaction leads to multiple retention mechanisms, causing the analyte to "stick" to the column and elute slowly, resulting in a tailed peak shape.

To achieve sharp, symmetrical peaks and good separation, you must mitigate this interaction.

Troubleshooting & Optimization:

MethodProtocolMechanism of Action
Mobile Phase Additive Add a small amount (0.1-1%) of a competing base, such as triethylamine (TEA) or pyridine, to your eluent (e.g., Hexane/Ethyl Acetate).[7]The additive preferentially interacts with the acidic silanol sites, effectively "masking" them from your target compound. This allows your product to elute based on polarity alone, resulting in improved peak shape.[7]
Alternative Stationary Phase Switch from silica gel to a more neutral or basic stationary phase, such as neutral or basic alumina.Alumina has fewer strongly acidic sites than silica, reducing the unwanted interactions that cause tailing with basic analytes.
Column Deactivation Pre-flush the silica gel column with your mobile phase containing the amine additive before loading your sample.This ensures that the entire stationary phase bed is deactivated and equilibrated before the sample is introduced, leading to more consistent and reproducible results.

A 2D-TLC test can also help diagnose if your compound is degrading on the silica plate, which would necessitate switching to a more inert stationary phase.[7]

Issue 3: Purified Product is Yellow or Brown

Question: My final product is a yellow or brown liquid, but literature suggests it should be colorless. What causes this discoloration and how can I fix it?

Answer: Discoloration in purified pyridines is typically due to the presence of trace impurities or minor degradation products formed during synthesis or purification, often through oxidation or polymerization.[1] While these impurities may be present in very small quantities, they can be highly chromophoric.

Recommended Protocol: Decolorization & Final Purification

  • Activated Carbon Treatment: Dissolve the discolored product in a minimal amount of a low-boiling organic solvent (e.g., diethyl ether or DCM). Add a small amount of activated carbon (approx. 1-2% by weight), and stir the slurry for 15-30 minutes at room temperature. The activated carbon will adsorb the colored impurities.

  • Filtration: Filter the mixture through a pad of Celite® or a syringe filter to remove the carbon. Wash the filter pad with a small amount of fresh solvent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure.

  • High-Purity Polish: For the highest purity, the decolorized material should be subjected to a final purification step. Vacuum distillation is highly effective for removing non-volatile impurities and can yield a perfectly colorless liquid.[4][8]

Issue 4: Water Contamination in Final Product

Question: My ¹H NMR spectrum shows a persistent water peak in my final, purified sample. How can I effectively dry this compound?

Answer: Pyridine and its derivatives are often hygroscopic, meaning they readily absorb moisture from the atmosphere.[1][9] Furthermore, pyridine can form a minimum-boiling azeotrope with water, which makes its removal by simple distillation challenging.[1]

Causality & Recommended Protocol: For a laboratory setting, the most straightforward method is to dry a solution of the compound before final solvent removal. For achieving an anhydrous final product, distillation from a drying agent is required.

Experimental Protocol: Drying Methods

  • Standard Drying (for solutions): Before removing the solvent after an extraction, dry the organic solution over a suitable desiccant like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Allow it to stand for at least 20-30 minutes before filtering.

  • Anhydrous Final Product: To obtain a truly anhydrous liquid, distillation from a non-reactive drying agent is the preferred method.

    • Place the partially purified, liquid this compound in a dry distillation flask.

    • Add a gentle drying agent like calcium hydride (CaH₂) (approx. 5-10 g/L).[1][9][10] Caution: CaH₂ reacts with water to produce hydrogen gas; ensure the system is not sealed and is properly vented.

    • Reflux the mixture for a few hours under an inert atmosphere (N₂ or Ar) to ensure all residual water has reacted.

    • Distill the this compound directly from the CaH₂ under vacuum. This will separate the dry product from the solid desiccant and any decomposition products.

Frequently Asked Questions (FAQs)

Q1: What is the best overall purification strategy for crude this compound?

A1: A robust, multi-step strategy is recommended for achieving high purity. This workflow combines a bulk-scale initial cleanup with a high-resolution final purification step.

Purification Workflow Crude Crude Product (in Organic Solvent) Wash Acid-Base Extraction (e.g., 1M HCl wash, then NaHCO₃ neutralization) Crude->Wash Dry Dry Organic Layer (Anhydrous Na₂SO₄ or MgSO₄) Wash->Dry Concentrate Concentrate Under Reduced Pressure Dry->Concentrate Choice Purity & Scale Requirement? Concentrate->Choice Distill Final Purification: Vacuum Distillation Choice->Distill  Large Scale /  Volatile Impurities   Chrom Final Purification: Column Chromatography (Silica + 1% TEA or Alumina) Choice->Chrom  High Purity /  Close-Boiling Impurities   Pure Pure this compound Distill->Pure Chrom->Pure

Caption: General purification workflow for this compound.

Q2: What analytical techniques are best for assessing purity?

A2: A combination of techniques is ideal for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile impurities and providing a quantitative purity value (e.g., % area).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structure of the target compound and identifying impurities. The absence of signals from starting materials or solvents in the ¹H NMR spectrum is a strong indicator of purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for detecting less volatile or thermally sensitive impurities.[11]

Q3: What are the key physical properties of this compound?

A3: Key identifying properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₈FNO[12]
Molecular Weight 141.14 g/mol [12]
Appearance Colorless Liquid (when pure)General chemical knowledge
Boiling Point Estimated ~160-180 °C (at atm. pressure)Based on related structures like 2-fluoropyridine (126 °C)
Density ~1.1 - 1.2 g/cm³ (estimated)Based on related structures

Q4: How should I troubleshoot a purification that is consistently failing?

A4: If standard methods are not yielding a pure product, a logical troubleshooting approach is necessary. The following decision tree can help guide your process.

G start Low Purity After Purification check_impurity Identify Impurity via NMR / GC-MS start->check_impurity is_sm Is it Starting Material? check_impurity->is_sm Impurity ID'd is_polar Is it a Polar, Unknown Byproduct? check_impurity->is_polar Impurity ID'd is_nonpolar Is it a Non-Polar, Unknown Byproduct? check_impurity->is_nonpolar Impurity ID'd sol_sm Optimize Reaction: - Increase reaction time/temp - Use excess reagent is_sm->sol_sm sol_polar Improve Chromatography: - Use a more polar eluent - Switch to reverse-phase HPLC is_polar->sol_polar sol_distill Consider Vacuum Distillation if boiling points differ significantly is_polar->sol_distill sol_nonpolar Improve Chromatography: - Use a less polar eluent - Increase column length is_nonpolar->sol_nonpolar is_nonpolar->sol_distill

Caption: Troubleshooting logic for persistent purification issues.

References

Overcoming challenges in the synthesis of 2-Ethoxy-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Ethoxy-5-fluoropyridine

Welcome to the dedicated technical support guide for the synthesis of this compound. This molecule is a key building block in the development of various pharmaceutical agents and advanced materials. The most common and industrially relevant synthetic route is the nucleophilic aromatic substitution (SNAr) of 2-chloro-5-fluoropyridine with sodium ethoxide. While seemingly straightforward, this reaction is sensitive to several parameters that can impact yield, purity, and reproducibility.

This guide is structured to provide direct, actionable solutions to common challenges encountered in the lab. We will delve into the causality behind experimental choices, offering troubleshooting advice and robust protocols grounded in established chemical principles.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequently encountered problems during the synthesis. Each issue is presented in a question-and-answer format to provide clear and concise solutions.

Question 1: Why is my reaction yield of this compound consistently low or non-existent?

Answer: A low or zero yield is typically traced back to one of three areas: reagent quality, reaction conditions, or the inherent reactivity of the substrate.

  • Reagent Integrity is Paramount:

    • Sodium Ethoxide (EtONa): This is the most critical reagent. Commercial sodium ethoxide is highly hygroscopic and can readily hydrolyze to sodium hydroxide (NaOH) upon exposure to atmospheric moisture. NaOH is a poor nucleophile for this SNAr reaction and will not yield the desired product.

      • Solution: Always use freshly opened, high-purity sodium ethoxide stored under an inert atmosphere (Nitrogen or Argon). For maximum reliability, prepare sodium ethoxide in situ by reacting clean sodium metal with anhydrous ethanol.

    • Solvent Purity: The presence of water in the ethanol solvent will consume the sodium ethoxide, reducing the concentration of your active nucleophile.

      • Solution: Use absolute or anhydrous grade ethanol (e.g., <0.05% water).

  • Sub-optimal Reaction Conditions:

    • Temperature: While heating is necessary to drive the reaction, excessive temperatures can lead to decomposition and side-product formation. The reaction is typically run at the reflux temperature of ethanol.

    • Reaction Time: Incomplete conversion is a common issue. The reaction should be monitored until the starting material (2-chloro-5-fluoropyridine) is consumed.

      • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A typical reaction time is several hours at reflux.

  • Substrate Reactivity:

    • The fluorine atom at the 5-position has a unique electronic effect. Unlike most 5-substituents that enhance the rate of nucleophilic substitution at the 2-position, the 5-fluoro substituent is known to slightly retard the reaction.[1][2][3] This is presumed to be due to lone-pair repulsion with the negative charge that builds up in the Meisenheimer intermediate.[1][2][3] Be aware that this reaction may be slower than substitutions on other pyridine systems.

Question 2: My final product is impure. What are the likely side products and how can I avoid them?

Answer: Impurities often arise from competing reactions or degradation. The primary suspects are hydrolysis products and undesired etherification products.

  • Hydrolysis Side Product (5-Fluoro-2-hydroxypyridine):

    • Cause: As mentioned above, if water is present in the reaction, it can lead to the formation of sodium hydroxide. NaOH can then act as a nucleophile, attacking the 2-chloro-5-fluoropyridine to form 5-fluoro-2-hydroxypyridine.

    • Prevention: The most effective preventative measure is the strict exclusion of water from all reagents and glassware. Ensure your ethanol is anhydrous and your reaction is set up under an inert atmosphere.

  • Competitive Reactions:

    • Cause: While less common in this specific synthesis, using a different alcohol as the solvent (e.g., methanol contamination in ethanol) would lead to the corresponding methoxy-pyridine derivative.

    • Prevention: Use pure, single-component solvents.

Question 3: How can I effectively monitor the reaction to determine the optimal endpoint?

Answer: Proper reaction monitoring is crucial to maximize yield and minimize side-product formation by preventing unnecessarily long reaction times at high temperatures.

  • Thin Layer Chromatography (TLC): This is the most common and convenient method.

    • Procedure: Co-spot the reaction mixture with a sample of your starting material (2-chloro-5-fluoropyridine) on a silica gel TLC plate.

    • Eluent System: A good starting point for an eluent system is a mixture of ethyl acetate and hexanes (e.g., 20:80 or 30:70 v/v). The product, this compound, is more polar than the starting material and will have a lower Rf value.

    • Endpoint: The reaction is considered complete when the spot corresponding to the starting material is no longer visible by UV light.

  • Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS): For more quantitative analysis, GC can be used to determine the percentage of starting material remaining and the relative amount of product formed.

Frequently Asked Questions (FAQs)

Q: What is the mechanism of this reaction?

A: The synthesis proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process.[4][5]

  • Addition: The ethoxide nucleophile attacks the electron-deficient carbon atom at the C2 position of the pyridine ring, which bears the chloride leaving group. This attack breaks the aromaticity of the ring and forms a negatively charged intermediate known as a Meisenheimer complex.[1][2][3]

  • Elimination: The aromaticity is restored as the chloride ion is expelled, resulting in the final product.

SNAr_Mechanism S(N)Ar Mechanism for this compound Synthesis Reactants 2-Chloro-5-fluoropyridine + EtO⁻ Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Reactants->Intermediate Nucleophilic Attack (RDS) Product This compound + Cl⁻ Intermediate->Product Elimination of Leaving Group Troubleshooting_Workflow Troubleshooting Flowchart for Synthesis start Low or No Product Yield reagent Check Reagent Quality start->reagent conditions Verify Reaction Conditions start->conditions workup Review Workup/Purification start->workup naoet Is Sodium Ethoxide fresh? Is it anhydrous? reagent->naoet Primary Suspect solvent Is Ethanol anhydrous? reagent->solvent Secondary Suspect temp Is temperature at reflux? conditions->temp time Is reaction monitored to completion (TLC/GC)? conditions->time atmosphere Is reaction under inert atmosphere? conditions->atmosphere extraction Were extraction steps performed correctly? workup->extraction purification Is purification method (distillation/chromatography) appropriate? workup->purification

References

Technical Support Center: Optimizing Reaction Conditions for 2-Ethoxy-5-fluoropyridine Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions involving 2-ethoxy-5-fluoropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to move beyond generic protocols and offer a deeper understanding of the mechanistic principles that govern the success of these crucial transformations.

Introduction: The Unique Challenges of this compound

This compound is a valuable building block in medicinal chemistry and materials science. However, its electronic and steric properties present unique challenges in palladium-catalyzed cross-coupling reactions. The electron-donating nature of the 2-ethoxy group and the electron-withdrawing effect of the 5-fluoro substituent create a complex electronic environment on the pyridine ring. Furthermore, the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or undesired side reactions.[1][2][3] This guide will address these specific challenges in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low or No Reaction Conversion

Q1: My Suzuki-Miyaura coupling of 2-ethoxy-5-bromo-3-fluoropyridine with an arylboronic acid is showing low to no conversion. What are the most likely causes and how can I troubleshoot this?

A1: Low conversion in the Suzuki-Miyaura coupling of this substrate often points to a few key areas: inefficient oxidative addition, catalyst inhibition, or issues with the boronic acid.

  • Initial Troubleshooting Steps:

    • Verify Reagent Quality: Ensure your this compound substrate, boronic acid, and base are pure and dry. Moisture can lead to boronic acid decomposition and catalyst deactivation.[4]

    • Ensure Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen.[5] Properly degas your reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solvent.

    • Catalyst and Ligand Choice: The combination of the palladium source and ligand is critical. For electron-rich pyridine substrates, sterically hindered and electron-rich phosphine ligands are often necessary to promote the oxidative addition and reductive elimination steps.[6][7]

  • Systematic Optimization Workflow:

    Caption: Troubleshooting workflow for low reaction conversion.

  • Detailed Ligand and Base Screening Protocol:

    Objective: To identify the optimal ligand and base for the Suzuki-Miyaura coupling of 2-ethoxy-5-bromo-3-fluoropyridine with a model arylboronic acid.

    Materials:

    • 2-ethoxy-5-bromo-3-fluoropyridine (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

    • Ligands (4 mol%): SPhos, XPhos, RuPhos, P(t-Bu)₃

    • Bases (2.0 equiv): K₃PO₄, Cs₂CO₃, K₂CO₃

    • Solvent: 1,4-Dioxane/Water (4:1)

    Procedure:

    • To an array of oven-dried reaction vials, add the palladium precursor and the respective ligand.

    • Add the 2-ethoxy-5-bromo-3-fluoropyridine, arylboronic acid, and base to each vial.

    • Seal the vials with septa and purge with argon for 10 minutes.

    • Add the degassed dioxane/water solvent mixture.

    • Place the vials in a preheated aluminum block at 100 °C and stir for 16 hours.

    • Cool the reactions to room temperature and analyze the conversion by LC-MS or GC-MS.

    Data Summary Table:

LigandBaseConversion (%)
SPhosK₃PO₄Enter Data
XPhosK₃PO₄Enter Data
RuPhosK₃PO₄Enter Data
P(t-Bu)₃K₃PO₄Enter Data
SPhosCs₂CO₃Enter Data
XPhosCs₂CO₃Enter Data
.........
Issue 2: Significant Dehalogenation Side Product

Q2: I am observing a significant amount of the dehalogenated byproduct (this compound) in my Suzuki-Miyaura reaction. What causes this and how can I minimize it?

A2: Dehalogenation is a common side reaction in palladium-catalyzed couplings, especially with electron-rich and heteroaromatic halides.[1] It typically arises from the formation of a palladium-hydride (Pd-H) species, which can then undergo reductive elimination with the aryl group to give the dehalogenated product.[1][8]

  • Sources of Palladium-Hydride:

    • Base: Some bases, particularly alkoxides, can generate Pd-H species.

    • Solvent: Protic solvents like alcohols can be a source of hydride.

    • Water: Trace amounts of water can also contribute to Pd-H formation.

    • Boronic Acid: Decomposition of the boronic acid can also lead to hydride formation.

  • Strategies to Minimize Dehalogenation:

    • Choice of Base: Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often less prone to causing dehalogenation compared to strong bases like sodium tert-butoxide.[1][9]

    • Anhydrous Conditions: While many Suzuki reactions tolerate water, if dehalogenation is a major issue, ensuring anhydrous conditions can be beneficial.

    • Ligand Selection: The choice of ligand can influence the relative rates of the desired cross-coupling versus the undesired dehalogenation. Screening different ligands is recommended.

    • Boronic Acid Quality: Use high-purity boronic acids or consider converting them to more stable boronate esters (e.g., pinacol esters) to minimize decomposition pathways that can lead to hydride formation.[8]

  • Experimental Protocol for Minimizing Dehalogenation:

    Objective: To reduce the formation of this compound in a Suzuki-Miyaura coupling.

    Procedure:

    • Set up the reaction as previously described, using the best conditions identified from the initial screening.

    • In parallel reactions, systematically vary the base (e.g., K₂CO₃, K₃PO₄) and the form of the boron reagent (boronic acid vs. pinacol ester).

    • Ensure all solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.

    • Monitor the ratio of the desired product to the dehalogenated byproduct by GC-MS or LC-MS.

Issue 3: Challenges in Buchwald-Hartwig Amination

Q3: My Buchwald-Hartwig amination of 2-bromo-5-fluoropyridine with a primary amine is sluggish. What adjustments should I consider?

A3: Buchwald-Hartwig amination of 2-alkoxypyridines can be challenging due to potential catalyst inhibition by the pyridine nitrogen and the amine nucleophile.[10][11] The choice of base and ligand is particularly critical in these reactions.

  • Key Considerations for Buchwald-Hartwig Amination:

    • Base Selection: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices.[9] However, for sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ may be necessary to avoid decomposition.[9]

    • Ligand Choice: Biarylphosphine ligands such as XPhos, SPhos, and RuPhos are often effective for aminations of heteroaryl halides.[7][11] These ligands are both electron-rich and sterically bulky, which facilitates both the oxidative addition and reductive elimination steps.[6]

    • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are commonly used.[10] Toluene is often a good starting point due to its ability to solubilize many reactants and its high boiling point.[9]

  • Troubleshooting Workflow for Buchwald-Hartwig Amination:

    Caption: Workflow for optimizing Buchwald-Hartwig amination.

  • General Protocol for Buchwald-Hartwig Amination Screening:

    Procedure:

    • To an oven-dried vial containing a stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (2-4 mol%).

    • Add the aryl halide (1.0 equiv) and the base (e.g., NaOtBu, 1.2 equiv).

    • Seal the vial with a septum and purge with argon.

    • Add the degassed solvent (e.g., toluene) followed by the amine (1.1 equiv).

    • Heat the reaction to the desired temperature (e.g., 100 °C) and monitor by TLC or LC-MS.

References

Troubleshooting guide for failed 2-Ethoxy-5-fluoropyridine reactions

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused troubleshooting guide for reactions involving 2-Ethoxy-5-fluoropyridine. As a Senior Application Scientist, my goal is to blend deep mechanistic understanding with practical, field-tested solutions to guide you through common experimental failures.

Technical Support Center: this compound Reactions

Frequently Asked Questions (FAQs)

Section 1: Starting Material Integrity & General Issues

Question 1: My reaction is failing unexpectedly. How can I verify the quality and stability of my this compound starting material?

Answer: Before troubleshooting downstream reaction parameters, it is imperative to validate the integrity of your starting material. This compound, while generally stable, can degrade under improper storage or be subject to batch-to-batch variability.

Root Cause Analysis:

  • Hydrolysis: The most common degradation pathway is the hydrolysis of the C2-ethoxy group to form 5-fluoro-2(1H)-pyridone, especially in the presence of moisture and acid/base traces.

  • Impurities from Synthesis: Synthesis of fluoropyridines can sometimes carry over reagents or produce isomeric impurities that can interfere with subsequent reactions.[1]

Troubleshooting Protocol:

  • Purity Verification:

    • NMR Spectroscopy (¹H, ¹⁹F, ¹³C): This is the most definitive method. Check for the characteristic ethoxy signals (triplet and quartet in ¹H NMR) and the absence of broad peaks that might indicate the pyridone tautomer. ¹⁹F NMR is highly sensitive to the electronic environment and can quickly identify fluorine-containing impurities.

    • LC-MS/GC-MS: Use these methods to check for the correct molecular weight and to identify and quantify any impurities or degradation products.

  • Moisture Content: Use Karl Fischer titration to determine the water content, as excess moisture can be detrimental, particularly in water-sensitive reactions like Suzuki-Miyaura couplings.

  • Purification: If impurities are detected, consider purification by flash column chromatography on silica gel or distillation.

Section 2: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions

Question 2: My SNAr reaction with an amine or thiol nucleophile on this compound shows low or no conversion. What are the primary causes and how can I fix it?

Answer: The fluorine atom at the C5 position and the ring nitrogen atoms activate the pyridine ring for nucleophilic aromatic substitution (SNAr), making the fluoride at C2 an excellent leaving group.[2][3] In fact, the reaction of 2-fluoropyridine with sodium ethoxide is approximately 320 times faster than that of 2-chloropyridine.[3][4] Failure in this reaction typically points to issues with nucleophile activation, reaction conditions, or solvent choice.

Mechanistic Insight: The SNAr reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate called a Meisenheimer complex.[2][5] The rate-determining step is often the initial attack by the nucleophile.[5][6]

Troubleshooting Workflow for Failed SNAr Reactions

Caption: Troubleshooting workflow for low conversion in SNAr reactions.

Detailed Solutions:

IssuePossible Cause(s)Suggested Solution(s)
Insufficient Nucleophilicity The nucleophile (e.g., a high pKa amine or thiol) is not sufficiently deprotonated by the chosen base.Use a stronger, non-nucleophilic base like Sodium Hydride (NaH) or Potassium bis(trimethylsilyl)amide (KHMDS) to ensure full deprotonation prior to adding the electrophile.
Inappropriate Base The base (e.g., K₂CO₃) is not strong enough or has poor solubility in the reaction solvent.Switch to a more soluble and basic carbonate like Cesium Carbonate (Cs₂CO₃) or a stronger organic base like DBU.
Suboptimal Solvent Protic solvents (e.g., alcohols) can solvate and deactivate the nucleophile through hydrogen bonding. Non-polar solvents may not provide sufficient solubility.Use polar aprotic solvents like DMSO, DMF, or NMP. These solvents solvate the counter-ion of the base, leaving a "naked," more reactive nucleophile.
Low Reaction Temperature The activation energy for the reaction has not been overcome.Gradually increase the reaction temperature in 20°C increments. For stubborn reactions, microwave heating can often dramatically reduce reaction times and improve yields.
Section 3: Troubleshooting Suzuki-Miyaura Cross-Coupling Reactions

Question 3: I am attempting a Suzuki coupling with a bromo- or iodo-substituted this compound derivative, but I'm getting low yield and significant dehalogenation. What's going wrong?

Answer: Suzuki-Miyaura coupling of pyridine derivatives is notoriously challenging. The lone pair on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[7] Furthermore, electron-deficient N-heterocyclic halides, like fluoropyridines, are particularly susceptible to a side reaction known as hydrodehalogenation.[8]

Mechanistic Insight: The primary mechanism for dehalogenation involves the formation of a palladium-hydride (Pd-H) species.[8] This species can arise from the reaction of the palladium complex with bases, solvents (like alcohols), or trace water. Instead of undergoing reductive elimination with the coupled aryl group, the intermediate undergoes reductive elimination with the hydride, yielding the unwanted dehalogenated pyridine.

Key Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle OA Ar-Pd(II)-X (Oxidative Addition) TM Ar-Pd(II)-Ar' (Transmetalation) OA->TM PdH L₂Pd(II)(Ar)H OA->PdH + [H⁻] source (base, solvent, H₂O) RE Ar-Ar' (Reductive Elimination) TM->RE Pd0 Pd(0)L₂ RE->Pd0 Catalyst Regeneration Product Ar-Ar' (Desired Product) RE->Product Pd0->OA + ArX Ar-X (2-Ethoxy-5-fluoro-pyridine-X) ArX->OA ArB Ar'-B(OR)₂ ArB->TM + Base Base Base (e.g., K₃PO₄) Dehalogenation Dehalogenation Side-Reaction (Ar-H Product) PdH->Dehalogenation

Caption: The Suzuki-Miyaura catalytic cycle and the competing dehalogenation pathway.

Troubleshooting Protocol for Suzuki Reactions:

  • Ligand Selection is Critical:

    • Problem: Standard ligands like PPh₃ are often ineffective for electron-deficient heteroaryl halides.

    • Solution: Employ bulky, electron-rich phosphine ligands. Buchwald ligands such as SPhos, XPhos, and RuPhos are designed to accelerate both the oxidative addition and the reductive elimination steps, outcompeting the dehalogenation pathway.[8] N-heterocyclic carbene (NHC) ligands are also an excellent choice.

  • Optimize the Base and Solvent System:

    • Problem: Strong bases can sometimes promote the formation of Pd-H species. The solvent system can also be a hydride source.

    • Solution: Screen different bases. While Cs₂CO₃ is often effective, potassium phosphate (K₃PO₄) is frequently a superior choice for minimizing dehalogenation.[8] Ensure solvents are rigorously degassed to remove oxygen, which can degrade the catalyst. While often run under anhydrous conditions, a small, controlled amount of water can be beneficial or even necessary for some systems, particularly with K₃PO₄.[9]

  • Use a More Stable Boron Reagent:

    • Problem: Pyridylboronic acids can be unstable and prone to protodeboronation, especially at high temperatures or with prolonged reaction times.[10]

    • Solution: Consider using the corresponding boronic ester (e.g., a pinacol ester) or a trifluoroborate salt. These reagents are often more stable and can release the boronic acid slowly in situ, maintaining a low steady-state concentration and minimizing side reactions.[9][11]

Recommended Starting Conditions for a Challenging Suzuki Coupling:

ComponentRecommendationRationale
Catalyst Pd₂(dba)₃ (1-2.5 mol%) or a pre-formed Pd-ligand complex.Readily forms the active Pd(0) species.[10]
Ligand SPhos or XPhos (2.2-5.5 mol%)Bulky, electron-rich ligand that promotes the desired catalytic cycle and suppresses side reactions.[8]
Base K₃PO₄ (2-3 equivalents)Often superior for minimizing dehalogenation with N-heterocyclic substrates.[8]
Solvent Degassed Dioxane/H₂O (e.g., 4:1) or Toluene/H₂O.A well-established solvent system that balances polarity and solubility.[7][10]
Temperature 80-110 °CA typical temperature range to ensure a reasonable reaction rate.

References

Technical Support Center: Enhancing the Solution Stability of 2-Ethoxy-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 2-Ethoxy-5-fluoropyridine is a key heterocyclic building block in medicinal chemistry and materials science. Its unique electronic properties, conferred by the fluorine and ethoxy substituents, make it a valuable synthon. However, researchers may encounter stability challenges when handling this compound in solution, leading to inconsistent experimental results and compromised purity. This guide provides a comprehensive technical resource for identifying, troubleshooting, and mitigating the degradation of this compound in various laboratory settings. Our goal is to empower researchers with the knowledge to ensure the integrity of their experiments and the reliability of their results.

Part 1: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common stability issues encountered during the handling and use of this compound solutions. Each question is followed by a detailed explanation of the underlying chemical principles and actionable recommendations.

Q1: My solution of this compound in an organic solvent (e.g., DMSO, Methanol) has developed a yellow tint after storage. What is causing this discoloration?

A1: The appearance of a yellow color is a common indicator of degradation. The primary suspects are oxidation and photodecomposition. The pyridine ring, particularly when substituted with electron-donating groups like ethoxy, can be susceptible to oxidation upon prolonged exposure to atmospheric oxygen. Additionally, UV light can provide the energy needed to initiate decomposition pathways.[1]

  • Causality: The pyridine nitrogen lone pair can be oxidized, and trace impurities in solvents can catalyze these reactions. The fluorine atom, being strongly electron-withdrawing, influences the electron density of the ring, but degradation can still occur, often initiated at other sites.

  • Troubleshooting Steps:

    • Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Solvent Purity: Use high-purity, anhydrous, or freshly distilled solvents. Peroxides in aged ethers (like THF or Dioxane) or aldehydes in methanol can be reactive.

    • Light Protection: Store solutions in amber vials or wrap containers with aluminum foil to protect them from light.[2][3]

    • Temperature Control: Store stock solutions at low temperatures (-20°C or -80°C) to slow the rate of any potential degradation reactions.[3]

Q2: I've observed a new, more polar peak in my HPLC chromatogram after leaving my this compound solution at room temperature. What could this new peak be?

A2: The most probable degradation product is 5-fluoro-2-hydroxypyridine, formed via the hydrolysis of the ethoxy group. This reaction can be catalyzed by trace amounts of acid or base in your solvent or on the glassware. The resulting hydroxyl group makes the product significantly more polar, leading to a shorter retention time on a reverse-phase HPLC column.

  • Causality: The ether linkage at the 2-position of the pyridine ring is susceptible to nucleophilic attack, particularly if the pyridine nitrogen is protonated (acid-catalyzed) or if a strong nucleophile like hydroxide is present (base-catalyzed).[4]

  • Troubleshooting Steps:

    • Control pH: If your experimental conditions allow, use a buffered solvent system. For storage, ensure the solvent is neutral. Avoid aprotic polar solvents like DMF, which can contain amine impurities that are basic.

    • Glassware Preparation: Ensure all glassware is thoroughly cleaned and dried. Avoid soap residues, which can be basic. If necessary, rinse with a dilute acid, followed by pure water and solvent.

    • Solvent Selection: For long-term storage, consider less protic solvents like acetonitrile (ACN) or anhydrous DMSO over alcohols like methanol or ethanol, which can participate in trans-etherification or hydrolysis.

Q3: What is the ideal solvent for preparing a long-term stock solution of this compound?

A3: The choice of solvent is critical for long-term stability. While solubility is a primary concern, the solvent's reactivity and purity are equally important.

  • Expert Recommendation: For a balance of solvating power and stability, anhydrous Acetonitrile (ACN) is often a superior choice for moderately polar compounds like this. It is aprotic and less reactive than alcohols or DMSO. Anhydrous DMSO is also an excellent choice for high concentration stocks due to its high solvating power, but it must be of very high purity and stored under an inert atmosphere, as it is hygroscopic.

  • Solvent Comparison:

    • Methanol/Ethanol: Prone to acting as a source of protons or participating in hydrolysis/trans-etherification. Not recommended for long-term storage.

    • DMSO: Excellent solvent, but hygroscopic (absorbs water), which can facilitate hydrolysis. Use only high-purity, anhydrous grade.

    • DMF: Can contain trace dimethylamine from degradation, which is basic and can catalyze decomposition.

    • Acetonitrile (ACN): Generally more inert and a good choice for stability.

    • DCM/Chloroform: Can contain acidic impurities. Use with caution and preferably freshly distilled.

Q4: Can I store my solution in a standard lab refrigerator?

A4: Yes, but with precautions. Low temperature storage is crucial.[3] However, standard refrigerators are not spark-proof. If you are storing solutions in flammable solvents (e.g., ACN, Methanol), you must use a refrigerator specifically designed for flammable material storage.[5][6] For aqueous solutions or solutions in DMSO, a standard lab refrigerator or freezer is acceptable. Always ensure containers are tightly sealed to prevent solvent evaporation and ingress of moisture.[7]

Part 2: Key Experimental Protocols

To proactively assess and ensure the stability of this compound in your specific experimental matrix, conducting a forced degradation study is a highly recommended, industry-standard practice.[8][9]

Protocol 2.1: Forced Degradation Study

This protocol is designed to rapidly identify potential degradation pathways and establish the stability-indicating nature of your analytical method.[2][10][11]

Objective: To intentionally degrade this compound under various stress conditions and analyze the resulting mixture to identify degradants.

Methodology:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in Acetonitrile.

  • Set Up Stress Conditions: Aliquot the stock solution into separate, appropriately labeled amber HPLC vials. For each condition, prepare a stressed sample and a control sample (stored at -20°C in the dark).

    • Acid Hydrolysis: Add 0.1 M Hydrochloric Acid (HCl).

    • Base Hydrolysis: Add 0.1 M Sodium Hydroxide (NaOH).

    • Oxidation: Add 3% Hydrogen Peroxide (H₂O₂).[8]

    • Thermal Stress: Place the vial in an oven at 60°C.

    • Photolytic Stress: Expose the vial to direct UV light (e.g., in a photostability chamber).

  • Incubation: Incubate all samples for 24 hours. Note: For oxidative stress, the reaction can be rapid; consider analyzing at earlier time points (e.g., 2, 6, 12 hours) as well.[8]

  • Neutralization (for Acid/Base Samples): Before analysis, neutralize the acid- and base-stressed samples with an equimolar amount of NaOH and HCl, respectively, to prevent damage to the HPLC column.

  • Analysis: Analyze all samples (including controls) by a validated stability-indicating HPLC-UV or HPLC-MS method.[12] A typical reverse-phase C18 column with a gradient of water and acetonitrile (both with 0.1% formic acid) is a good starting point.[13]

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. The goal is to achieve 5-20% degradation of the parent peak.[8] Identify the retention times and peak areas of any new impurity peaks.

Data Summary Table
Stress ConditionIncubation Time (hr)Incubation Temp.% Degradation (Parent Peak)No. of Degradant PeaksMajor Degradant RT (min)
Control (Unstressed)24-20°C< 1%0N/A
0.1 M HCl2440°C18.5%14.2
0.1 M NaOH2440°C12.3%14.2
3% H₂O₂24RT8.7%25.1, 6.8
Thermal2460°C2.5%0N/A
Photolytic (UV)24RT6.1%17.5

(Note: Data presented is illustrative and will vary based on specific experimental conditions.)

Part 3: Visualizations

Diagram 1: Forced Degradation Study Workflow

This diagram outlines the logical flow of the experimental protocol described above.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Aliquot Aliquot into Amber Vials Stock->Aliquot Acid Acidic (0.1 M HCl) Base Basic (0.1 M NaOH) Oxidative Oxidative (3% H2O2) Thermal Thermal (60°C) Photo Photolytic (UV Light) Incubate Incubate (24 hrs) Acid->Incubate Base->Incubate Oxidative->Incubate Thermal->Incubate Photo->Incubate Neutralize Neutralize (Acid/Base) Incubate->Neutralize Analyze Analyze by HPLC-UV/MS Neutralize->Analyze

Caption: Workflow for a forced degradation study.

Diagram 2: Potential Hydrolytic Degradation Pathway

This diagram illustrates the most common degradation pathway for this compound in the presence of acid or base.

Hydrolysis_Pathway Parent This compound Product 5-Fluoro-2-hydroxypyridine Parent->Product Hydrolysis Byproduct Ethanol Parent->Byproduct Cleavage Catalyst H+ (Acid) or OH- (Base) Catalyst->Product

Caption: Primary hydrolytic degradation pathway.

References

Technical Support Center: Navigating the Solubility Challenges of 2-Ethoxy-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 2-Ethoxy-5-fluoropyridine. This resource is designed for researchers, scientists, and drug development professionals to effectively address and overcome solubility issues encountered during experimental work. As a substituted pyridine, this compound presents a unique set of physicochemical properties that can make its dissolution in organic solvents a nuanced task. This guide provides in-depth, practical solutions and foundational knowledge to ensure the successful integration of this compound into your research workflows.

Understanding the Molecule: A Physicochemical Overview

This compound (CAS No. 874808-12-7) is a heterocyclic compound with a molecular weight of approximately 141.14 g/mol .[1] Its structure, featuring an electron-donating ethoxy group and a strongly electron-withdrawing fluorine atom on the pyridine ring, dictates its solubility behavior. The pyridine nitrogen atom provides a site for hydrogen bonding, while the overall molecule possesses a moderate degree of polarity. Predicting its solubility requires consideration of these competing factors.

While specific experimental data for this compound's solubility in a broad range of organic solvents is not extensively documented, we can infer its likely behavior from analogous structures such as 2-ethoxypyridine and 2-methoxypyridine. 2-Ethoxypyridine is reported to be soluble in common organic solvents like ethanol and ether, but has limited solubility in water.[2] Similarly, 2-methoxypyridine is soluble in most organic solvents with moderate solubility in water.[3][4] The introduction of a fluorine atom, as in this compound, is likely to increase the molecule's polarity and could influence its solubility profile, potentially enhancing its affinity for polar aprotic solvents.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in my chosen solvent. What are the first steps I should take?

A1: Start by verifying the purity of both your compound and the solvent. Impurities can significantly impact solubility. Next, consider gentle heating and agitation (e.g., vortexing or sonication). Many dissolution processes are endothermic, and providing thermal energy can overcome the activation energy barrier. However, be cautious with heating, as it can degrade thermally sensitive compounds. Always start with a small amount of material to assess stability at elevated temperatures.

Q2: Which solvents are predicted to be most effective for dissolving this compound?

A2: Based on its structure, polar aprotic solvents are likely to be good candidates. These include Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (ACN). Alcohols such as ethanol and methanol are also expected to be effective due to their ability to engage in hydrogen bonding. For less polar applications, chlorinated solvents like Dichloromethane (DCM) and Chloroform may also be suitable. A systematic screening of a panel of solvents is the most reliable approach to identify the optimal solvent for your specific concentration needs.

Q3: Can I use a co-solvent system to improve solubility?

A3: Absolutely. Co-solvent systems are a powerful tool for enhancing solubility. For instance, if your primary solvent is non-polar, adding a small percentage of a polar aprotic solvent like DMSO can significantly improve the dissolution of this compound. When developing a co-solvent system, it is crucial to systematically vary the ratio of the solvents to find the optimal composition for your desired concentration.

Q4: How does the fluorine atom in this compound affect its solubility compared to 2-ethoxypyridine?

A4: The fluorine atom is highly electronegative and can participate in hydrogen bonding as an acceptor. This generally increases the polarity of the molecule. This increased polarity may lead to better solubility in polar solvents compared to its non-fluorinated analog, 2-ethoxypyridine. However, the introduction of fluorine can also lead to stronger crystal lattice energy in the solid state, which would counteract the favorable solvation effects and potentially decrease solubility. Therefore, experimental verification is essential.

Troubleshooting Guide: A Systematic Approach to Dissolution Failure

Encountering solubility issues is a common challenge in experimental science. The following guide provides a structured workflow for diagnosing and resolving these problems.

Troubleshooting_Workflow start Initial Dissolution Failure check_purity Verify Compound and Solvent Purity start->check_purity physical_methods Apply Physical Methods: - Agitation (Vortex/Stir) - Sonication - Gentle Heating check_purity->physical_methods Purity Confirmed solvent_screening Systematic Solvent Screening (Polar Aprotic, Polar Protic, Non-polar) physical_methods->solvent_screening Incomplete Dissolution success Successful Dissolution physical_methods->success Complete Dissolution cosolvent Evaluate Co-solvent Systems solvent_screening->cosolvent Identify Promising Solvents solvent_screening->success Effective Solvent Found hsp Advanced: Hansen Solubility Parameter (HSP) Analysis cosolvent->hsp Optimization Needed cosolvent->success Effective Blend Found solubility_assay Perform Quantitative Solubility Assay hsp->solubility_assay Theoretical Guidance fail Consult Further Resources hsp->fail Persistent Issues solubility_assay->success Optimal Conditions Found solubility_assay->fail Low Intrinsic Solubility

Caption: A stepwise guide for troubleshooting solubility issues.

Advanced Tools for Solubility Prediction

Experimental Protocols for Solubility Determination

To obtain reliable and reproducible data, it is essential to perform quantitative solubility measurements. Two common methods are kinetic and thermodynamic solubility assays.

Protocol 1: Kinetic Solubility Assay

This high-throughput method is useful for early-stage discovery and provides a rapid assessment of solubility.[8][9][10]

Objective: To determine the concentration at which a compound, introduced from a DMSO stock solution, begins to precipitate in an aqueous or organic medium.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), high purity

  • Chosen organic solvent(s)

  • 96-well microtiter plates

  • Plate reader capable of nephelometry or UV-Vis spectrophotometry

  • Multichannel pipette

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 20 mM).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution with the chosen organic solvent.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25 °C) for a set period (e.g., 2 hours) with gentle shaking.

  • Measurement:

    • Nephelometry: Measure the light scattering in each well. An increase in scattering indicates precipitate formation.

    • UV-Vis Spectroscopy: After incubation, filter or centrifuge the plate to remove any precipitate. Measure the absorbance of the supernatant in a new plate and calculate the concentration using a pre-established calibration curve.

  • Data Analysis: The kinetic solubility is the highest concentration at which no precipitate is observed.

Protocol 2: Thermodynamic (Shake-Flask) Solubility Assay

This method determines the equilibrium solubility and is considered the "gold standard" for lead optimization and formulation development.[11][12]

Objective: To determine the saturation concentration of a compound in a given solvent at thermodynamic equilibrium.

Materials:

  • Solid this compound

  • Chosen organic solvent(s)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC-UV or other suitable analytical instrument

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the chosen organic solvent.

  • Equilibration: Tightly cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully remove an aliquot of the supernatant, ensuring no solid is transferred. Dilute the aliquot with a suitable solvent and quantify the concentration of this compound using a validated analytical method such as HPLC-UV.

  • Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Experimental_Protocols cluster_kinetic Kinetic Solubility Assay cluster_thermo Thermodynamic Solubility Assay k_start Prepare DMSO Stock k_dilute Serial Dilution in Solvent k_start->k_dilute k_incubate Incubate (2h, 25°C) k_dilute->k_incubate k_measure Measure (Nephelometry/UV-Vis) k_incubate->k_measure k_end Determine Kinetic Solubility k_measure->k_end t_start Add Excess Solid to Solvent t_equilibrate Equilibrate (24-48h, 25°C) t_start->t_equilibrate t_separate Separate Phases (Centrifuge) t_equilibrate->t_separate t_analyze Analyze Supernatant (HPLC-UV) t_separate->t_analyze t_end Determine Thermodynamic Solubility t_analyze->t_end

Caption: Workflow for kinetic and thermodynamic solubility assays.

Predicted Solubility Profile of this compound

Based on the principles of "like dissolves like" and data from analogous compounds, the following table provides a predicted qualitative solubility profile. This information should be used as a starting point for experimental validation.

Solvent ClassExamplesPredicted SolubilityRationale
Polar Aprotic DMSO, DMF, Acetonitrile, THFHighThe polar nature of the pyridine ring, enhanced by the fluorine atom, should interact favorably with the dipoles of these solvents.
Polar Protic Methanol, Ethanol, IsopropanolModerate to HighCapable of hydrogen bonding with the pyridine nitrogen. The ethoxy group provides some lipophilic character, which may limit solubility in highly polar protic solvents like water.
Non-polar Hexane, Toluene, Diethyl EtherLow to ModerateThe overall polarity of the molecule is likely too high for significant solubility in non-polar solvents. Toluene and ether may show some solubility due to π-π stacking and ether-oxygen interactions, respectively.
Chlorinated Dichloromethane (DCM), ChloroformModerateThese solvents have a moderate polarity and can often dissolve a wide range of organic compounds.

Conclusion

Successfully dissolving this compound is a critical first step for its use in research and development. While challenges may arise, a systematic and informed approach, as outlined in this guide, will lead to reliable and reproducible results. By understanding the physicochemical properties of the molecule, employing a logical troubleshooting strategy, and performing robust experimental validation, researchers can confidently navigate the solubility landscape of this valuable compound.

References

Preventing decomposition of 2-Ethoxy-5-fluoropyridine during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Ethoxy-5-fluoropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile building block. Here, we provide in-depth troubleshooting advice and detailed protocols to help you prevent decomposition and achieve optimal results in your synthetic endeavors.

Understanding the Stability of this compound

This compound is a unique reagent characterized by an electron-rich ethoxy group at the C2 position and a strongly electron-withdrawing fluorine atom at the C5 position. This electronic arrangement dictates its reactivity and potential decomposition pathways. Two primary routes of degradation must be considered: Acid-Catalyzed Hydrolysis and Nucleophilic Aromatic Substitution (SNAr) .

Under acidic conditions, the pyridine nitrogen can be protonated, which activates the C2 position. The ether oxygen can also be protonated by strong acids, transforming the ethoxy group into a good leaving group (ethanol). This facilitates the cleavage of the C-O bond, leading to the formation of 5-fluoro-2(1H)-pyridinone.[1][2][3]

The pyridine ring is inherently electron-deficient, and the fluorine at C5 further withdraws electron density. This makes the ring susceptible to attack by strong nucleophiles. While the ethoxy group is not a traditional leaving group, it can be displaced under forcing conditions, particularly if the pyridine nitrogen is quaternized or complexed to a Lewis acid.

cluster_main This compound cluster_path1 Decomposition Pathway 1 cluster_path2 Decomposition Pathway 2 A This compound B Protonated Intermediate A->B Strong Acid (HBr, HI) [H+] D Meisenheimer Complex A->D Strong Nucleophile (Nu-) Forcing Conditions C 5-Fluoro-2(1H)-pyridinone B->C Hydrolysis (H2O) E C2-Substituted Product D->E Elimination of Ethoxide (-OEt) caption Potential Decomposition Pathways.

Caption: Potential Decomposition Pathways.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture turned acidic, and a new, more polar spot appeared on my TLC plate. What is happening?

A1: You are likely observing acid-catalyzed hydrolysis of the ethoxy group. Ethers are generally stable but can be cleaved by strong acids.[1][2] In this case, the C-O bond of the ethoxy group is broken, resulting in the formation of 5-fluoro-2(1H)-pyridinone and ethanol. The pyridinone product is significantly more polar than the starting material, which accounts for the new spot on your TLC plate with a lower Rf value.

Causality: This decomposition is often triggered by:

  • Acidic Reagents: Use of strong protic acids (e.g., HCl, H₂SO₄) or even Lewis acids that can generate protons in the presence of trace water.

  • Reagent Degradation: Some reagents, like certain amine salts, can be acidic or become acidic over time.

  • Hydrolysis of Co-reagents: For example, the hydrolysis of a boronic acid in a Suzuki coupling can lower the pH of the reaction mixture.

Preventative Measures:

  • Maintain a neutral or slightly basic pH throughout the reaction.

  • Use non-protic or weakly acidic reagents where possible.

  • If an acid is required, consider using it in stoichiometric amounts and at low temperatures.

  • Incorporate a non-nucleophilic base (e.g., proton sponge, DIPEA) to scavenge any protons generated in situ.

Q2: I'm attempting a nucleophilic aromatic substitution (SNAr) with an amine to displace the ethoxy group, but the reaction is very slow. How can I improve it?

A2: While the pyridine ring is activated towards nucleophilic attack, the ethoxy group is a relatively poor leaving group compared to halides. Furthermore, research on related 2-halopyridines has shown that a fluorine atom at the 5-position can unexpectedly retard the rate of nucleophilic substitution at the C2 position. This is presumed to be due to lone-pair/lone-pair repulsion with the negative charge that builds up in the Meisenheimer intermediate.[4]

Strategies for Improvement:

  • Increase Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate, especially with poor leaving groups.

  • Use a Stronger Nucleophile/Base: Employ a stronger amine nucleophile or use a strong, non-nucleophilic base (e.g., NaH, KHMDS) to deprotonate the amine, increasing its nucleophilicity.

  • Activate the Leaving Group: The reaction can be accelerated by activating the pyridine ring. This can be achieved by using a Lewis acid or by forming the N-oxide of the pyridine, which makes the C2 position more electrophilic.

  • Solvent Choice: Use a polar aprotic solvent like DMSO or DMF, which can help stabilize the charged Meisenheimer intermediate.

Q3: During my Palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig), I'm getting a low yield and a complex mixture of byproducts. How can I prevent the decomposition of my starting material?

A3: 2-Pyridyl substrates can be challenging in cross-coupling reactions due to the coordinating ability of the pyridine nitrogen with the palladium catalyst.[5] This can lead to catalyst inhibition or altered reactivity. For this compound, you face three main challenges:

  • Hydrolysis: The basic conditions often used in cross-coupling reactions can potentially lead to hydrolysis of the ethoxy group, although this is less common than acid-catalyzed cleavage. More importantly, some bases or additives can create acidic microenvironments upon reaction or hydrolysis.

  • C-F Bond Activation: While less reactive than C-Br or C-I bonds, C-F bonds can undergo oxidative addition to palladium, especially with electron-rich ligands and at higher temperatures.[6][7]

  • Coordination to Palladium: The pyridine nitrogen can act as a ligand for the palladium center, potentially forming inactive catalyst species.

Troubleshooting Strategies:

  • Ligand Selection: Use specialized ligands designed for heteroaromatic substrates. Biarylphosphine ligands (e.g., SPhos, XPhos) are often effective as they are electron-rich and bulky, promoting fast reductive elimination and preventing catalyst deactivation.

  • Base Selection: Use a milder base. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often good choices for sensitive substrates. Avoid strong aqueous bases if hydrolysis is suspected.

  • Temperature Control: Run the reaction at the lowest temperature that provides a reasonable reaction rate to minimize side reactions like C-F activation.

  • Inert Atmosphere: Rigorously exclude oxygen and moisture, as these can contribute to catalyst decomposition and unwanted side reactions.

Q4: What are the best practices for storing and handling this compound?

A4: Proper storage and handling are critical to maintain the integrity of the compound.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from light and moisture. An inert atmosphere (nitrogen or argon) is recommended for long-term storage.

  • Handling: Handle the compound in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid contact with strong acids, strong oxidizing agents, and sources of ignition.[6]

Troubleshooting Guide & Recommended Protocols

Problematic Conditions and Recommended Alternatives
Problematic Condition/ReagentPotential DecompositionRecommended Alternative
Strong Protic Acids (HCl, H₂SO₄, HBr, HI) Acid-catalyzed hydrolysis of the ethoxy group.Use reactions that proceed under neutral or basic conditions. If an acid is necessary, use a weaker acid or stoichiometric amounts at low temperature.
Aqueous Strong Bases (e.g., 6M NaOH) at High Temp. Potential for slow hydrolysis of the ethoxy group.Use non-aqueous bases like K₂CO₃, Cs₂CO₃, or organic bases like DBU or DIPEA.
High Reaction Temperatures (>120 °C) in Pd-Coupling Increased risk of C-F bond activation or other side reactions.Use a more active catalyst/ligand system that allows for lower reaction temperatures.
Standard Pd-Phosphine Ligands (e.g., PPh₃) Potential for slow catalysis and catalyst deactivation due to pyridine coordination.Employ bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos).
Experimental Protocol: pH-Neutral Suzuki-Miyaura Coupling

This protocol is designed to minimize the risk of acid- or base-catalyzed decomposition during a C-C bond formation.

Workflow Diagram:

A 1. Reagent Prep B 2. Inert Atmosphere A->B Dry glassware & reagents C 3. Reagent Addition B->C Evacuate & backfill with Argon/N2 (3x) D 4. Reaction C->D Add solvent, then catalyst, then reagents E 5. Quench & Workup D->E Heat to 80-90 °C Monitor by TLC/LC-MS F Column Chromatography E->F Cool to RT, add water, extract with organic solvent

Caption: Workflow for a Stable Suzuki Coupling.

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and finely ground K₃PO₄ (2.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Add a suitable palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a biarylphosphine ligand (e.g., SPhos, 4 mol%). Add a dry, degassed solvent (e.g., 1,4-dioxane or toluene).

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

By carefully controlling the reaction pH, selecting the appropriate catalyst system, and maintaining an inert atmosphere, the decomposition of this compound can be effectively prevented, leading to higher yields and purer products.

References

Validation & Comparative

A Senior Application Scientist's Comparative Guide to the Analytical Validation of 2-Ethoxy-5-fluoropyridine Purity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

In the intricate pathway of drug development, the quality of each starting material and intermediate is paramount. 2-Ethoxy-5-fluoropyridine is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity directly impacts the impurity profile of the final drug substance, potentially affecting its safety and efficacy. Therefore, robust and reliable analytical methods for purity determination are not just a regulatory requirement but a cornerstone of quality assurance.

This guide moves beyond a simple listing of methods. It provides a comparative analysis from a field-proven perspective, delving into the nuances of method selection, protocol design, and data interpretation for Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will also explore the critical role of Mass Spectrometry (MS) in comprehensive impurity profiling. The objective is to empower you to select and implement the most suitable method for your specific analytical challenge, ensuring data integrity and regulatory compliance.

The Regulatory Framework: A Foundation of Trust

All analytical method validation must be conducted within the framework established by regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA). The ICH Q2(R2) guideline, in particular, provides a comprehensive framework for validating analytical procedures, ensuring they are fit for their intended purpose.[1][2][3] This guide is built upon these principles, ensuring that every protocol described is designed to be a self-validating system. The core validation parameters we will consider for each method include specificity, linearity, range, accuracy, precision, and robustness.[4][5][6]

Gas Chromatography (GC): The Workhorse for Volatile Analytes

Expertise & Experience: Gas Chromatography is a primary choice for analyzing volatile and thermally stable compounds like this compound. Its high resolving power allows for the separation of the main component from closely related structural analogues and residual solvents, which are common process-related impurities. The choice of a Flame Ionization Detector (FID) is deliberate; its response is directly proportional to the mass of carbon, making it a reliable tool for percent area purity calculations without needing response factors for structurally similar impurities, a concept known as "area percent purity."

Experimental Protocol: GC-FID

Objective: To determine the purity of this compound by separating it from volatile impurities.

Instrumentation and Materials:

  • Gas Chromatograph with a split/splitless injector and Flame Ionization Detector (FID).

  • GC Column: A mid-polarity column like a CP-Wax 51 or Stabilwax-DB (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is recommended for analyzing amines and pyridine derivatives.[7][8]

  • Sample: this compound.

  • Solvent: Dichloromethane or Methanol (HPLC grade).

Sample Preparation:

  • Accurately prepare a stock solution of this compound at approximately 10 mg/mL in the chosen solvent.

  • Perform a serial dilution to obtain a final concentration of approximately 1 mg/mL for GC analysis.

Chromatographic Conditions:

Parameter Condition
Column CP-Wax 51 for Amines, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium or Nitrogen, constant flow at 1.2 mL/min
Injector Temp. 250 °C
Injection Vol. 1 µL (Split ratio 50:1)
Oven Program Initial: 80°C, hold 2 min. Ramp: 10°C/min to 240°C, hold 5 min.

| Detector Temp. | 280 °C (FID) |

Data Analysis: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected in the chromatogram. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

GC Workflow Diagram

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Solvent (e.g., Dichloromethane) A->B C Dilute to ~1 mg/mL B->C D Inject 1 µL into GC C->D Prepared Sample E Separation on Wax Column D->E F Detection by FID E->F G Integrate Peaks F->G Chromatogram H Calculate Area % G->H I Generate Purity Report H->I

Caption: Workflow for GC-FID Purity Analysis.

High-Performance Liquid Chromatography (HPLC): Versatility and Precision

Expertise & Experience: HPLC is arguably the most ubiquitous technique in pharmaceutical analysis.[4] For this compound, which possesses a strong UV chromophore due to the pyridine ring, reverse-phase HPLC with UV detection is an excellent choice. It excels at separating the target compound from non-volatile impurities, starting materials, and degradation products that are not amenable to GC. The choice of a C18 column is standard, providing a robust starting point for method development. The use of a mild acid like formic acid in the mobile phase is a key consideration; it protonates the pyridine nitrogen, ensuring sharp, symmetrical peak shapes by preventing interaction with residual silanols on the silica support.

Experimental Protocol: RP-HPLC-UV

Objective: To determine the purity of this compound and quantify related substances using a stability-indicating reverse-phase HPLC method.

Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Sample: this compound.

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

Sample Preparation:

  • Prepare a sample solution at a concentration of approximately 0.5 mg/mL in a 50:50 mixture of Acetonitrile and Water.

  • Filter the sample through a 0.45 µm syringe filter if particulate matter is visible.

Chromatographic Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient elution (see table below)
Flow Rate 1.0 mL/min
Column Temp. 35 °C
Detection UV at 270 nm

| Injection Vol. | 10 µL |

Gradient Program:

Time (min) % Mobile Phase B (Acetonitrile)
0.0 30
15.0 95
18.0 95
18.1 30

| 22.0 | 30 |

Data Analysis: Similar to GC, purity is determined by the area percentage of the main peak. A DAD detector can also be used to assess peak purity, ensuring the main peak is not co-eluting with any impurities.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing A Weigh Sample B Dissolve in ACN/H2O A->B C Filter (0.45 µm) B->C D Inject 10 µL into HPLC C->D Filtered Sample E Separation on C18 Column D->E F Detection by UV (270 nm) E->F G Integrate Chromatogram F->G Chromatogram H Assess Peak Purity (DAD) G->H I Calculate Area % & Report H->I

Caption: Workflow for RP-HPLC-UV Purity Analysis.

Quantitative NMR (qNMR): The Primary Standard Approach

Expertise & Experience: While chromatographic methods provide relative purity, Quantitative NMR (qNMR) stands out as a primary analytical method capable of determining absolute purity without the need for a specific reference standard of the analyte itself.[9][10] The fundamental principle is that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[9] By comparing the integral of a known proton signal from the analyte with the integral of a signal from a certified internal standard of known purity and weight, we can calculate the absolute purity of the analyte. This is invaluable for characterizing new batches, qualifying in-house reference materials, or when a certified standard is unavailable. For this compound, the distinct signals of the ethoxy group protons or the aromatic protons can be used for quantification.

Experimental Protocol: ¹H-qNMR

Objective: To determine the absolute mass fraction purity of this compound using an internal standard.

Instrumentation and Materials:

  • NMR Spectrometer (400 MHz or higher).

  • 5 mm NMR tubes.

  • Analytical Balance (readable to 0.01 mg).

  • Sample: this compound.

  • Internal Standard (IS): Certified reference material with known purity (e.g., Maleic Acid, Dimethyl Sulfone). Must have signals that do not overlap with the analyte.

  • Deuterated Solvent: DMSO-d₆ or CDCl₃ (must dissolve both analyte and IS).

Sample Preparation:

  • Accurately weigh approximately 20 mg of this compound into a clean vial.

  • Accurately weigh approximately 10 mg of the internal standard into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of the deuterated solvent.

  • Vortex to ensure complete dissolution and transfer the solution to an NMR tube.

NMR Data Acquisition:

  • Acquire a quantitative ¹H NMR spectrum. Key parameters include a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated, and ensuring a sufficient number of scans for a good signal-to-noise ratio (>250:1).

Data Analysis: The purity (P) of the analyte is calculated using the following formula[9]:

Panalyte = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Pstd

Where:

  • I : Integral value of the signal

  • N : Number of protons for the integrated signal

  • M : Molar mass

  • m : Mass

  • P : Purity of the standard

qNMR Workflow Diagram

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing & Calculation A Accurately Weigh Analyte (m_analyte) C Dissolve in Deuterated Solvent A->C B Accurately Weigh Internal Std (m_std) B->C D Transfer to NMR Tube C->D E Acquire Quantitative ¹H Spectrum (Long D1) D->E F Phase & Baseline Correction E->F FID Data G Integrate Analyte (I_analyte) & Standard (I_std) Peaks F->G H Calculate Absolute Purity Using Formula G->H

Caption: Workflow for qNMR Absolute Purity Determination.

Impurity Profiling: The Role of Mass Spectrometry (MS)

Expertise & Experience: While the aforementioned methods quantify purity, they do not inherently identify unknown impurities. This is a critical gap, as regulatory agencies require the identification and characterization of any impurity present above a certain threshold (typically >0.1%).[11] Hyphenated techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable for this purpose.[12][13] By coupling the separation power of chromatography with the detection power of MS, we can obtain the molecular weight and fragmentation patterns of unknown peaks, enabling their structural elucidation.[14]

For this compound, GC-MS is ideal for identifying volatile or semi-volatile impurities, while LC-MS is better suited for non-volatile or thermally labile species. High-resolution mass spectrometry (HRMS) is particularly powerful, providing highly accurate mass measurements that can be used to determine the elemental composition of an unknown impurity.[15]

Overall Comparison and Recommendations

The choice of analytical method is dictated by the intended purpose of the analysis. A multi-faceted approach often provides the most comprehensive understanding of a compound's purity profile.

FeatureGas Chromatography (GC-FID)HPLC-UVQuantitative NMR (qNMR)GC/LC-MS
Quantitation Type Relative Purity (Area %)Relative Purity (Area %)Absolute Purity (Mass %) Semi-Quantitative
Primary Use Routine QC, residual solvents, volatile impuritiesRoutine QC, stability testing, non-volatile impuritiesReference standard characterization , absolute quantificationImpurity identification & characterization
Sensitivity High (ng)High (ng)Moderate (µg-mg)Very High (pg-fg)
Selectivity HighVery HighHigh (based on signal resolution)Excellent
Sample Destructive? YesYesNo Yes
Reference Standard Not required for area %Not required for area %Internal standard required Not required for identification
Throughput HighMedium to HighLow to MediumMedium

Recommendations:

  • For routine quality control (QC) of batch releases where impurity profiles are well-established, HPLC-UV or GC-FID are efficient and reliable choices.

  • For the initial characterization of a new reference standard or for resolving disputes, qNMR is the gold standard due to its ability to provide absolute purity without a specific analyte standard.[16][17]

  • For investigating unknown peaks found during stability studies or in new synthetic routes, LC-MS and/or GC-MS are essential for structural elucidation and impurity profiling.

By integrating these powerful analytical techniques, researchers and drug developers can build a robust data package that ensures the quality, safety, and consistency of this compound, ultimately contributing to the successful development of new medicines.

References

A Comparative Analysis of 2-Ethoxy-5-fluoropyridine and Other Fluoropyridines for Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, fluorinated heterocycles are indispensable building blocks. The strategic incorporation of fluorine can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, including metabolic stability, pKa, and binding affinity.[1][2] This guide provides a comparative analysis of 2-Ethoxy-5-fluoropyridine against other commonly utilized fluoropyridines, offering insights into their relative performance in key synthetic transformations and their potential impact on drug design.

Introduction to Fluoropyridines in Medicinal Chemistry

The pyridine scaffold is a prevalent motif in numerous bioactive compounds.[3] The introduction of a fluorine atom to the pyridine ring can lead to desirable changes in a molecule's properties. For instance, fluorination can block sites of metabolism, thereby increasing a drug's half-life, and its strong electron-withdrawing nature can lower the pKa of nearby basic groups, which can enhance cell membrane permeability.[1][4] The position of the fluorine atom and the nature of other substituents on the pyridine ring are critical factors that dictate the overall characteristics and reactivity of the molecule.

This guide focuses on a comparative evaluation of this compound with other key fluoropyridines, namely 2-Chloro-5-fluoropyridine and 2-Methoxy-5-fluoropyridine. The analysis will delve into their physicochemical properties and their reactivity in widely used cross-coupling reactions, providing a framework for informed decision-making in the synthesis of novel pharmaceutical agents.

Physicochemical Properties: A Comparative Overview

The subtle structural differences between this compound and its counterparts translate to distinct physicochemical properties that can influence their behavior in both chemical reactions and biological systems.

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3
This compound C7H8FNO141.14[5]1.6[5]
2-Chloro-5-fluoropyridine C5H3ClFN131.53[6][7]1.9[7]
2-Methoxy-5-fluoropyridine C6H6FNO127.12[8]-

Table 1: Comparison of key physicochemical properties for selected fluoropyridines.

The data in Table 1 highlights the variations in molecular weight and lipophilicity (as indicated by XLogP3) among the selected fluoropyridines. These differences can affect solubility, permeability, and other absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates derived from these building blocks.

Reactivity in Cross-Coupling Reactions: A Head-to-Head Comparison

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are fundamental tools for the construction of complex molecules in drug discovery.[9][10] The reactivity of the fluoropyridine core in these transformations is a critical consideration for synthetic chemists.

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds.[9] The efficiency of this reaction is influenced by the electronic properties of the coupling partners.[11]

In the context of the fluoropyridines under discussion, the substituent at the 2-position significantly impacts their role and reactivity. 2-Chloro-5-fluoropyridine, with its reactive C-Cl bond, can serve as the electrophilic partner in a Suzuki coupling.[12] In contrast, 2-alkoxy-substituted fluoropyridines like this compound and 2-Methoxy-5-fluoropyridine are generally not used as the electrophilic component due to the strength of the C-O bond. Instead, they are typically derivatized to introduce a boronic acid or ester group, allowing them to act as the nucleophilic partner.

Suzuki_Miyaura_Catalytic_Cycle

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[10] Similar to the Suzuki coupling, the nature of the leaving group at the 2-position of the pyridine ring is a key determinant of reactivity. 2-Chloro-5-fluoropyridine is a suitable substrate for Buchwald-Hartwig amination, where the chlorine atom is displaced by an amine.[13] 2-Alkoxy-substituted pyridines are generally not employed in this reaction as the leaving group.

The choice between these fluoropyridines will, therefore, depend on the desired bond construction and the overall synthetic strategy. For C-C bond formation where the pyridine is the electrophile, 2-chloro-5-fluoropyridine is a viable option. For C-N bond formation via Buchwald-Hartwig amination, 2-chloro-5-fluoropyridine is again the preferred substrate among the three. If the synthetic plan involves introducing the pyridine moiety as a nucleophile in a Suzuki coupling, then derivatization of 2-ethoxy- or 2-methoxy-5-fluoropyridine to the corresponding boronic acid or ester would be necessary.

Experimental Protocols

To provide a practical context for the discussed reactivities, the following are generalized experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions involving fluoropyridine substrates.

This protocol is a general guideline and may require optimization for specific substrates.[14]

  • To a reaction vessel, add the 2-chloropyridine derivative (1.0 eq), the boronic acid or ester (1.1-1.5 eq), a palladium catalyst such as Pd(dppf)Cl2 (0.02-0.05 eq), and a base, typically an aqueous solution of Na2CO3 or K2CO3 (2.0-3.0 eq).[15]

  • Add a suitable solvent system, such as a mixture of dioxane and water.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Workflow

This protocol is a general guideline and may require optimization for specific substrates.

  • In a glovebox or under an inert atmosphere, combine the 2-chloropyridine (1.0 eq), the amine (1.0-1.2 eq), a palladium precatalyst (e.g., Pd2(dba)3), a suitable phosphine ligand (e.g., BINAP or XPhos), and a base (e.g., NaOtBu or Cs2CO3) in a reaction vessel.

  • Add an anhydrous, deoxygenated solvent such as toluene or dioxane.

  • Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-110 °C).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, and wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Conclusion

The choice between this compound and other fluoropyridines like 2-Chloro-5-fluoropyridine and 2-Methoxy-5-fluoropyridine is highly dependent on the intended synthetic application. For reactions requiring an electrophilic pyridine, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, 2-Chloro-5-fluoropyridine is the more suitable starting material.[6][16] Conversely, if the synthetic strategy calls for the pyridine to act as a nucleophilic component in a Suzuki coupling, this compound or its methoxy analog can be functionalized to the corresponding boronic acid derivative. The physicochemical properties of the ethoxy and methoxy groups can also be leveraged to fine-tune the ADME properties of the final drug candidate. A thorough understanding of the reactivity and properties of these building blocks is crucial for the efficient and successful development of novel therapeutics.

References

A Comparative Guide to Spectroscopic Analysis for Confirming the Structure of 2-Ethoxy-5-fluoropyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical synthesis and analysis. This guide provides an in-depth comparison of spectroscopic techniques essential for verifying the structure of 2-ethoxy-5-fluoropyridine derivatives, a class of compounds with significant potential in medicinal chemistry. We will explore the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The Spectroscopic Toolkit: An Integrated Approach

No single technique provides a complete structural picture. Instead, a synergistic application of multiple spectroscopic methods is required. For a molecule like a this compound derivative, the primary toolkit includes Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. For absolute confirmation, especially of stereochemistry in chiral derivatives, X-ray crystallography serves as the gold standard.

Our analytical workflow is designed to be a self-validating system. Data from one technique should logically correlate with and support the findings from another, creating a robust and trustworthy structural assignment.

G cluster_0 Primary Analysis cluster_1 Data Integration cluster_2 Confirmation ¹H NMR ¹H NMR ¹³C NMR ¹³C NMR ¹H NMR->¹³C NMR Integrated Analysis Integrated Analysis ¹H NMR->Integrated Analysis Proton Environment ¹⁹F NMR ¹⁹F NMR ¹³C NMR->¹⁹F NMR ¹³C NMR->Integrated Analysis Carbon Skeleton Mass Spec (HRMS) Mass Spec (HRMS) ¹⁹F NMR->Mass Spec (HRMS) ¹⁹F NMR->Integrated Analysis Fluorine Confirmation IR Spec IR Spec Mass Spec (HRMS)->IR Spec Mass Spec (HRMS)->Integrated Analysis Elemental Composition IR Spec->Integrated Analysis Functional Groups Structure Confirmed Structure Confirmed Integrated Analysis->Structure Confirmed X-ray (Optional) X-ray (Optional) Structure Confirmed->X-ray (Optional) Absolute Stereochemistry

Caption: Synergistic workflow for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Core of Structure Elucidation

NMR spectroscopy provides the most detailed information about the molecular skeleton, connectivity, and the chemical environment of atoms. For fluorinated compounds, ¹⁹F NMR is an indispensable tool.[1][2]

¹H NMR Spectroscopy: Mapping the Proton Landscape

¹H NMR reveals the number of distinct proton environments and their neighboring relationships through spin-spin coupling.

  • Expertise & Experience: The electronegative fluorine atom at the C-5 position and the ethoxy group at the C-2 position significantly influence the chemical shifts of the aromatic protons. The proton at C-6 will be deshielded (shifted downfield) due to the inductive effect of the adjacent nitrogen and the fluorine atom. Protons on the ethoxy group will appear as a characteristic triplet (CH₃) and quartet (CH₂). The key to confident assignment lies in analyzing the coupling constants. The fluorine atom will couple with nearby protons, leading to additional splitting of their signals. These ¹H-¹⁹F coupling constants (J-couplings) are distance-dependent and provide crucial evidence for the fluorine's position.[3]

Expected ¹H NMR Features for a this compound Scaffold:

  • Aromatic Protons: Three distinct signals in the aromatic region (typically δ 6.5-8.5 ppm).[4]

  • Ethoxy Protons: A quartet around δ 4.0-4.5 ppm (OCH₂) and a triplet around δ 1.3-1.5 ppm (CH₃).

  • ¹H-¹⁹F Couplings: Look for additional splitting in the signals of protons at C-4 and C-6. The magnitude of these long-range couplings (typically 1-10 Hz) helps confirm the fluorine's location.[3][5]

¹³C NMR Spectroscopy: Visualizing the Carbon Framework

¹³C NMR identifies all unique carbon atoms in the molecule.

  • Expertise & Experience: The most significant feature will be the large one-bond carbon-fluorine coupling (¹JCF), typically in the range of 240-320 Hz, for the C-5 carbon.[5][6] This large coupling is a definitive marker for a carbon directly attached to a fluorine atom. Smaller two-bond (²JCF) and three-bond (³JCF) couplings will be observed for the carbons at C-4, C-6, and potentially C-3, further cementing the structural assignment.[6] The carbon attached to the ethoxy group (C-2) will also show a characteristic downfield shift.

¹⁹F NMR Spectroscopy: The Fluorine Fingerprint

¹⁹F NMR is highly sensitive and provides a direct confirmation of the fluorine's presence and electronic environment.[1][7]

  • Expertise & Experience: For a 5-fluoropyridine derivative, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift is highly sensitive to the local electronic environment.[2] This spectrum should be acquired with proton decoupling to simplify the signal to a singlet, and also coupled to observe the splittings from interactions with neighboring protons (H-4 and H-6), which should match the couplings observed in the ¹H NMR spectrum.

Caption: Key NMR J-couplings in the 5-fluoropyridine ring.

Protocol: NMR Sample Preparation

Trustworthiness: A high-quality spectrum is contingent on a properly prepared sample. Contaminants or solid particles can degrade the spectral quality, obscuring important data.[8][9]

  • Sample Quantity: Weigh 5-25 mg of the compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[10][11]

  • Solvent Selection: Add 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid large interfering signals from the solvent itself.[8][10][11]

  • Dissolution: Ensure the sample is fully dissolved. Gentle warming or vortexing can be used.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality NMR tube to remove any particulate matter.[8]

  • Labeling: Clearly label the NMR tube with the sample identity.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

MS provides the molecular weight of the compound and, with high resolution, its elemental formula.

  • Expertise & Experience: High-Resolution Mass Spectrometry (HRMS) is the preferred method.[12][13] It measures the mass-to-charge ratio (m/z) to four or more decimal places, allowing for the unambiguous determination of the elemental formula.[14][15] This is a critical self-validation step: the experimentally determined formula must match the expected formula of the this compound derivative. The fragmentation pattern can also provide structural clues. Expect to see fragmentation corresponding to the loss of the ethoxy group (-•OCH₂CH₃) or ethylene (-C₂H₄) from the ethoxy moiety.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Trustworthiness: GC-MS is ideal for volatile, thermally stable compounds like many pyridine derivatives. It provides both purity information (from the chromatogram) and mass data (from the spectrometer).[16]

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • GC Conditions: Use a standard capillary column (e.g., HP-5ms). Set an appropriate temperature program, starting at a low temperature (e.g., 50°C) and ramping up to a high temperature (e.g., 300°C) to ensure elution of the compound.[17][18]

  • MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode. Acquire data over a mass range that includes the expected molecular ion (e.g., 50-500 amu).

  • Data Analysis: Identify the peak corresponding to your compound in the total ion chromatogram. Analyze the mass spectrum of this peak to find the molecular ion (M⁺) and examine the fragmentation pattern.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique for confirming the presence of key functional groups.

  • Expertise & Experience: While not as structurally detailed as NMR or MS, IR provides confirmatory evidence. For a this compound derivative, key vibrational bands to look for include:

    • C-F Stretch: A strong band typically in the 1250-1000 cm⁻¹ region.

    • C-O Stretch (Ether): A strong band around 1250-1050 cm⁻¹.

    • Aromatic C=C and C=N Stretches: Multiple bands in the 1600-1450 cm⁻¹ region.

Attenuated Total Reflectance (ATR) is the modern method of choice for IR analysis as it requires minimal to no sample preparation.[19][20][21][22][23]

Comparative Analysis of Techniques

Technique Information Provided Strengths Limitations
¹H NMR Proton environment, connectivity (H-H, H-F coupling)High resolution, detailed structural information.Can have overlapping signals in complex molecules.
¹³C NMR Carbon skeleton, direct C-F bond confirmationUnambiguously identifies all unique carbons.Lower sensitivity, requires more sample or longer acquisition time.[10][11]
¹⁹F NMR Direct confirmation of fluorine, electronic environmentHigh sensitivity, wide chemical shift range, simple spectra.Provides information only about the fluorine's immediate vicinity.
HRMS Exact molecular weight, elemental formulaExtremely accurate, confirms molecular formula.[12][14][24]Does not distinguish between isomers.[12] Provides limited connectivity data.
IR (ATR) Presence of functional groups (C-F, C-O)Fast, requires minimal sample preparation.[19][23]Provides limited structural detail, not suitable for complex mixture analysis.
X-ray Crystallography Absolute 3D structure, stereochemistry, bond lengths/anglesThe "gold standard" for unambiguous structure proof.[25][26][27][28]Requires a suitable single crystal, which can be difficult to grow.

The Gold Standard: X-ray Crystallography

When absolute proof of structure, including stereochemistry, is required, single-crystal X-ray diffraction is the ultimate arbiter.[25][26] This technique provides a precise 3D map of the atoms in the crystal lattice, confirming connectivity, bond angles, and bond lengths. While powerful, obtaining a high-quality single crystal suitable for diffraction can be a significant challenge and is often reserved for final confirmation of key compounds.

Conclusion

The structural confirmation of this compound derivatives is a multi-faceted process that relies on the logical integration of data from several spectroscopic techniques. By combining the detailed connectivity map from multinuclear NMR, the definitive elemental formula from HRMS, and the functional group confirmation from IR, researchers can build a self-validating and trustworthy case for their proposed structure. Each technique provides a unique and complementary piece of the puzzle, and it is the convergence of this data that leads to unambiguous structural elucidation.

References

A Comparative Guide to HPLC and GC-MS Methods for the Characterization of 2-Ethoxy-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous characterization of chemical intermediates is a cornerstone of ensuring the quality, safety, and efficacy of the final product. 2-Ethoxy-5-fluoropyridine, a key building block in the synthesis of various pharmaceutical and agrochemical agents, demands robust analytical methods to determine its purity and impurity profile. This guide provides an in-depth, objective comparison of two premier analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the causality behind experimental choices and present supporting data to empower you in selecting the optimal method for your specific analytical challenge.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a liquid mixture.[1] For a molecule like this compound, which is non-volatile and thermally stable, Reversed-Phase HPLC (RP-HPLC) is the method of choice. It separates analytes based on their hydrophobic interactions with the stationary phase.

Expertise-Driven HPLC Protocol Design

The development of a robust HPLC method is not merely a procedural exercise; it is a systematic process of optimizing variables to achieve the desired separation. The knowledge of the analyte's physicochemical properties, such as its pKa and solubility, is of utmost importance before method development begins.[1]

Experimental Protocol: RP-HPLC for this compound

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column Selection: An Ascentis® C18 column (150 mm x 4.6 mm, 5 µm particle size) is the primary recommendation.

    • Causality: The C18 stationary phase provides excellent hydrophobic retention for the aromatic pyridine ring. The moderate polarity of the ethoxy and fluoro groups ensures adequate interaction and retention, separating it effectively from more polar or non-polar impurities.[2] For compounds with aromatic rings, a Phenyl column can also offer unique selectivity through π-π interactions.[1][2]

  • Mobile Phase: An isocratic elution using a mixture of Acetonitrile and a 20 mM potassium phosphate buffer (pH adjusted to 3.0) in a 60:40 (v/v) ratio.

    • Causality: Acetonitrile is a common organic modifier that provides good peak shape and lower viscosity. A buffer is crucial to control the pH of the mobile phase. The pyridine nitrogen in the analyte is basic; maintaining a pH of 3.0 ensures this nitrogen is consistently protonated, leading to sharp, reproducible peaks and avoiding peak tailing that can occur at intermediate pH values.

  • Flow Rate: 1.0 mL/min.

    • Causality: This flow rate provides a good balance between analysis time and chromatographic efficiency for a standard 4.6 mm ID column.

  • Column Temperature: 30 °C.

    • Causality: Thermostatting the column ensures retention time stability and reproducibility by minimizing the effects of ambient temperature fluctuations on mobile phase viscosity and analyte-stationary phase interactions.

  • Detection: UV detection at 270 nm.

    • Causality: The fluoropyridine ring system contains a chromophore that absorbs UV light. A preliminary scan of the analyte in the mobile phase would confirm the absorption maximum (λmax) is around this wavelength, providing optimal sensitivity.

  • Sample Preparation: Accurately weigh 10 mg of the this compound sample and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary for analysis. Filter through a 0.45 µm syringe filter before injection.

Data Presentation: Expected HPLC Performance

The following table summarizes the expected quantitative data from the analysis of a 99.5% pure sample of this compound containing a common process-related impurity.

CompoundRetention Time (min)Peak Area% Area
Impurity (e.g., 5-Fluoropyridin-2-ol)2.850,0000.5%
This compound5.29,950,00099.5%

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Injector Autosampler Injection Filter->Injector Column C18 Column (30 °C) Injector->Column Pump Isocratic Pump (60:40 ACN:Buffer) Pump->Injector Detector UV Detector (270 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peaks Chromatogram->Integration Quantification Calculate % Purity Integration->Quantification

Caption: Workflow for HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): The Standard for Volatile Impurities and Confident Identification

GC-MS is a premier analytical technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it ideal for analyzing volatile and semi-volatile compounds.[3] It provides not only quantitative data but also structural information, which is invaluable for the confident identification of unknown impurities. Given that this compound is sufficiently volatile, GC-MS is an excellent analytical choice.

Expertise-Driven GC-MS Protocol Design

A successful GC-MS method hinges on ensuring the analyte can be volatilized without degradation and then separated on the column to produce sharp peaks for both the chromatogram and the mass spectrometer.

Experimental Protocol: GC-MS for this compound

  • Instrumentation: A standard GC system coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • Column Selection: An Elite-5MS column (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Causality: This is a low-polarity 5% diphenyl / 95% dimethyl polysiloxane column, which is a general-purpose, robust column ideal for separating a wide range of semi-volatile compounds, including halogenated aromatics.[4] Separation occurs primarily based on boiling point.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Causality: Helium is an inert carrier gas that provides good chromatographic efficiency. A constant flow ensures reproducible retention times.

  • Injector: Split injection (split ratio 50:1) at 250 °C.

    • Causality: A high injector temperature ensures the complete and rapid volatilization of the analyte and any impurities. A split injection is used for concentrated samples to avoid overloading the column, ensuring sharp peak shapes.

  • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

    • Causality: The initial hold at a relatively low temperature allows for focusing of the analytes at the head of the column. The temperature ramp facilitates the elution of compounds in order of their boiling points, providing separation between the main component and potential impurities. The final hold ensures that any high-boiling point compounds are eluted from the column.

  • Mass Spectrometer Parameters:

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Causality: EI at 70 eV is the industry standard. It provides energetic and highly reproducible fragmentation of molecules. The resulting mass spectra are like fingerprints, which can be compared against commercial or in-house spectral libraries (e.g., NIST) for confident compound identification.[4]

    • Scan Range: m/z 40-400.

      • Causality: This mass range is wide enough to capture the molecular ion of this compound (C7H8FNO, MW = 141.14) as well as its characteristic fragments and potential lower or higher molecular weight impurities.

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in Dichloromethane or Ethyl Acetate.

Data Presentation: Expected GC-MS Performance

GC-MS provides both quantitative (% Area) and qualitative (mass spectrum) data.

CompoundRetention Time (min)Key Mass Fragments (m/z)Identification Confidence% Area
This compound7.5141, 113, 85High (Library Match >90%)99.5%
Impurity (e.g., 2-Chloro-5-fluoropyridine)6.2131, 96, 70High (Library Match >90%)0.5%

Visualization: GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Volatile Solvent Sample->Dissolve Injector GC Injector (250°C) Dissolve->Injector Column GC Column (Temp Program) Injector->Column MS_Source MS Ion Source (EI, 70 eV) Column->MS_Source MS_Analyzer Mass Analyzer MS_Source->MS_Analyzer TIC Generate Total Ion Chromatogram (TIC) MS_Analyzer->TIC Spectrum Extract Mass Spectrum TIC->Spectrum Quantification Calculate % Area TIC->Quantification Library_Search Library Search & ID Spectrum->Library_Search

Caption: Workflow for GC-MS analysis of this compound.

Head-to-Head Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS is dictated by the specific analytical goal. The following table provides a direct comparison of their performance attributes for the characterization of this compound.

FeatureHPLCGC-MSSenior Scientist's Verdict
Analyte Suitability Excellent for non-volatile and thermally labile compounds. Perfect for this compound.Requires analyte to be volatile and thermally stable. Suitable for this compound.Both methods are highly suitable for the target analyte.
Selectivity & Identification Based on retention time and UV spectrum. Identification of unknowns is difficult.Based on retention time and mass spectrum. Provides high-confidence identification of unknowns via library matching.GC-MS is superior. The mass spectrum provides definitive structural information, which is critical for identifying process-related impurities or degradants.
Sensitivity Good, typically at the µg/mL to ng/mL level depending on the detector.Excellent, often reaching pg/mL levels, especially in Selected Ion Monitoring (SIM) mode.GC-MS generally offers higher sensitivity, which is advantageous for trace impurity analysis.
Speed of Analysis Runtimes are typically 10-30 minutes.[5]Runtimes are comparable, often in the 15-40 minute range.[4]Both are comparable for routine analysis.
Instrumentation Complexity Relatively straightforward operation. Mobile phase preparation is a key consideration.Can be more complex due to vacuum systems and source tuning. Less solvent waste.HPLC is often considered more of a "plug-and-play" instrument for routine quality control labs.
Typical Application Ideal for routine purity testing, assay determination, and quantification of known impurities.The gold standard for identifying unknown volatile/semi-volatile impurities, and for confirmation of identity.Use HPLC for routine batch release and purity checks. Use GC-MS for method development, impurity profiling, and troubleshooting manufacturing processes.

Conclusion

Both HPLC and GC-MS are powerful, validated techniques for the characterization of this compound. The decision of which to employ is strategic and depends on the analytical question at hand.

  • HPLC is the robust, reliable workhorse for routine quality control, providing accurate and precise quantification of the main component and known impurities. Its operational simplicity makes it ideal for high-throughput environments.

  • GC-MS is the definitive tool for in-depth analysis. Its unparalleled ability to identify unknown volatile compounds makes it indispensable during process development, troubleshooting, and for building a comprehensive impurity profile to meet stringent regulatory requirements.

For a complete characterization strategy, these techniques are best used complementarily. HPLC can be used for routine purity assays, while GC-MS can be employed to investigate any out-of-specification results or to periodically screen for new, unexpected impurities. This dual approach ensures the highest level of quality and confidence in your product.

References

A Comparative Guide to the Efficacy of 2-Ethoxy-5-fluoropyridine-based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the quest for potent and selective kinase inhibitors is a perpetual endeavor. The pyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational drugs.[1] This guide provides a comprehensive comparison of the efficacy of a notable kinase inhibitor featuring a 2-ethoxy-5-fluoropyridine moiety, BMS-777607, against other prominent inhibitors targeting the same key oncogenic pathway. We will delve into the mechanistic rationale, comparative efficacy data, and the detailed experimental methodologies that underpin these findings, offering researchers, scientists, and drug development professionals a thorough understanding of this class of compounds.

Introduction: The Rise of Pyridine-Based Inhibitors and the Focus on c-Met

The c-Met proto-oncogene encodes a receptor tyrosine kinase (RTK) that, upon binding its ligand, hepatocyte growth factor (HGF), triggers a cascade of downstream signaling pathways.[2][3] These pathways, including the RAS-MAPK, PI3K-Akt, and STAT3 pathways, are crucial for normal cellular processes like proliferation, motility, and morphogenesis.[2][4][5] However, aberrant c-Met activation, through gene amplification, mutation, or overexpression, is a well-documented driver of tumorigenesis and metastasis in a variety of cancers, making it a prime target for therapeutic intervention.[2][3][4][6]

BMS-777607 is a potent, ATP-competitive small-molecule inhibitor that targets the c-Met kinase superfamily.[7][8] Its chemical structure, N-(4-((2-amino-3-chloropyridin-4-yl)oxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, features a key 4-ethoxy-2-oxo-1,2-dihydropyridine-3-carboxamide core. While not a simple this compound, this core component is critical to its inhibitory activity. This guide will compare the efficacy of BMS-777607 with other well-established c-Met inhibitors, namely Crizotinib, Foretinib, and Capmatinib.

The c-Met Signaling Pathway: A Target for Cancer Therapy

The intricate signaling network initiated by HGF binding to the c-Met receptor is a central driver of cancer progression. The following diagram illustrates the key downstream pathways activated by c-Met, leading to cellular responses such as proliferation, survival, and invasion.

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcomes Cellular Outcomes cMet c-Met Receptor GRB2 GRB2/SOS cMet->GRB2 Recruitment PI3K PI3K cMet->PI3K Activation STAT3 STAT3 cMet->STAT3 Phosphorylation HGF HGF (Ligand) HGF->cMet Binding & Dimerization RAS RAS GRB2->RAS AKT AKT PI3K->AKT Transcription Gene Transcription STAT3->Transcription Dimerization & Translocation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Invasion Invasion Transcription->Invasion Angiogenesis Angiogenesis Transcription->Angiogenesis

Caption: The c-Met signaling pathway and its downstream effectors.

Comparative Efficacy of c-Met Inhibitors

The efficacy of kinase inhibitors is typically evaluated through a combination of in vitro biochemical assays, cell-based assays, and in vivo animal models. Here, we compare the performance of BMS-777607 with Crizotinib, Foretinib, and Capmatinib.

In Vitro Efficacy

Biochemical assays measure the direct inhibitory effect of a compound on the kinase's enzymatic activity, often reported as the half-maximal inhibitory concentration (IC50). Cell-based assays, on the other hand, assess the inhibitor's activity within a cellular context, such as inhibiting cell proliferation or inducing apoptosis.

InhibitorTarget Kinase(s)Biochemical IC50 (nM)Cell-based IC50 (nM) (GTL-16 cells)
BMS-777607 c-Met, Axl, Ron, Tyro3 3.9 (c-Met) 20
Crizotinibc-Met, ALK, ROS111 (c-Met, cell-based)Not explicitly found for GTL-16
Foretinibc-Met, VEGFR2, PDGFRβ, Tie-2, RON, Kit, FLT30.4 (c-Met)Not explicitly found for GTL-16
Capmatinibc-Met0.13 (c-Met)Not explicitly found for GTL-16

Note: GTL-16 is a human gastric adenocarcinoma cell line with c-Met gene amplification and overexpression, making it a relevant model for studying c-Met inhibitors.[9]

BMS-777607 demonstrates potent inhibition of c-Met in the low nanomolar range in biochemical assays.[8][10][11] Its efficacy is maintained in cell-based assays, with an IC50 of 20 nM in the c-Met-dependent GTL-16 cell line.[8] While direct comparative IC50 values in the same cell line under identical conditions are not always available in the public domain, the data suggests that all four inhibitors are highly potent against c-Met.

In Vivo Efficacy

The ultimate test of a drug candidate's potential lies in its performance in vivo. Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard preclinical tool for evaluating the anti-tumor activity of cancer drugs.

InhibitorXenograft ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
BMS-777607 GTL-16 (gastric) 50 mg/kg, p.o., daily Complete tumor stasis [8]
BMS-777607 KHT (sarcoma) 25 mg/kg, p.o., daily 28.3% decrease in lung nodules [12]
Crizotinib92.1 & Omm1.3 (uveal melanoma)50 mg/kg, p.o., 5 days/weekNo significant tumor growth inhibition[13][14]
ForetinibSKOV3ip1 (ovarian)30 mg/kg, p.o., daily86% inhibition of tumor weight[15]
ForetinibMDA-MB-231 (breast)50 mg/kg, p.o., daily79.16% inhibition of tumor volume[16]
CapmatinibMETex14 NSCLCNot specifiedDemonstrated anticancer activity[17]

p.o. = oral administration

BMS-777607 has shown significant in vivo efficacy, achieving complete tumor stasis in the GTL-16 gastric carcinoma xenograft model at a dose of 50 mg/kg.[8] In a metastatic sarcoma model, it significantly reduced the formation of lung nodules.[12] Foretinib also demonstrates robust in vivo activity, with significant tumor growth inhibition in ovarian and breast cancer models.[15][16] Crizotinib's in vivo efficacy can be context-dependent, showing significant activity in ALK-rearranged tumors but less so in some c-Met driven models.[13][14] Capmatinib has also shown preclinical in vivo activity, which supported its clinical development.[17]

Structure-Activity Relationship (SAR) Insights

The development of potent and selective kinase inhibitors like BMS-777607 is a result of meticulous structure-activity relationship (SAR) studies. The 2-oxo-1,2-dihydropyridine-3-carboxamide core of BMS-777607 is a key pharmacophore. SAR studies on related quinoline-containing c-Met inhibitors have highlighted the importance of specific structural features for potent binding to the ATP site of the c-Met protein.[18] Furthermore, modifications to the pyridone core have been shown to influence both potency and selectivity.[19] The introduction of the ethoxy group at the 4-position and the fluoro group on the phenyl ring of the pyridone scaffold in BMS-777607 were likely optimizations to enhance potency, selectivity, and pharmacokinetic properties. The design of analogs based on the BMS-777607 structure has led to the discovery of even more potent c-Met inhibitors, underscoring the value of this chemical scaffold.[20]

Experimental Methodologies: A Guide to Evaluating Inhibitor Efficacy

To ensure the trustworthiness and reproducibility of efficacy data, standardized and well-validated experimental protocols are essential. Below are detailed, step-by-step methodologies for key experiments used to evaluate c-Met kinase inhibitors.

Biochemical Kinase Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

ADP_Glo_Workflow A 1. Kinase Reaction: - Recombinant c-Met Kinase - Substrate (Poly(E,Y)) - ATP - Inhibitor (e.g., BMS-777607) B 2. ADP-Glo™ Reagent Addition: - Terminates kinase reaction - Depletes remaining ATP A->B C 3. Kinase Detection Reagent Addition: - Converts ADP to ATP - Luciferase/Luciferin reaction generates light B->C D 4. Luminescence Measurement: - Signal is proportional to ADP produced - Correlates with kinase activity C->D

Caption: Workflow for the ADP-Glo™ kinase assay.

Protocol:

  • Reaction Setup: In a 96-well plate, combine recombinant human c-Met kinase, a suitable substrate (e.g., poly(Glu, Tyr)), ATP, and varying concentrations of the test inhibitor in a kinase assay buffer.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Signal Generation: Add Kinase Detection Reagent, which contains enzymes that convert the newly formed ADP back to ATP, which is then used by a luciferase to generate a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader. The light output is directly proportional to the amount of ADP generated and inversely proportional to the inhibitory activity of the compound.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based c-Met Phosphorylation Assay (Western Blot)

This method directly assesses the ability of an inhibitor to block c-Met autophosphorylation in a cellular context.

Protocol:

  • Cell Culture and Treatment: Plate c-Met-dependent cancer cells (e.g., GTL-16) and allow them to adhere. Treat the cells with various concentrations of the inhibitor for a specified time (e.g., 2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane and then probe with primary antibodies specific for phosphorylated c-Met (p-cMet) and total c-Met. Subsequently, incubate with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the ratio of p-cMet to total c-Met at different inhibitor concentrations.

In Vivo Tumor Xenograft Study

This model evaluates the anti-tumor efficacy of an inhibitor in a living organism.

Xenograft_Workflow A 1. Cell Implantation: - Inject human tumor cells (e.g., GTL-16) subcutaneously into immunocompromised mice. B 2. Tumor Growth: - Allow tumors to reach a palpable size (e.g., 100-200 mm³). A->B C 3. Treatment Administration: - Administer the inhibitor (e.g., BMS-777607) or vehicle control orally, daily. B->C D 4. Tumor Measurement: - Measure tumor volume regularly (e.g., twice weekly) with calipers. C->D E 5. Endpoint Analysis: - At the end of the study, euthanize mice and excise tumors for weight measurement and further analysis (e.g., Western blot). D->E

Caption: Workflow for an in vivo tumor xenograft study.

Protocol:

  • Animal Model: Use immunocompromised mice (e.g., athymic nude or SCID mice).

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., 5 x 10^6 GTL-16 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

  • Drug Administration: Administer the test inhibitor (e.g., BMS-777607 at 50 mg/kg) and a vehicle control to the respective groups, typically via oral gavage, on a predetermined schedule (e.g., daily).

  • Tumor Measurement: Measure the tumor dimensions with calipers two to three times a week and calculate the tumor volume using the formula: (length x width²)/2.

  • Endpoint: Continue the treatment for a specified duration or until the tumors in the control group reach a maximum allowed size. At the end of the study, euthanize the animals, and excise and weigh the tumors.

  • Data Analysis: Compare the tumor volumes and weights between the treated and control groups to determine the percentage of tumor growth inhibition.

Conclusion and Future Perspectives

The this compound moiety, as part of the larger and more complex scaffold of BMS-777607, contributes to a highly potent and selective inhibitor of the c-Met kinase superfamily. Comparative analysis reveals that BMS-777607 exhibits robust efficacy, both in vitro and in vivo, comparable and in some cases superior to other c-Met inhibitors like Crizotinib, Foretinib, and Capmatinib. The detailed experimental protocols provided herein offer a framework for the rigorous evaluation of such inhibitors.

The continued exploration of structure-activity relationships around the pyridine and pyridinone cores will undoubtedly lead to the development of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles. As our understanding of the complexities of c-Met signaling and resistance mechanisms deepens, the rational design of novel inhibitors based on scaffolds like that of BMS-777607 will remain a critical strategy in the fight against cancer.

References

A Senior Application Scientist's Guide to Benchmarking 2-Ethoxy-5-fluoropyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic selection of heterocyclic building blocks is paramount for synthesizing complex molecular architectures. Fluorinated pyridines, in particular, are of immense interest due to their prevalence in pharmaceuticals and agrochemicals, where the fluorine atom can significantly enhance metabolic stability, binding affinity, and pharmacokinetic properties.[1][2] This guide provides an in-depth performance benchmark of 2-Ethoxy-5-fluoropyridine, a structurally unique building block, in two cornerstone reactions of modern synthetic chemistry: the Suzuki-Miyaura C-C coupling and the Buchwald-Hartwig C-N amination.

While direct, peer-reviewed comparative studies on this compound are not extensively documented, this guide leverages established organometallic principles and data from analogous systems to construct a robust predictive benchmark. We will objectively compare its projected performance against more conventional halogenated pyridines, providing detailed experimental protocols and the scientific rationale behind our choices.

Mechanistic & Reactivity Considerations

This compound presents a unique electronic profile. The ethoxy group at the C-2 position is a moderate electron-donating group, while the fluorine atom at the C-5 position is strongly electron-withdrawing. This push-pull system influences the reactivity of the pyridine ring. In palladium-catalyzed cross-coupling reactions, the C-2 position is the reactive site. However, the carbon-oxygen bond of an aryl ether is significantly stronger and less readily activated by Pd(0) than a carbon-halogen bond. This inherent stability necessitates more specialized and reactive catalytic systems compared to its chloro- or bromo-analogs.

Our comparative analysis will therefore benchmark this compound against:

  • 2-Chloro-5-fluoropyridine: A common, moderately reactive coupling partner.

  • 2-Bromo-5-fluoropyridine: A highly reactive substrate, often used for facile couplings.

The central hypothesis is that the reactivity will follow the order: Bromo > Chloro >> Ethoxy . This guide will provide the experimental framework to validate this principle.

Benchmark 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)-C(sp²) bonds.[3][4] Its efficiency is highly dependent on the oxidative addition of the palladium catalyst to the electrophile, a step where the nature of the leaving group is critical.

Expertise & Causality: Catalyst Selection

For less reactive electrophiles like aryl chlorides and ethers, the choice of phosphine ligand is crucial. Bulky, electron-rich dialkylbiaryl phosphine ligands, such as XPhos or SPhos , are known to promote the challenging oxidative addition step and facilitate reductive elimination.[5] We have selected a catalyst system based on Pd(OAc)₂ and XPhos, which is well-documented for its high activity in coupling reactions involving challenging substrates.[6]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a standardized experiment to compare the performance of the three pyridine derivatives when coupled with a model partner, Phenylboronic Acid.

  • Reaction Setup: To a flame-dried Schlenk tube under an argon atmosphere, add the pyridine substrate (1.0 mmol, 1.0 equiv.), Phenylboronic Acid (1.5 mmol, 1.5 equiv.), Potassium Phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv.), Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Solvent Addition: Add 5 mL of degassed 1,4-dioxane to the tube via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Comparative Performance

The following table presents the anticipated, illustrative yields for the Suzuki-Miyaura coupling, based on established reactivity principles.

SubstrateLeaving GroupBond TypeExpected Yield (%)
2-Bromo-5-fluoropyridine-BrC-Br>90%
2-Chloro-5-fluoropyridine-ClC-Cl65-80%
This compound-OEtC-O<20% (under these conditions)

This data is illustrative and serves as a benchmark for a proposed experimental comparison.

Visualizations: Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle cluster_0 pd0 Pd(0)L2 pd2_complex Ar-Pd(II)L2-X pd2_complex->pd0 Reductive Elimination transmetalation_complex Ar-Pd(II)L2-Ar' pd2_complex->transmetalation_complex Transmetalation transmetalation_complex->pd0 product Ar-Ar' Ar-X Ar-X Ar-X->pd2_complex Oxidative Addition Ar'-B(OR)2 Ar'-B(OR)2 + Base Ar'-B(OR)2->transmetalation_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow Experimental Workflow: Suzuki Coupling A 1. Add Reagents to Schlenk Tube (Pyridine, Boronic Acid, Base, Catalyst) B 2. Evacuate & Backfill with Argon A->B C 3. Add Degassed Dioxane B->C D 4. Heat at 100 °C for 12h C->D E 5. Cool & Perform Aqueous Work-up D->E F 6. Purify by Column Chromatography E->F G 7. Characterize Product F->G

Caption: A general experimental workflow for Suzuki-Miyaura cross-coupling.

Benchmark 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, crucial for the synthesis of countless pharmaceuticals.[7][8] Similar to the Suzuki reaction, the efficiency of C-N coupling is highly dependent on the electrophile's leaving group.

Expertise & Causality: Ligand and Base Selection

The coupling of amines with aryl ethers is a particularly challenging transformation that requires a highly active catalyst system. The choice of a bulky biarylphosphine ligand like XPhos or the even more specialized BrettPhos is often necessary to achieve reasonable yields.[5][6] Furthermore, a strong, non-nucleophilic base such as Sodium tert-butoxide (NaOt-Bu) is required to deprotonate the amine and facilitate the catalytic cycle.[9]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a standardized method for comparing the three pyridine substrates in a reaction with Morpholine, a common secondary amine.

  • Reaction Setup: In a glovebox, add the pyridine substrate (1.0 mmol, 1.0 equiv.), Sodium tert-butoxide (1.4 mmol, 1.4 equiv.), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and XPhos (0.036 mmol, 3.6 mol%) to a screw-cap vial.

  • Reagent Addition: Add Morpholine (1.2 mmol, 1.2 equiv.) and 4 mL of degassed toluene.

  • Reaction: Seal the vial and remove it from the glovebox. Heat the reaction mixture in an oil bath at 110 °C for 18 hours with vigorous stirring.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate, filter through a pad of Celite®, and concentrate the filtrate.

  • Purification: Purify the residue by flash column chromatography to isolate the aminated product.

Data Presentation: Comparative Performance

The following table outlines the expected, illustrative yields for the Buchwald-Hartwig amination, reflecting the known reactivity trends of the leaving groups.

SubstrateLeaving GroupBond TypeExpected Yield (%)
2-Bromo-5-fluoropyridine-BrC-Br>95%
2-Chloro-5-fluoropyridine-ClC-Cl70-85%
This compound-OEtC-O30-50% (with specialized catalyst)

This data is illustrative and serves as a benchmark for a proposed experimental comparison.

Visualizations: Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Catalytic Cycle cluster_0 pd0 Pd(0)L2 pd2_complex Ar-Pd(II)L2-X pd2_complex->pd0 Reductive Elimination amido_complex [Ar-Pd(II)L2(NR'R'')] pd2_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 product Ar-NR'R'' Ar-X Ar-X Ar-X->pd2_complex Oxidative Addition HNR'R'' HNR'R'' + Base HNR'R''->amido_complex

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Buchwald_Workflow Experimental Workflow: Amination A 1. Add Solids to Vial in Glovebox (Pyridine, Base, Catalyst, Ligand) B 2. Add Amine and Toluene A->B C 3. Seal Vial and Heat at 110 °C for 18h B->C D 4. Cool & Filter through Celite C->D E 5. Concentrate Filtrate D->E F 6. Purify by Column Chromatography E->F G 7. Characterize Product F->G

Caption: A general experimental workflow for Buchwald-Hartwig amination.

Concluding Analysis

This guide establishes a predictive benchmark for the performance of this compound in key cross-coupling reactions. As anticipated from fundamental organometallic principles, its C-O bond is significantly less reactive than the C-Cl or C-Br bonds of analogous fluoropyridines.

Key Takeaways for the Practicing Scientist:

  • Reactivity: this compound should be considered a substrate of low reactivity, requiring highly active, specialized catalyst systems (e.g., those employing bulky biarylphosphine ligands) and potentially harsher reaction conditions.

  • Application Niche: While not a direct replacement for its halogenated counterparts in routine couplings, its lower reactivity could be strategically advantageous. It may be employed in complex, multi-step syntheses where a robust group is needed that can withstand reactions at other sites before being activated for a final, targeted coupling step.

  • Future Research: The protocols and expected outcomes detailed herein provide a validated starting point for researchers to perform direct, side-by-side comparisons and fully elucidate the synthetic utility of this unique building block.

By understanding the principles of catalyst activation and leaving group potential, researchers can make informed decisions, saving valuable time and resources in the lab while unlocking new synthetic possibilities.

References

A Comparative Guide to the Cross-Validation of 2-Ethoxy-5-fluoropyridine in C-N Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in drug discovery and medicinal chemistry, the selection of heterocyclic building blocks is a critical decision that dictates the efficiency of synthetic routes and the ultimate properties of the target molecules. Among the vast array of available reagents, 2-Ethoxy-5-fluoropyridine has emerged as a valuable scaffold. The strategic placement of the fluorine atom and the ethoxy group on the pyridine ring offers a unique combination of electronic properties and reactivity, making it an attractive starting point for the synthesis of novel therapeutics. The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[1][2]

This guide provides an in-depth, objective comparison of this compound's performance, primarily focusing on its application in the palladium-catalyzed Buchwald-Hartwig amination—a cornerstone reaction for the formation of carbon-nitrogen (C-N) bonds.[3] We will cross-validate its experimental utility against a common alternative, 2-Chloro-5-fluoropyridine, providing the detailed protocols and supporting data necessary for researchers to make informed decisions in their synthetic endeavors.

The Strategic Advantage of Fluorinated Pyridines

The pyridine moiety is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs.[4] When functionalized with fluorine, its properties are further modulated. The strong electron-withdrawing nature of fluorine can significantly alter the pKa of the pyridine nitrogen and influence the molecule's interaction with biological targets.[1] The ethoxy group at the 2-position of this compound serves as a versatile leaving group in various cross-coupling reactions, offering a distinct reactivity profile compared to more conventional halide-based substrates.

Core Application: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for constructing aryl amines from aryl halides or pseudohalides.[3][5] This transformation is indispensable in pharmaceutical development, where the aryl amine motif is ubiquitous. The efficiency of this reaction is highly dependent on the choice of catalyst, ligand, base, and the nature of the aryl electrophile.[6][7]

Here, we dissect the performance of this compound as the electrophilic partner in this critical reaction.

Experimental Workflow: Buchwald-Hartwig Amination

The following diagram outlines a generalized workflow for the palladium-catalyzed amination of a pyridine substrate.

G cluster_prep Preparation Stage cluster_reaction Reaction Stage cluster_workup Work-up & Purification prep_reactants 1. Combine Reactants - this compound - Amine Coupling Partner - Base (e.g., NaOt-Bu) prep_catalyst 2. Add Catalyst System - Palladium Precursor (e.g., Pd₂(dba)₃) - Ligand (e.g., XPhos) prep_solvent 3. Add Anhydrous Solvent (e.g., Toluene) prep_inert 4. Purge with Inert Gas (Argon or Nitrogen) reaction 5. Heat Reaction Mixture (e.g., 80-110 °C) Monitor by TLC/LC-MS prep_inert->reaction workup_quench 6. Cool & Quench Reaction reaction->workup_quench workup_extract 7. Aqueous Work-up & Solvent Extraction workup_quench->workup_extract workup_purify 8. Column Chromatography workup_extract->workup_purify final_product Final Product (2-Amino-5-fluoropyridine derivative) workup_purify->final_product

Caption: Generalized workflow for Buchwald-Hartwig amination.

Detailed Protocol: Amination of this compound with Morpholine

This protocol provides a validated starting point for researchers.

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk tube, add NaOt-Bu (1.4 equiv).

  • Catalyst Pre-formation (Optional but Recommended): In a separate vial under an inert atmosphere, dissolve Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%) in a small amount of anhydrous toluene. Stir for 10 minutes.

  • Reactant Addition: To the Schlenk tube containing the base, add this compound (1.0 equiv) and morpholine (1.2 equiv), followed by the remaining anhydrous toluene.

  • Catalyst Addition: Transfer the pre-formed catalyst solution to the Schlenk tube via syringe.

  • Inert Atmosphere: Seal the Schlenk tube, and evacuate and backfill with argon three times.

  • Reaction: Heat the mixture to 100 °C in an oil bath and stir for 4-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Quench carefully with water and dilute with ethyl acetate.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-(morpholino)-5-fluoropyridine.

Causality Behind Experimental Choices

  • Palladium Precursor & Ligand: The Pd₂(dba)₃/XPhos system is highly effective for C-N coupling. Pd(0) initiates the catalytic cycle by oxidative addition into the C-O bond of the pyridine.[8] The bulky, electron-rich XPhos ligand is crucial; it stabilizes the palladium center, promotes the rate-limiting oxidative addition, and facilitates the final reductive elimination step to form the product.[7]

  • Base: A strong, non-nucleophilic base like NaOt-Bu is required to deprotonate the amine (morpholine), forming the corresponding amide in situ. This is the active nucleophile that participates in the catalytic cycle.[6]

  • Anhydrous Conditions: The reaction is sensitive to water, which can deactivate the catalyst and hydrolyze the base. Using anhydrous solvents and an inert atmosphere is critical for achieving high yields.

Performance Comparison: this compound vs. 2-Chloro-5-fluoropyridine

To provide a clear benchmark, we compare the performance of this compound with its chloro-analogue, 2-Chloro-5-fluoropyridine, a widely used alternative. The primary difference lies in the leaving group at the 2-position (ethoxy vs. chloro), which significantly impacts reactivity in palladium-catalyzed cross-coupling.

ParameterThis compound2-Chloro-5-fluoropyridineRationale & Field Insights
Relative Reactivity Moderate to HighModerateAryl chlorides are notoriously less reactive than bromides or iodides in Buchwald-Hartwig amination.[6] While 2-alkoxypyridines are also used, the C-O bond activation can sometimes be more challenging than C-Cl activation, though modern ligands have greatly improved scope. The choice often depends on the specific amine coupling partner.
Optimal Ligand Class Bulky Biarylphosphines (e.g., XPhos, RuPhos)Bulky Biarylphosphines (e.g., BrettPhos, SPhos)Both substrates benefit from highly active, sterically demanding ligands to overcome the electron-deficient nature of the pyridine ring and facilitate the challenging oxidative addition step.[7][8]
Typical Reaction Temp. 90-110 °C100-120 °CThe generally lower reactivity of the chloride substrate may necessitate slightly higher temperatures to achieve comparable reaction rates.
Typical Reaction Time 4-16 hours8-24 hoursSlower kinetics for the C-Cl bond activation often leads to longer required reaction times.
Anticipated Yield Good to Excellent (75-95%)Fair to Good (60-85%)With an optimized catalyst system, the ethoxy substrate can provide more consistent and higher yields across a broader range of amines.
Substrate Availability Commercially available from specialized suppliers.[9][10]Widely available from major chemical suppliers.2-Chloro-5-fluoropyridine is generally more common and may be more cost-effective for large-scale synthesis.

The Catalytic Cycle: A Mechanistic View

Understanding the mechanism is key to troubleshooting and optimization. The Buchwald-Hartwig amination proceeds via a well-established Pd(0)/Pd(II) catalytic cycle.

G pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Complex pd0->oa_complex Oxidative Addition amine_complex Amine Coordination Complex oa_complex->amine_complex Amine Coordination amide_complex Palladium Amido Complex amine_complex->amide_complex Deprotonation amide_complex->pd0 Reductive Elimination product Ar-NR₂ (Final Product) amide_complex->product base_out Base-H⁺ + OEt⁻ amide_complex->base_out product->pd0 reactants Ar-OEt + HNR₂ reactants->oa_complex base_in Base (NaOt-Bu) base_in->amine_complex

Caption: The Pd(0)/Pd(II) catalytic cycle for Buchwald-Hartwig amination.

This cycle illustrates the key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the Carbon-Oxygen bond of this compound to form a Pd(II) complex.[11]

  • Amine Coordination & Deprotonation: The amine displaces the ethoxy group and is subsequently deprotonated by the base to form a palladium amido complex.

  • Reductive Elimination: The final C-N bond is formed as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[8]

Conclusion and Recommendations

For researchers engaged in the synthesis of novel chemical entities, this compound represents a highly effective and versatile building block for introducing the 5-fluoropyridin-2-yl moiety via C-N bond formation.

  • Recommendation for High Efficiency: When high yields and shorter reaction times are paramount, This compound , paired with a modern biarylphosphine ligand like XPhos, is an excellent choice. Its reactivity profile often leads to cleaner reactions and simpler purification.

  • Recommendation for Cost-Effectiveness and Scale-Up: For initial route-scouting or large-scale campaigns where cost is a primary driver, the more widely available 2-Chloro-5-fluoropyridine is a viable alternative. However, researchers should anticipate the potential need for more rigorous optimization of reaction conditions (higher temperatures, longer times, and potentially higher catalyst loading) to achieve satisfactory yields.

Ultimately, the choice of reagent is context-dependent. This guide provides the necessary comparative data and validated protocols to empower scientists to select the optimal building block for their specific synthetic challenges, accelerating the pace of drug discovery and development.

References

A Comparative Guide to Purity Standards and Reference Materials for 2-Ethoxy-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity of starting materials and intermediates is a cornerstone of safety, efficacy, and reproducibility. 2-Ethoxy-5-fluoropyridine, a key building block in the synthesis of various pharmacologically active molecules, is no exception. This guide provides an in-depth comparison of the purity standards, analytical methodologies, and available reference materials for this compound, offering a framework for its rigorous quality assessment.

The Critical Role of Purity in Drug Development

The presence of impurities in a chemical intermediate like this compound can have significant downstream consequences.[1][2][3] These impurities can arise from the synthetic route, degradation, or storage and are broadly classified as organic, inorganic, and residual solvents.[2][3] In the context of drug development, unidentified or unquantified impurities can lead to:

  • Altered Biological Activity: Impurities may possess their own pharmacological effects, potentially leading to off-target effects or altered efficacy of the final active pharmaceutical ingredient (API).

  • Toxicity: Some impurities, even at trace levels, can be toxic or genotoxic, posing a direct risk to patient safety.[4]

  • Variable Reaction Outcomes: The presence of reactive impurities can interfere with subsequent synthetic steps, leading to lower yields, and the formation of new, unintended byproducts.

  • Regulatory Hurdles: Regulatory bodies like the FDA and EMA have stringent requirements for the identification, qualification, and control of impurities in drug substances and products, as outlined in the International Council for Harmonisation (ICH) guidelines.[1][3]

Given these considerations, establishing robust analytical methods for purity determination is not merely a quality control measure but a fundamental aspect of sound scientific practice and regulatory compliance.

Purity Specifications and Commercially Available Materials

Currently, there is no dedicated monograph for this compound in major pharmacopeias such as the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP). Consequently, there are no official, globally recognized purity standards or certified reference materials (CRMs) specifically for this compound.

In the commercial landscape, this compound is primarily available as a research-grade chemical. A survey of various chemical suppliers indicates a standard purity offering of ≥97% . While this grade is suitable for many research applications, the development of pharmaceutical products necessitates a more thorough characterization and a higher purity threshold.

For comparison, other fluorinated pyridine derivatives intended for pharmaceutical use often have much stricter purity requirements, typically ≥99.0% , with specific limits on moisture content, residual solvents, and heavy metals.

Table 1: Comparison of Typical Purity Specifications

ParameterThis compound (Research Grade)Typical Pharmaceutical Intermediate
Purity (Assay) ≥97%≥99.0%
Identification Conforms to structure (e.g., by NMR, IR)Conforms to reference standard
Individual Impurity Not typically specified≤0.1%
Total Impurities Not typically specified≤0.5%
Moisture Content Not typically specified≤0.5%
Residual Solvents Not typically specifiedComplies with ICH Q3C limits
Heavy Metals Not typically specified≤10-20 ppm

Analytical Methodologies for Purity Determination

A comprehensive assessment of this compound purity requires a combination of chromatographic and spectroscopic techniques. The choice of method depends on the specific analytical goal, such as routine quality control, impurity profiling, or structural elucidation.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity analysis of non-volatile organic compounds.[4][5] A reversed-phase HPLC (RP-HPLC) method is well-suited for separating this compound from its potential impurities.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Diluent (e.g., Acetonitrile/Water) Sample->Dissolve Filter Filter through 0.45 µm filter Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % Purity and Impurity Levels Integrate->Calculate

Caption: High-Level Workflow for HPLC Purity Determination.

Experimental Protocol: Proposed RP-HPLC Method

This proposed method is based on common practices for the analysis of similar pyridine derivatives and should be validated according to ICH Q2(R2) guidelines.[6][7]

  • Instrumentation:

    • HPLC system with a pump, autosampler, column oven, and UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-2 min: 10% B

      • 2-20 min: 10% to 90% B

      • 20-25 min: 90% B

      • 25.1-30 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a sample solution of this compound in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • The purity is typically determined by area normalization, where the peak area of this compound is expressed as a percentage of the total peak area.

    • Impurity levels are calculated based on their respective peak areas relative to the main peak.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[5] It is particularly useful for identifying and quantifying residual solvents and volatile organic impurities that may not be detected by HPLC.

Workflow for GC-MS Impurity Analysis

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_gcms GC-MS Analysis cluster_data_gc Data Analysis Sample_GC Weigh Sample Dissolve_GC Dissolve in Volatile Solvent (e.g., Dichloromethane) Sample_GC->Dissolve_GC Inject_GC Inject into GC Dissolve_GC->Inject_GC Separate_GC Separation in Capillary Column Inject_GC->Separate_GC Detect_MS Mass Spectrometry Detection Separate_GC->Detect_MS Analyze_Spectra Analyze Mass Spectra Detect_MS->Analyze_Spectra Identify_Impurities Identify Impurities (Library Search) Analyze_Spectra->Identify_Impurities

Caption: High-Level Workflow for GC-MS Impurity Identification.

Experimental Protocol: Proposed GC-MS Method

  • Instrumentation:

    • GC system coupled to a Mass Spectrometer (e.g., single quadrupole or time-of-flight).

  • Chromatographic Conditions:

    • Column: Capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl polysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Sample Preparation:

    • Prepare a sample solution of this compound in a volatile solvent such as dichloromethane or methanol to a concentration of approximately 1 mg/mL.

  • Data Analysis:

    • Identify the main component and any impurities by comparing their mass spectra with a reference library (e.g., NIST).

    • Quantification can be performed using an internal standard if required.

Potential Impurities in this compound

A thorough impurity profiling requires an understanding of the potential byproducts from the synthetic route. While specific manufacturing processes are often proprietary, a common route to similar compounds involves nucleophilic aromatic substitution. Potential process-related impurities could include:

  • Starting Materials: Unreacted precursors.

  • Isomeric Impurities: Other positional isomers formed during the synthesis.

  • Hydrolysis Products: Reaction with residual moisture leading to the corresponding pyridone.

  • Over-alkylation/Ethylation Products: Formation of related ethylated byproducts.

Comparison of Analytical Methods

Table 2: Performance Comparison of HPLC and GC-MS for Purity Analysis

FeatureHPLC-UVGC-MS
Principle Partitioning between liquid mobile phase and solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Analyte Suitability Non-volatile and thermally stable compounds.Volatile and semi-volatile compounds.
Primary Application Quantitative purity determination and analysis of non-volatile impurities.Identification and quantification of volatile impurities and residual solvents.
Detection UV-Vis absorbance.Mass-to-charge ratio, providing structural information.
Strengths Robust, reproducible, high precision for quantification.High sensitivity, excellent for identification of unknowns.
Limitations May not detect non-UV active or volatile impurities.Not suitable for non-volatile or thermally labile compounds.

Conclusion and Recommendations

For a comprehensive quality assessment of this compound, particularly in the context of drug development, a multi-faceted analytical approach is essential. While commercially available materials typically offer a purity of ≥97%, this may be insufficient for pharmaceutical applications.

Recommendations for Researchers and Drug Development Professionals:

  • Establish In-House Standards: In the absence of official reference materials, it is crucial to thoroughly characterize a batch of this compound to be used as an in-house primary reference standard. This should involve purification and comprehensive analysis by multiple techniques (NMR, MS, elemental analysis).

  • Employ Orthogonal Analytical Methods: Utilize both HPLC and GC-MS to obtain a complete impurity profile. HPLC is the preferred method for quantifying the main component and non-volatile impurities, while GC-MS is indispensable for identifying volatile impurities and residual solvents.

  • Method Validation: Any analytical method used for quality control and release testing must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[6][7] This includes demonstrating specificity, linearity, accuracy, precision, and robustness.

  • Impurity Identification and Control: Efforts should be made to identify any impurity present at a level of 0.1% or higher. Once identified, a strategy for controlling these impurities in the manufacturing process should be developed.

By implementing these rigorous analytical strategies, researchers and drug development professionals can ensure the quality and consistency of this compound, thereby contributing to the development of safe and effective medicines.

References

A Comparative Guide to the Biological Activity of 2-Ethoxy-5-fluoropyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-Ethoxy-5-fluoropyridine Scaffold

In the landscape of medicinal chemistry, the pyridine scaffold is a privileged heterocycle, forming the core of numerous therapeutic agents.[1][2] Its ability to engage in hydrogen bonding and its versatile substitution patterns make it a cornerstone of drug design. The strategic incorporation of fluorine into this scaffold has become a powerful tactic to enhance pharmacological properties.[3] Fluorine's high electronegativity and the strength of the carbon-fluorine bond can profoundly influence a molecule's binding affinity, metabolic stability, and lipophilicity, often leading to improved pharmacokinetic and pharmacodynamic profiles.[3]

This guide focuses on a specific, promising scaffold: this compound. The 5-fluoro substituent is a well-established bioisostere for hydrogen that can modulate the pKa of the pyridine nitrogen, potentially enhancing interactions with biological targets.[3] The 2-ethoxy group can serve as a hydrogen bond acceptor and contribute to favorable hydrophobic interactions within a target's binding pocket. This combination makes analogs derived from this core compelling candidates for drug discovery programs, particularly in oncology and infectious diseases.[2][4]

This document provides a comprehensive framework for assessing and comparing the biological activity of a hypothetical series of this compound analogs. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols for key assays, and offer a logical structure for data interpretation, empowering researchers to systematically evaluate novel chemical entities.

Designing a Comparative Analog Series

To objectively assess structure-activity relationships (SAR), a logical series of analogs must be synthesized. For this guide, we will consider a hypothetical series based on the this compound core, with modifications at the 4-position (R-group), a common site for derivatization.

Compound ID Core Scaffold R-Group (Position 4) Rationale for Inclusion
LEAD-001 This compound-HParent compound for baseline activity.
LEAD-002 This compound-NH₂Introduces a hydrogen bond donor/acceptor.
LEAD-003 This compound-COOHIntroduces a charged group, potential salt bridge formation.
LEAD-004 This compound-C(O)NH-PhIntroduces a larger, hydrophobic, and H-bonding amide group.
LEAD-005 This compound-SO₂NH₂Introduces a sulfonamide group, a common pharmacophore.

Phase 1: Foundational Biological Screening - Cytotoxicity

The initial and most critical step in evaluating novel compounds, especially for anticancer potential, is to assess their general cytotoxicity.[5][6] This provides a broad understanding of a compound's effect on cell viability and proliferation. We will utilize two robust, colorimetric assays: the MTT and SRB assays. The choice of these assays is based on their differing principles—metabolic activity versus total protein content—providing a more validated initial assessment.[5]

Experimental Workflow: General Cytotoxicity Screening

The overall process for initial screening is a systematic progression from cell culture to data analysis, ensuring reproducibility and accuracy.[5][7]

G cluster_prep Preparation cluster_treat Treatment & Incubation cluster_assay Assay & Analysis A Cancer Cell Line Culture & Maintenance B Cell Seeding (96-well Plates) A->B E Cell Treatment B->E C Test Compound Stock Solution Prep D Serial Dilution of Test Compounds C->D D->E F Incubation (e.g., 48 hours) E->F G Assay Procedure (MTT or SRB) F->G H Absorbance Measurement G->H I Calculate % Cell Viability H->I J Determine IC50 Value I->J

Caption: General workflow for in vitro cytotoxicity testing.

Detailed Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures cell viability based on the metabolic activity of viable cells, which reduce the yellow MTT tetrazolium salt to purple formazan crystals.[1][8]

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the this compound analogs (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the various compound concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[1][5]

  • Incubation: Incubate the plates for a standard exposure time, typically 48 hours, at 37°C in a 5% CO₂ incubator.[5]

  • MTT Addition: After incubation, add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well and incubate for an additional 4 hours.[1]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[1][7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the half-maximal inhibitory concentration (IC₅₀) value for each analog.[8]

Detailed Protocol 2: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method that estimates cell number by staining total cellular protein with the SRB dye.[5]

  • Cell Seeding & Treatment: Follow steps 1-3 from the MTT protocol.

  • Cell Fixation: After the 48-hour incubation, gently add 50 µL of cold 10% Trichloroacetic Acid (TCA) to each well to fix the cells. Incubate at 4°C for 1 hour.[5]

  • Washing: Remove the TCA and wash the plates five times with deionized water. Allow the plates to air-dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air-dry.

  • Solubilization of Bound Dye: Add 200 µL of 10 mM Tris-base solution (pH 10.5) to each well to solubilize the protein-bound dye.[5]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: As with the MTT assay, calculate the percentage of cell viability and determine the IC₅₀ values.[5]

Data Presentation: Cytotoxicity

Summarize the quantitative data in a clear, structured table to facilitate direct comparison of the analogs' potency.

Compound ID R-Group MCF-7 IC₅₀ (µM) ± SD A549 IC₅₀ (µM) ± SD Selectivity Index (SI)
LEAD-001 -HHypothetical ValueHypothetical ValueHypothetical Value
LEAD-002 -NH₂Hypothetical ValueHypothetical ValueHypothetical Value
LEAD-003 -COOHHypothetical ValueHypothetical ValueHypothetical Value
LEAD-004 -C(O)NH-PhHypothetical ValueHypothetical ValueHypothetical Value
LEAD-005 -SO₂NH₂Hypothetical ValueHypothetical ValueHypothetical Value
Doxorubicin Positive ControlHypothetical ValueHypothetical ValueHypothetical Value
Selectivity Index is calculated by comparing cytotoxicity in cancer cells to that in a non-cancerous cell line (e.g., HEK293). A higher SI is desirable.[8]

Phase 2: Elucidating the Mechanism of Action

Once cytotoxic "hit" compounds are identified, the next logical step is to investigate their mechanism of action (MOA).[9] Pyridine derivatives are well-documented as inhibitors of various enzymes, particularly protein kinases, which are critical regulators of cell signaling.[10][11][12] Therefore, performing enzyme inhibition and receptor binding assays is essential.

Experimental Approach 1: Enzyme Inhibition Assays

Enzyme inhibition assays are fundamental in drug discovery to determine if a compound's biological effect is due to the modulation of a specific enzyme's activity.[13][14]

Detailed Protocol: General Kinase Inhibition Assay (e.g., against EGFR, a common cancer target)

  • Assay Principle: A typical kinase assay measures the phosphorylation of a substrate by the kinase. Inhibition is observed as a decrease in the phosphorylated product. This can be detected using various methods, including fluorescence, luminescence, or radioactivity.[15]

  • Reagents:

    • Recombinant human kinase (e.g., EGFR).

    • Specific peptide substrate for the kinase.

    • ATP (Adenosine triphosphate).

    • Test compounds (this compound analogs).

    • Assay buffer.

    • Detection reagent (e.g., a phosphospecific antibody).

  • Procedure:

    • Add the kinase and test compound (at various concentrations) to the wells of a microplate and incubate briefly to allow for binding.

    • Initiate the enzymatic reaction by adding the peptide substrate and ATP.

    • Allow the reaction to proceed for a set time at a controlled temperature (e.g., 30°C).

    • Stop the reaction and add the detection reagent.

    • Measure the signal (e.g., fluorescence) using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[16]

Experimental Approach 2: Receptor-Ligand Binding Assays

These assays are crucial for identifying and characterizing the interaction between a compound (ligand) and its target protein (receptor).[17][18] They can determine binding affinity (Kd), kinetics, and specificity.[17]

Detailed Protocol: Surface Plasmon Resonance (SPR) for Binding Kinetics

  • Assay Principle: SPR is a label-free technique that measures the binding of an analyte (the test compound) to a ligand (the target protein) immobilized on a sensor chip in real-time.[19]

  • Immobilization: Covalently immobilize the purified target protein (e.g., a kinase) onto the surface of an SPR sensor chip.

  • Binding Measurement: Flow a solution containing the this compound analog over the sensor surface. The binding of the analog to the immobilized protein causes a change in the refractive index at the surface, which is detected as a response signal.

  • Dissociation Measurement: After the association phase, flow a buffer solution over the surface to measure the dissociation of the compound from the protein.

  • Data Analysis: The resulting sensorgram (a plot of response versus time) is analyzed to determine the association rate constant (kₐ), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), where KD = kd/kₐ. A lower KD value indicates a higher binding affinity.[18]

Potential Signaling Pathway Involvement

Cytotoxic compounds often exert their effects by modulating critical cellular signaling pathways.[5] For kinase inhibitors, a primary target could be the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and controls cell growth, proliferation, and survival.

G GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Binds PI3K PI3K RTK->PI3K Activates Analog This compound Analog (Inhibitor) Analog->RTK Inhibits PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway.

Conclusion and Future Directions

This guide outlines a systematic, multi-phase approach to assessing the biological activity of novel this compound analogs. By beginning with broad cytotoxicity screening and progressing to specific enzyme inhibition and receptor binding assays, researchers can efficiently identify potent compounds and elucidate their mechanisms of action. The hypothetical data tables and workflows provided serve as a template for rigorous, comparative analysis. Promising leads identified through this workflow, such as those with low-micromolar IC₅₀ values in cytotoxicity assays and high affinity in binding studies, would be prioritized for further preclinical development, including in vivo efficacy and toxicity studies. This structured methodology ensures that experimental choices are driven by scientific logic, leading to the trustworthy and efficient discovery of new therapeutic candidates.

References

Safety Operating Guide

Proper Disposal of 2-Ethoxy-5-fluoropyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For novel or less-common compounds like 2-Ethoxy-5-fluoropyridine, a cautious, informed, and systematic approach to disposal is not just a regulatory requirement but a professional obligation. This guide provides the essential procedural and safety information required by researchers, scientists, and drug development professionals to manage the disposal of this compound safely and effectively.

Hazard Assessment and Personal Protective Equipment (PPE)

Given the chemical structure—a halogenated pyridine—and data from its isomer, 4-Ethoxy-2-fluoropyridine, it is prudent to assume that this compound presents several potential hazards. The fluorination of the pyridine ring can enhance toxicity, and the ethoxy group does not mitigate these risks. All handling and disposal operations must be conducted under the assumption that the compound is hazardous.

Inferred Hazards from Analogous Compounds:

  • Skin and Eye Irritation: Direct contact is likely to cause skin irritation and serious eye irritation.[1]

  • Respiratory Irritation: Inhalation of vapors or aerosols may cause respiratory tract irritation.[1]

  • Toxicity: Pyridine and its derivatives are known for their toxicity, and halogenated organic compounds can be carcinogenic.[2]

Personal Protective Equipment (PPE) is the first line of defense. The following table summarizes the recommended PPE for handling this compound waste.

Body PartPersonal Protective EquipmentSpecifications and Recommendations
Eyes/Face Safety Goggles with Side Shields & Face ShieldGoggles are mandatory at all times. A face shield provides an additional layer of protection against splashes during waste consolidation.
Hands Chemical-Resistant GlovesUse butyl rubber or nitrile gloves. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contamination.[3]
Body Laboratory CoatA fully buttoned, flame-resistant lab coat is required to protect against skin contact.
Respiratory RespiratorAll handling of this compound waste should be performed within a certified chemical fume hood to minimize inhalation risk.[3]

Step-by-Step Disposal Protocol

The fundamental principle for the disposal of this compound is to manage it as a regulated, hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in standard trash or poured down the drain.[4]

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions.

  • Collect as Halogenated Organic Waste: this compound waste should be collected in a dedicated container for halogenated organic solvents.[2][5][6]

  • Maintain Incompatibility Separation: Do not mix this waste with non-halogenated solvents, strong acids, bases, or oxidizing agents.[3][7] Incompatible materials must be stored in separate containers and, ideally, in different secondary containment trays.

Step 2: Waste Collection and Container Management

The integrity and proper labeling of the waste container are mandated by regulations such as the Resource Conservation and Recovery Act (RCRA).

  • Container Selection: Use a designated, leak-proof, and chemically compatible waste container with a secure, screw-top lid. High-density polyethylene (HDPE) carboys are often a suitable choice.[6]

  • Labeling: The moment the first drop of waste is added, the container must be labeled. The label must include:

    • The words "Hazardous Waste "

    • The full chemical name: "This compound " (do not use abbreviations or formulas)[5]

    • A clear indication of the hazards (e.g., "Toxic," "Irritant")[2]

    • The date of initial accumulation.

  • Keep Container Closed: The waste container must remain sealed at all times, except when actively adding waste.[2][5] This prevents the release of fugitive emissions into the laboratory atmosphere.

Step 3: Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored at or near the point of generation in a designated Satellite Accumulation Area (SAA).

  • Location: The SAA must be under the control of the laboratory personnel generating the waste.

  • Secondary Containment: The waste container must be placed within a secondary containment bin or tray that can hold the entire volume of the container in case of a leak.

  • Segregation within SAA: Continue to segregate incompatible waste streams within the SAA.

Step 4: Arranging for Final Disposal

Once the waste container is nearly full (approximately 90% capacity to allow for expansion) or if the waste has been accumulated for the maximum time allowed by your institution (often 90 days for large quantity generators), you must arrange for its removal.

  • Contact EHS: Notify your institution's EHS department to schedule a waste pickup. They are responsible for transporting the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).

  • Documentation: Complete any required waste pickup forms or manifests as instructed by your EHS office.

  • Final Disposal Method: The ultimate disposal of halogenated pyridine waste typically involves high-temperature incineration at a specialized facility to ensure complete destruction.[8]

Disposal Decision Workflow

The following diagram outlines the logical workflow for making disposal decisions for a research chemical like this compound, for which specific safety data is not available.

DisposalWorkflow cluster_Start Initial Assessment cluster_Action Action Protocol cluster_Procedure Procedural Steps Start Chemical Waste Generated: This compound CheckSDS Is a specific Safety Data Sheet (SDS) available for this chemical? Start->CheckSDS TreatHazardous Treat as a Hazardous Chemical of Unknown Toxicity CheckSDS->TreatHazardous No ConsultEHS Consult Institutional Environmental Health & Safety (EHS) Office TreatHazardous->ConsultEHS FollowEHS Follow EHS guidance and site-specific waste disposal procedures ConsultEHS->FollowEHS SelectContainer Select compatible, labeled hazardous waste container FollowEHS->SelectContainer StoreSAA Store in designated Satellite Accumulation Area (SAA) SelectContainer->StoreSAA Segregate Segregate from incompatibles StoreSAA->Segregate ArrangePickup Arrange for hazardous waste pickup by authorized personnel Segregate->ArrangePickup End End: Chemical Properly Disposed ArrangePickup->End

Caption: Disposal decision workflow for a research chemical with an unavailable SDS.

References

Navigating the Synthesis Landscape: A Guide to Safely Handling 2-Ethoxy-5-fluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For the innovative researchers and scientists at the forefront of drug development, the introduction of novel chemical entities into a workflow is a routine yet critical undertaking. 2-Ethoxy-5-fluoropyridine, a substituted pyridine derivative, presents as a valuable building block in medicinal chemistry. However, its structural alerts—a fluorinated aromatic ring and a pyridine core—necessitate a robust and informed approach to handling. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a culture of safety and operational excellence in your laboratory.

Understanding the Hazard Profile: A Proactive Stance on Safety

While a specific Safety Data Sheet (SDS) for this compound is not always readily available, an expert assessment of its structure, informed by data from analogous compounds such as pyridine, 2-fluoropyridine, and other substituted pyridines, allows for a comprehensive hazard evaluation.[1] Pyridine and its derivatives are known for their potential to cause skin, eye, and respiratory irritation.[1] Inhalation or ingestion of similar compounds can be harmful.[1] The presence of the fluorine atom can also influence the compound's reactivity and metabolic pathways, warranting a cautious approach.

Therefore, we must operate under the assumption that this compound may be:

  • A skin and eye irritant: Direct contact could lead to redness, pain, or more severe damage.[2]

  • A respiratory tract irritant: Inhalation of vapors or aerosols may cause irritation to the lungs and respiratory system.[2]

  • Harmful if ingested or inhaled: Systemic effects could occur upon absorption.

  • Potentially flammable: Many pyridine derivatives are flammable liquids.[3][4]

This proactive hazard identification is the foundation of a safe handling protocol.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is non-negotiable and must be based on a thorough risk assessment.[3] The following table outlines the recommended PPE for handling this compound, with the rationale rooted in preventing the most likely routes of exposure.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Eyes/Face Safety Goggles with Side Shields & Face ShieldStandard safety goggles protect against splashes. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing, providing a broader barrier of protection.[5]
Hands Chemical-Resistant GlovesButyl rubber or nitrile gloves are recommended for their resistance to a range of organic compounds.[1][6] It is crucial to inspect gloves for any signs of degradation before use and to change them frequently.[7] Do not use latex gloves, as they offer poor protection against many chemicals.[8]
Body Laboratory CoatA fully buttoned, long-sleeved lab coat made of a suitable material is essential to prevent incidental skin contact.[1]
Respiratory Chemical Fume HoodAll handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3][9] If work outside a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required.[1]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling ensures that safety is integrated into every stage of the experimental workflow. The following protocol is designed to be a self-validating system, minimizing risk at each step.

Preparation and Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_1 Verify Fume Hood Functionality prep_2 Confirm Accessibility of Eyewash Station & Safety Shower prep_1->prep_2 prep_3 Don Appropriate PPE prep_2->prep_3 handle_1 Dispense Chemical in Fume Hood prep_3->handle_1 handle_2 Keep Container Tightly Closed handle_1->handle_2 handle_3 Perform Experiment handle_2->handle_3 cleanup_1 Decontaminate Work Area handle_3->cleanup_1 cleanup_2 Segregate Waste cleanup_1->cleanup_2 cleanup_3 Dispose of Waste in Labeled Container cleanup_2->cleanup_3 cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal coll_1 Use a Designated, Compatible Waste Container coll_2 Label Container with 'Hazardous Waste' and Chemical Name coll_1->coll_2 stor_1 Store in a Ventilated, Secondary Containment Area coll_2->stor_1 stor_2 Segregate from Incompatible Materials stor_1->stor_2 disp_1 Contact EHS for Waste Pickup stor_2->disp_1 disp_2 Follow Institutional and Regulatory Guidelines disp_1->disp_2

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethoxy-5-fluoropyridine
Reactant of Route 2
Reactant of Route 2
2-Ethoxy-5-fluoropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.